Cyclopropanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPXQIQBQAWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934977 | |
| Record name | Cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154350-29-5, 154350-28-4 | |
| Record name | Cyclopropanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154350-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanesulfonamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00934977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Cyclopropanesulfonamide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
cyclopropanesulfonamide chemical and physical properties
An In-depth Technical Guide to Cyclopropanesulfonamide: Chemical and Physical Properties
Introduction
This compound is an organic compound featuring a strained three-membered cyclopropane ring attached to a sulfonamide functional group.[1] This unique structural combination imparts a distinct set of chemical and physical properties, making it a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The cyclopropane moiety offers conformational rigidity, a feature often exploited in drug design to enhance binding affinity and selectivity for biological targets, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications and biological significance.
Chemical and Physical Properties
This compound is typically an off-white to white crystalline solid at room temperature.[3][4] It is utilized as a fine chemical intermediate in the pharmaceutical and agrochemical industries.[3][4] The compound's reactivity is influenced by the ring strain of the cyclopropane group and the presence of the sulfonamide moiety, which can engage in hydrogen bonding.[1]
Table 1: General and Structural Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5][6] |
| Molecular Formula | C₃H₇NO₂S | [1][5] |
| CAS Number | 154350-29-5 | [3][5] |
| Appearance | Off-white powder / White solid | [3][4] |
| SMILES | C1CC1S(=O)(=O)N | [6] |
| InChI | 1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6) | [5][7] |
| InChIKey | WMSPXQIQBQAWLL-UHFFFAOYSA-N | [5][7] |
Table 2: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Molecular Weight | 121.16 g/mol | [5][7] |
| Melting Point | 95-106 °C | [4][7][8] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [8] |
| pKa (Predicted) | 10.69 ± 0.20 | [8] |
| Water Solubility | Soluble | [4][8] |
| Storage Temperature | 2-8°C | [7] |
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes for this compound have been documented. The first is a direct method suitable for laboratory scale, while the second is a multi-step process developed for larger-scale manufacturing.
Method 1: From Cyclopropanesulfonyl Chloride
This method involves the reaction of cyclopropanesulfonyl chloride with ammonium hydroxide.[3][4]
Protocol:
-
Dissolve cyclopropanesulfonyl chloride (0.400 mL, 3.95 mmol) in methanol (3.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add ammonium hydroxide solution (15 mL) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the methanol via distillation under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate to yield this compound as a white solid (yield: 52%).[3] The product can be used directly without further purification.[3][4]
Characterization: The structure of the resulting product is confirmed by ¹H NMR spectroscopy.[3][4]
-
¹H NMR (300 MHz, DMSO-d₆): δ 6.78 (broad singlet, 2H, -SO₂NH₂), 2.50-2.46 (multiplet, 1H, -CH-), 0.89-0.86 (multiplet, 4H, -CH₂CH₂-).[3][4]
Method 2: Multi-step Synthesis for Industrial Scale
A process designed for larger-scale production involves a three-step synthesis starting from 3-chloropropane sulfonyl chloride.[9][10]
-
Step A: 3-chloropropane sulfonyl chloride is reacted with tert-butylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide.[10]
-
Step B: The intermediate from Step A undergoes ring closure using n-butyl lithium in a toluene/tetrahydrofuran solvent mixture to yield cyclopropane sulfonic acid tert-butylamide.[10]
-
Step C: The tert-butyl protecting group is cleaved using a strong acid, such as formic acid or trifluoroacetic acid, to produce the final this compound product.[9][10]
Biological Activity and Applications
The unique structural characteristics of this compound and its derivatives make them significant in both agrochemical and pharmaceutical fields.
Agrochemical Applications
This compound is noted for its use as a special antidote (safener) for the corn herbicide nicosulfuron.[3][4] It acts by increasing the rate at which the herbicide is degraded in the corn plant, thereby protecting the crop from potential damage while maintaining the herbicide's effectiveness against weeds.
Pharmaceutical and Medicinal Chemistry
The cyclopropane ring is a crucial pharmacophore found in many established drugs.[11] Its rigidity can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[2] The sulfonamide group is also a classic pharmacophore, contributing to the potential biological activity of these compounds.[2]
EGFR Inhibition in Cancer Therapy: Recent research has focused on designing this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly for treating non-small cell lung cancer (NSCLC) with the C797S resistance mutation.[12] This mutation makes tumors resistant to third-generation EGFR inhibitors.[12]
-
Mechanism of Action: A novel this compound derivative, designated 5d , was synthesized and shown to be a highly selective and low-toxicity inhibitor.[12] Mechanistic studies revealed that this compound inhibits both the EGFR and mTOR signaling pathways.[12] This inhibition leads to cell cycle arrest in the G2/M phase, induces DNA damage, and ultimately triggers apoptosis (programmed cell death) in the cancer cells.[12]
General Biological Activities: The broader class of cyclopropane-containing compounds exhibits a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties, highlighting the therapeutic potential of this structural motif.[13][14][15]
References
- 1. CAS 154350-29-5: this compound | CymitQuimica [cymitquimica.com]
- 2. N-cyclopentylthis compound|C8H15NO2S [benchchem.com]
- 3. This compound | 154350-29-5 [amp.chemicalbook.com]
- 4. This compound | 154350-29-5 [chemicalbook.com]
- 5. This compound | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 154350-28-4 [sigmaaldrich.com]
- 8. This compound CAS#: 154350-29-5 [m.chemicalbook.com]
- 9. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 10. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]
Cyclopropanesulfonamide: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropanesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural motif, combining a strained cyclopropyl ring with a sulfonamide functional group, imparts distinct physicochemical properties that are leveraged in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, consolidating available data on its physical properties and spectroscopic analysis. While a definitive single-crystal X-ray structure of the parent molecule is not publicly available, this guide furnishes detailed experimental protocols and characterization data to support research and development activities involving this versatile compound.
Physicochemical Properties
This compound is a white to almost-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂S | PubChem |
| Molecular Weight | 121.16 g/mol | PubChem |
| Melting Point | 95-98 °C | ChemicalBook |
| Appearance | White to almost white powder/crystal | CymitQuimica |
| CAS Number | 154350-29-5 | PubChem |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of cyclopropanesulfonyl chloride with ammonia. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from Cyclopropanesulfonyl Chloride
Materials:
-
Cyclopropanesulfonyl chloride
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Methanol
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent such as dichloromethane at room temperature.
-
Ammonolysis: Cool the solution in an ice bath to 0 °C. To the cooled solution, add an excess of aqueous ammonia (e.g., 10-15 eq) dropwise while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.
Caption: Synthetic workflow for this compound.
Crystal Structure
As of the latest literature search, a definitive single-crystal X-ray diffraction study providing the detailed crystal structure of the parent this compound (C₃H₇NO₂S) is not publicly available. While the crystal structures of numerous sulfonamide derivatives have been reported, these do not provide the specific unit cell parameters, bond lengths, and bond angles for the core molecule of interest.
Researchers requiring precise crystal structure data are encouraged to perform single-crystal X-ray diffraction analysis on suitably grown crystals of this compound. A general workflow for this process is outlined below.
Caption: General workflow for single-crystal X-ray diffraction.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of synthesized this compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a key tool for confirming the presence of the cyclopropyl group and the sulfonamide protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 (m) | Multiplet | 1H | CH |
| ~0.9 (m) | Multiplet | 4H | CH₂ |
| ~6.8 (br s) | Broad Singlet | 2H | NH₂ |
Table 2: ¹H NMR Data for this compound
¹³C NMR: The carbon NMR spectrum is expected to show two signals corresponding to the methine and methylene carbons of the cyclopropyl ring.
| Chemical Shift (δ) ppm | Assignment |
| ~30-35 | CH |
| ~5-10 | CH₂ |
Table 3: Predicted ¹³C NMR Data for this compound
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch |
| 1350-1300 | Strong | Asymmetric SO₂ Stretch |
| 1160-1120 | Strong | Symmetric SO₂ Stretch |
Table 4: Characteristic IR Absorption Bands for this compound
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak in a high-resolution mass spectrum would correspond to its exact mass.
| Ion | Calculated m/z |
| [M+H]⁺ | 122.0270 |
| [M+Na]⁺ | 144.0090 |
Table 5: Expected High-Resolution Mass Spectrometry Data for this compound
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While the absence of a publicly available crystal structure is a notable gap in the current body of knowledge, the provided experimental protocols and compiled spectroscopic data offer a robust starting point for researchers and professionals in the fields of drug discovery and agrochemical development. The detailed methodologies and characterization information herein are intended to facilitate the effective utilization of this important chemical building block in various scientific endeavors.
cyclopropanesulfonamide CAS number 154350-29-5
An In-Depth Technical Guide to Cyclopropanesulfonamide (CAS No. 154350-29-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS number 154350-29-5, is a versatile chemical intermediate characterized by a strained three-membered cyclopropane ring attached to a sulfonamide group.[1] This unique structural combination imparts specific chemical properties that make it a valuable building block in modern organic synthesis. Its primary applications are in the development of pharmaceuticals, particularly as a key component in the synthesis of kinase inhibitors, and in agriculture as a herbicide safener.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, supported by experimental data and procedural outlines.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 154350-29-5 | General |
| Molecular Formula | C₃H₇NO₂S | [1] |
| Molecular Weight | 121.16 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 95-98 °C | [4] |
| SMILES | C1CC1S(=O)(=O)N | [1] |
| InChIKey | WMSPXQIQBQAWLL-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from cyclopropylmagnesium bromide. This procedure avoids the isolation of the intermediate cyclopropanesulfonyl chloride, making it an efficient route.
Experimental Protocol: Synthesis from Cyclopropylmagnesium Bromide
Step 1: Formation of Cyclopropanesulfonyl Chloride
-
To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at approximately -10°C, a solution of sulfur dioxide in THF (~16 wt%, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10 to -5°C.[5]
-
The reaction mixture is then warmed to ambient temperature over 30 minutes.[5]
-
N-chlorosuccinimide (NCS, 15 mmol) is added to the mixture at -5 to 0°C.[5]
-
The reaction mixture is again warmed to ambient temperature and diluted with 50 mL of methyl tert-butyl ether.[5]
-
50 mL of water is added, and the mixture is stirred for 5 minutes. The organic layer is separated, washed with 50 mL of brine, and then concentrated to yield crude cyclopropanesulfonyl chloride.[5]
Step 2: Amination to this compound
-
The crude cyclopropanesulfonyl chloride is dissolved in dichloromethane (CH₂Cl₂, total volume ~50 mL).[5]
-
Ammonia gas is bubbled through the solution at approximately 0°C for about 5 minutes.[5]
-
The mixture is slowly warmed to ambient temperature and stirred for 2 hours.[5]
-
The solid ammonium chloride is removed by filtration through Celite.[5]
-
The filtrate is concentrated to give the crude this compound solid.[5]
-
Recrystallization from ethyl acetate/hexane affords the pure this compound in an 80% overall yield.[5]
Applications in Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.
EGFR Inhibitors
Derivatives of this compound have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutations that confer resistance to existing therapies, such as the C797S mutation in non-small cell lung cancer.[1][6]
One notable derivative, compound 5d , has demonstrated exceptional in vitro activity against EGFR kinases and cancer cell lines.[6]
| Target | IC₅₀ (nM) | Reference |
| EGFRL858R/T790M/C797S Kinase | 1.37 ± 0.03 | [6] |
| EGFRdel19/T790M/C797S Kinase | 1.13 ± 0.01 | [6] |
| Baf3-EGFRL858R/T790M/C797S Cells | 18 | [6] |
| Baf3-EGFRdel19/T790M/C797S Cells | 25 | [6] |
Mechanistic studies have shown that these this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells.[1][6]
Application in Agriculture: Herbicide Safeners
This compound derivatives, such as cyprosulfamide, are utilized as herbicide safeners. These compounds protect crops, particularly maize, from the phytotoxic effects of certain herbicides without compromising the herbicide's efficacy against weeds.[3]
Mechanism of Action
The protective action of these safeners is primarily attributed to the enhancement of the crop's natural detoxification pathways for the herbicide. This involves the induction of two key enzyme families:
-
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it more water-soluble and less toxic, and facilitating its sequestration into the vacuole.[7]
-
Cytochrome P450 Monooxygenases (P450s): These enzymes are involved in the oxidative metabolism of the herbicide, often as a primary step before conjugation.[4]
The safener is recognized by the crop plant, which triggers the increased expression and activity of these detoxifying enzymes, leading to a faster metabolism of the herbicide and thus, enhanced crop tolerance.[3][4]
Potential Antimicrobial Activity
While specific studies on the antimicrobial properties of the parent this compound are limited, the broader class of compounds containing a cyclopropane ring has been investigated for antibacterial and antifungal activities.[4][8] For instance, certain amide derivatives of cyclopropane have shown moderate inhibitory activity against Staphylococcus aureus and Escherichia coli.[4] This suggests that this compound could be a valuable scaffold for the development of novel antimicrobial agents. Further research is warranted to determine the specific minimum inhibitory concentrations (MICs) of this compound and its derivatives against a range of pathogenic microorganisms.
Conclusion
This compound (CAS No. 154350-29-5) is a chemical intermediate of significant interest due to its versatile applications in both the pharmaceutical and agricultural sectors. Its unique structure makes it an ideal building block for the synthesis of advanced kinase inhibitors aimed at overcoming drug resistance in cancer. Furthermore, its derivatives have proven effective as herbicide safeners, enhancing crop protection through the induction of metabolic detoxification pathways. While its intrinsic antimicrobial properties require further investigation, the cyclopropane moiety is a recognized pharmacophore in this field. This technical guide has provided a detailed overview of the synthesis, properties, and key applications of this compound, offering a valuable resource for researchers and developers in the chemical and life sciences.
References
- 1. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. Newcastle University eTheses: The selectivity and metabolism of sulfonamide herbicide safeners in crops [theses.ncl.ac.uk]
- 4. Safening activity and metabolism of the safener cyprosulfamide in maize and wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. dovepress.com [dovepress.com]
- 7. A glutathione S-transferase involved in vacuolar transfer encoded by the maize gene Bronze-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclopropanesulfonamide
Introduction
This compound is an organic compound featuring a unique structural combination of a strained three-membered cyclopropane ring and a sulfonamide functional group.[1] This arrangement imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1][2] The sulfonamide group is a well-established pharmacophore, and its combination with the rigid cyclopropane moiety allows for the creation of conformationally constrained molecules, which can enhance binding affinity and selectivity for biological targets.[2][3][4] Consequently, this compound and its derivatives are of significant interest for developing novel therapeutic agents, particularly in oncology.[5]
Core Properties of this compound
The fundamental properties of this compound are summarized below. This data is essential for its application in synthesis and drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₂S | [1][6] |
| Molecular Weight | 121.16 g/mol | [6][7] |
| CAS Number | 154350-29-5, 154350-28-4 | [6] |
| Appearance | White to off-white solid/powder to crystal | [1][8] |
| Melting Point | 95-106 °C | [9] |
| IUPAC Name | This compound | [6] |
| InChI Key | WMSPXQIQBQAWLL-UHFFFAOYSA-N | [1][6] |
| SMILES | NS(=O)(=O)C1CC1 |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its utilization in research and development. Several methods have been documented, with a common approach involving the cyclization of a linear precursor.
Protocol 1: Synthesis from Cyclopropanesulfonyl Chloride
This method provides a direct route to the target compound from a commercially available starting material.
Experimental Details:
-
Starting Material: Cyclopropanesulfonyl chloride.[8]
-
Procedure:
-
Dissolve cyclopropanesulfonyl chloride (0.400 mL, 3.95 mmol) in methanol (3.0 mL).[8]
-
Cool the solution to 0 °C.[8]
-
Add ammonium hydroxide solution (15 mL) and stir the reaction mixture.[8]
-
Allow the reaction to proceed for 16 hours, during which it can be stirred at 0 °C or allowed to warm to room temperature.[8]
-
Remove the methanol by distillation under reduced pressure.[8]
-
Extract the remaining aqueous mixture with ethyl acetate.[8]
-
Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the final product as a white solid.[8]
-
-
Yield: Approximately 52%.[8]
-
Confirmation: The product structure can be confirmed using ¹H NMR spectroscopy.[8]
Protocol 2: Multi-step Synthesis via Ring Closure
This protocol involves the construction of the cyclopropane ring from an acyclic precursor, offering an alternative synthetic strategy.
Experimental Details:
-
Step A: Formation of N-tert-butyl-(3-chloro)propyl sulfonamide
-
Prepare a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL).[10][11]
-
Add 3-chloropropane sulfonyl chloride (0.41 mol) over 30-60 minutes.[10][11]
-
Stir the mixture at 5 °C for 10 minutes, then allow it to warm to room temperature.[10][11]
-
Wash the reaction mixture with 1 M hydrochloric acid and then with water.[10][11]
-
The resulting organic layer containing the intermediate is used for the next step.[10][11]
-
-
Step B: Ring Closing Reaction
-
Partially distill the toluene from the previous step and add tetrahydrofuran (THF).[10][11]
-
Cool the mixture to between -50 °C and -20 °C (e.g., -30 °C).[10]
-
Add at least two equivalents of an n-alkyl lithium base, such as n-butyl lithium (BuLi, 15% in hexane).[10][11]
-
After 30 minutes, warm the mixture to 0 °C and quench with water.[10][11]
-
Separate the organic layer, which now contains the N-tert-butyl this compound intermediate.[10]
-
-
Step C: Cleavage of the tert-Butyl Group
-
Concentrate the organic layer from the previous step.[10][11]
-
Treat the residue with formic acid at 70-90 °C for approximately 20 hours.[10]
-
During the reaction, bubble a slight stream of nitrogen through the solution.[10][11]
-
After the reaction is complete, concentrate the mixture to dryness to obtain the final this compound product.[10]
-
Caption: Workflow for the multi-step synthesis of this compound.
Biological Activity and Drug Development Applications
The rigid cyclopropane scaffold and the versatile sulfonamide group make this compound derivatives attractive candidates for drug development.[2] They have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[12][13][14]
Inhibition of EGFR in Non-Small Cell Lung Cancer (NSCLC)
A significant application of this compound is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), particularly for treating drug-resistant mutations in NSCLC.[5] The C797S mutation in EGFR prevents the binding of third-generation inhibitors, leading to treatment resistance.[5]
Researchers have designed and synthesized novel this compound derivatives that act as targeted inhibitors of this EGFR C797S mutation.[5] One such derivative, compound 5d , demonstrated high selectivity and potent anti-tumor activity both in vitro and in vivo.[5]
Mechanism of Action: The this compound derivative 5d was shown to inhibit the EGFR and mTOR signaling pathways.[5] This inhibition leads to several downstream effects that suppress cancer cell proliferation:
-
Cell Cycle Arrest: The compound induces cell cycle arrest in the G2/M phase.[5]
-
Induction of Apoptosis: It promotes programmed cell death (apoptosis) by increasing levels of apoptotic proteins like cleaved caspase-3.[5]
-
DNA Damage: The derivative causes DNA damage within the cancer cells.[5]
By targeting these critical pathways, this compound derivatives can overcome resistance mechanisms and effectively inhibit the growth of mutated lung cancer cells.[5]
Caption: Inhibition of the EGFR/mTOR pathway by a this compound derivative.
References
- 1. CAS 154350-29-5: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]
- 5. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CAS:154350-29-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound | 154350-29-5 [amp.chemicalbook.com]
- 9. This compound | 154350-29-5 [m.chemicalbook.com]
- 10. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 11. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]
fundamental reactivity of the cyclopropane ring in medicinal chemistry
An In-Depth Technical Guide to the Fundamental Reactivity of the Cyclopropane Ring in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Nature of the Cyclopropane Ring
The cyclopropane ring, the smallest of the carbocycles, is a prevalent and versatile structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates is a widely adopted strategy to address various challenges encountered during the drug discovery process.[3] More than 60 FDA-approved pharmaceutical agents feature this three-membered ring, highlighting its significance in modern therapeutics, with applications ranging from treatments for COVID-19 and hepatitis C to asthma and HIV/AIDS.[4][5]
The unique reactivity and conformational properties of the cyclopropane ring stem from its significant ring strain.[6] The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons.[7][8] This deviation results in significant angle strain and torsional strain, as the C-H bonds are forced into an eclipsed conformation.[7][8][9] The total ring strain is estimated to be around 28 kcal/mol, which substantially weakens the C-C bonds compared to those in acyclic alkanes.[7] Consequently, cyclopropane is more reactive than other cycloalkanes and is often described as being "spring-loaded," with the relief of ring strain serving as a potent driving force for chemical reactions.[9]
Key features that define the cyclopropane ring's role in medicinal chemistry include:
-
High Ring Strain: The primary driver of its unique reactivity.[6][7]
-
Enhanced π-character: The C-C bonds possess increased p-orbital character, influencing their electronic properties.[3]
-
Structural Rigidity: The ring locks substituents into well-defined spatial orientations, making it a valuable tool for conformational constraint.[5][10]
-
Metabolic Stability: The C-H bonds are shorter and stronger than those in alkanes, often leading to increased resistance to metabolic degradation.[3][11]
This guide provides an in-depth exploration of the fundamental reactivity of the cyclopropane ring and its strategic application in contemporary drug design and development.
Fundamental Reactivity
The high ring strain energy of approximately 28 kcal/mol is the principal factor governing the reactivity of cyclopropanes.[7] This inherent instability makes the ring susceptible to cleavage under conditions that would not affect other alkanes, primarily through ring-opening reactions. The nature of the substituents on the ring dictates the specific reaction pathways.
Ring-Opening Reactions
The thermodynamic driving force for ring-opening reactions is the release of over 100 kJ/mol (approximately 24 kcal/mol) of strain energy.[12]
-
Reactions with Nucleophiles: Cyclopropanes bearing electron-accepting groups (e.g., nitrile, ester) are potent electrophiles.[12][13] They undergo polar, Sₙ2-type ring-opening reactions when treated with strong nucleophiles like thiophenolates or azide ions.[12][13][14] The nucleophilic attack is often directed to one of the carbon atoms of the C-C bond polarized by the electron-withdrawing group.[12]
-
Reactions with Electrophiles: In the absence of electron-withdrawing groups, the cyclopropane ring can react with strong electrophiles. The C-C bonds, having significant p-character, can act as a nucleophile, leading to ring opening.
-
Radical Reactions: The weak C-C bonds can be cleaved homolytically. This reactivity is harnessed in certain synthetic methods that proceed via radical intermediates.[4]
The reactivity of substituted cyclopropanes can be finely tuned. For instance, 1-acceptor-2-donor-substituted cyclopropanes exhibit enhanced reactivity towards nucleophiles due to the polarized C1-C2 bond.[12]
Table 1: Quantitative Data on Cyclopropane Ring Strain and Bond Energies
| Parameter | Value | Comparison to Acyclic Alkane | Reference(s) |
| Total Ring Strain | ~28 kcal/mol | Cyclohexane: ~0 kcal/mol | [7] |
| C-C-C Bond Angle | 60° | Ideal sp³ Angle: 109.5° | [7][8] |
| C-C Bond Dissociation Energy | ~65 kcal/mol | Typical C-C Bond: 80-85 kcal/mol | [9] |
| C-C Bond Length | 1.51 Å | Alkane C-C Bond: 1.54 Å | [3] |
The Cyclopropane Ring as a Versatile Bioisostere
One of the most powerful applications of the cyclopropane ring in medicinal chemistry is its use as a bioisostere—a chemical substituent that can replace another group without significantly altering the biological activity.[2][15] Its unique steric and electronic properties allow it to mimic various functional groups, often with added benefits.[2]
-
gem-Dimethyl Group Replacement: The cyclopropane ring is a common isostere for the gem-dimethyl group.[5] This substitution can improve metabolic stability by blocking a potential site of oxidation and can also enhance potency and selectivity by providing a more rigid scaffold.[5]
-
Alkene and Phenyl Ring Mimic: The π-character of the cyclopropane C-C bonds allows it to serve as a stable, non-planar replacement for alkenes and, in some contexts, phenyl rings.[5] This can improve metabolic stability and solubility by increasing the fraction of sp³ carbons (Fsp³).[5]
-
Conformational Locking: The rigidity of the cyclopropane ring is used to constrain the conformation of flexible side chains in a drug molecule.[3][5] This pre-organization can lead to a more favorable entropic contribution to binding affinity and thus enhance potency.[3]
The strategic incorporation of cyclopropane can lead to significant improvements in a drug candidate's profile, including:
-
Enhanced metabolic stability and reduced plasma clearance.[3][16]
-
Increased aqueous solubility and membrane permeability.[5][16]
Diagram 1: Bioisosteric Replacement Strategy
This diagram illustrates the decision-making process for employing a cyclopropane ring to address common issues in drug development.
References
- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explain the reactivity of cyclopropane Ring | Filo [askfilo.com]
- 7. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 8. Ring strain - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H [pubs.rsc.org]
- 12. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Cyclopropyl Group: A Comprehensive Technical Guide to its Electronic and Steric Effects
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a three-membered carbocycle, is a unique and powerful substituent in molecular design. Its inherent ring strain and unusual bonding characteristics impart a distinct electronic and steric profile that deviates significantly from other alkyl moieties. This technical guide provides an in-depth analysis of the electronic and steric effects of the cyclopropyl group, presenting quantitative data, detailed experimental methodologies, and conceptual frameworks relevant to researchers in chemistry and drug development.
Electronic Effects of the Cyclopropyl Group
The electronic nature of the cyclopropyl group is paradoxical, exhibiting both electron-withdrawing and electron-donating properties. This duality stems from its unique bonding structure, which can be understood through the Walsh orbital model.
The Walsh Orbital Model: A "Pseudo-π" System
Unlike typical sp³-hybridized alkanes, the carbon atoms in a cyclopropane ring cannot achieve ideal tetrahedral bond angles (109.5°). The internuclear C-C-C bond angles are constrained to 60°, leading to significant angle strain. To accommodate this, the C-C bonding orbitals have a higher degree of p-character than in a typical alkane, and the C-H bonds have correspondingly more s-character. This rehybridization results in "bent" or "banana" bonds for the C-C framework.[1][2][3]
The Walsh model provides a molecular orbital description of this bonding.[4][5][6] It considers the cyclopropane ring to be constructed from the interaction of three CH₂ fragments. The resulting molecular orbitals include a set of high-lying orbitals with π-type symmetry. These orbitals, often referred to as the Walsh orbitals of e' symmetry in the D₃h point group, are responsible for the cyclopropyl group's ability to act as a potent π-electron donor.[4][7][8] This "pseudo-π" or "unsaturated" character allows the cyclopropyl group to engage in conjugation with adjacent p-orbitals and π-systems, stabilizing adjacent carbocations and influencing the electronic properties of aromatic rings.[9][10]
Quantitative Description of Electronic Effects
The electronic influence of the cyclopropyl group is quantified using Hammett and Taft parameters. These parameters provide a numerical scale for the electron-donating or electron-withdrawing ability of a substituent, separated into inductive and resonance components.
| Parameter | Value | Description |
| Hammett Constant (σp) | -0.21 | Describes the overall electronic effect from the para position, indicating a net electron-donating character.[9] |
| Hammett Constant (σm) | -0.07 | Describes the electronic effect from the meta position, suggesting a weaker electron-donating effect primarily through induction. |
| Field/Inductive (F) | +0.02 | Represents the inductive/field effect. The positive value indicates a weak electron-withdrawing inductive effect due to the higher s-character of the C-H bonds.[9] |
| Resonance (R) | -0.23 | Represents the resonance effect. The negative value confirms its strong electron-donating character through π-conjugation.[9] |
Steric Effects of the Cyclopropyl Group
The small, rigid nature of the cyclopropyl ring imparts distinct steric properties that can be exploited in molecular design.
Taft Steric Parameter (Es)
The steric bulk of the cyclopropyl group is quantified by the Taft steric parameter, E_s.
| Parameter | Value | Description |
| Taft Steric Parameter (E_s) | -0.63 | Quantifies the steric bulk of the substituent. This value is comparable to that of a methyl group, indicating a relatively small steric footprint.[9] |
The Thorpe-Ingold Effect
The Thorpe-Ingold effect, or gem-dialkyl effect, describes the acceleration of intramolecular reactions, such as cyclizations, due to steric compression.[4][11][12] When a cyclopropyl group is part of a reacting chain, its rigid structure can influence the conformation of the molecule, bringing reactive ends closer together and thus increasing the rate of cyclization. This is attributed to a decrease in the internal bond angle between the substituents on the carbon bearing the gem-dialkyl or spirocyclic group, which in turn reduces the distance between the reacting functional groups.[13][14][15]
The "Cyclopropyl Effect" on Conformation
Recent studies have unveiled a "cyclopropyl effect" where a spiro-fused cyclopropane ring on a cyclohexane system can surprisingly favor an axial orientation for an adjacent bulky substituent.[6][7] This is contrary to the general principle that bulky groups prefer the equatorial position to minimize steric hindrance. This effect is attributed to increased torsional strain in the equatorial conformer due to the geometric constraints imposed by the cyclopropane ring.[7] This conformational control element has significant implications for the design of molecules where specific spatial arrangements are crucial for biological activity.
Experimental Protocols for Characterizing Cyclopropyl Effects
The quantitative parameters described above are determined through specific experimental procedures.
Determination of Hammett Constants (σ)
Hammett constants are typically determined by measuring the equilibrium or rate constants of reactions of substituted benzene derivatives. The ionization of substituted benzoic acids is a common method.[1][15][16][17][18][19]
Experimental Workflow: pKa Determination of p-Cyclopropylbenzoic Acid
-
Synthesis: Synthesize p-cyclopropylbenzoic acid and the parent benzoic acid.
-
Solution Preparation: Prepare solutions of known concentrations of each acid in a suitable solvent system (e.g., 50% ethanol-water).
-
Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (25 °C).
-
pH Measurement: Monitor the pH of the solution throughout the titration using a calibrated pH meter.
-
pKa Calculation: Determine the pKa value, which is the pH at the half-equivalence point of the titration.
-
Hammett Constant Calculation: Calculate the Hammett constant (σ) using the following equation: σ = pKa (benzoic acid) - pKa (p-cyclopropylbenzoic acid)
Determination of Taft Steric Parameters (Es)
Taft steric parameters are determined from the rates of acid-catalyzed hydrolysis of esters.[20][21] The relative rate of hydrolysis compared to a standard ester (usually methyl acetate) provides a measure of the steric hindrance of the substituent in the acyl portion of the ester.
Spectroscopic and Crystallographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic effects of the cyclopropyl group. The chemical shifts of nuclei in a molecule are sensitive to the local electronic environment. For instance, the upfield chemical shift of the cyclopropyl protons (around 0.22 ppm) is a characteristic feature attributed to ring current effects.[5][9][22][23][24] Changes in the chemical shifts of adjacent aromatic protons or carbons upon introduction of a cyclopropyl group can provide qualitative and quantitative information about its electron-donating or -withdrawing nature.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of molecules, including bond lengths, bond angles, and conformations.[8][14][25][26][27][28] For cyclopropyl-containing compounds, crystallographic data can reveal distortions in the cyclopropane ring and the preferred orientation of the cyclopropyl group relative to adjacent functionalities, offering direct evidence of steric and electronic interactions.
Implications for Drug Design and Development
The unique electronic and steric properties of the cyclopropyl group make it a valuable substituent in medicinal chemistry.[19][29][30][31]
-
Modulation of Physicochemical Properties: The ability of the cyclopropyl group to act as a π-donor can be used to fine-tune the electronics of a molecule, impacting its pKa, reactivity, and interaction with biological targets.
-
Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in other alkyl groups, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[30]
-
Conformational Constraint: The rigidity of the cyclopropyl ring can be used to lock a molecule into a specific conformation, which can enhance binding affinity to a biological target and improve selectivity.[29]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other groups, such as a vinyl group or a gem-dimethyl group, offering a way to modulate properties while maintaining a similar spatial arrangement.
Conclusion
The cyclopropyl group is a multifaceted substituent with a rich and complex interplay of electronic and steric effects. Its "pseudo-π" system allows it to act as a potent electron donor through resonance, while its unique geometry imparts distinct steric properties that can be leveraged for conformational control and the acceleration of intramolecular reactions. A thorough understanding of these effects, quantified by parameters such as Hammett and Taft constants and elucidated through experimental techniques like NMR and X-ray crystallography, is crucial for the rational design of novel molecules with tailored properties in the fields of chemical research and drug discovery.
References
- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hammett substituent constants: Topics by Science.gov [science.gov]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]
- 6. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 7. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 8. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry [manu56.magtech.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. web.viu.ca [web.viu.ca]
- 17. Ionization Constants of Substituted Benzoic Acids in Ethanol-Water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Temperature effect on the steric and polar Taft substituent parameter values - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 28. ruppweb.org [ruppweb.org]
- 29. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. | Semantic Scholar [semanticscholar.org]
- 30. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ELECTRONIC EFFECTS OF CYCLOPROPYL SUBSTITUENTS IN EXCITED ELECTRONIC STATES [arizona.aws.openrepository.com]
The Dawn of a Medical Revolution: A Technical Guide to the Historical Discovery and Development of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery of sulfonamides, the first class of synthetic antimicrobial agents, and their subsequent development. From the initial serendipitous observation to the elucidation of their mechanism of action and the dawn of the antibiotic era, this paper provides a comprehensive overview for researchers, scientists, and drug development professionals. The content herein details the pivotal experiments, quantitative data on their efficacy, and the logical workflows that defined early antimicrobial drug discovery.
The Serendipitous Discovery of Prontosil
The journey of sulfonamides began in the early 20th century, rooted in the German dye industry. Scientists at the time, influenced by Paul Ehrlich's concept of a "magic bullet," hypothesized that dyes capable of selectively staining bacteria could be modified to possess antimicrobial properties.[1] This line of inquiry led to the synthesis of numerous compounds, but it was not until the work of German physician and researcher Gerhard Domagk at Bayer AG that a breakthrough was achieved.
In 1932, Domagk, while screening a series of azo dyes synthesized by chemists Josef Klarer and Fritz Mietzsch, discovered a red dye named Prontosil rubrum that exhibited remarkable antibacterial effects in mice infected with Streptococcus pyogenes.[2][3][4] A crucial early experiment demonstrated that all mice infected with a lethal dose of streptococci and subsequently treated with Prontosil survived, whereas the untreated control group succumbed to the infection.[5] This marked the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection. Domagk's groundbreaking findings, which he cautiously withheld until further clinical evidence was available, were finally published in 1935 and earned him the 1939 Nobel Prize in Physiology or Medicine.[2][5]
Interestingly, Prontosil was effective in vivo (within a living organism) but inactive in vitro (in a test tube).[6] This observation puzzled researchers until a team at the Pasteur Institute in Paris, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered in 1935 that Prontosil was a prodrug.[7] It was metabolized in the body to release its active component, para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[3][6][7] This discovery was pivotal, as sulfanilamide was a much simpler molecule, unpatented, and easier to synthesize, leading to its widespread production and use.
Elucidating the Mechanism of Action: Inhibition of Folic Acid Synthesis
The discovery of sulfanilamide as the active agent spurred intensive research into its mechanism of action. It was determined that sulfonamides are bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria directly, allowing the host's immune system to clear the infection.[8] The breakthrough in understanding how they achieved this came with the realization that sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[9]
Bacteria, unlike humans who obtain folic acid (vitamin B9) from their diet, must synthesize it de novo.[10] Folic acid is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[11] The bacterial folic acid synthesis pathway involves a key enzyme, dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteridine pyrophosphate.[8][12] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid and, consequently, halting bacterial growth and replication.[8][9][10]
Development of Sulfonamide Derivatives and the Rise of Resistance
The discovery of sulfanilamide's mechanism of action opened the door for medicinal chemists to synthesize and test thousands of its derivatives.[13] This led to the development of new sulfonamides with improved properties, such as enhanced potency, broader spectrum of activity, better solubility, and reduced toxicity. Notable examples include sulfapyridine, effective against pneumonia, sulfacetamide for urinary tract infections, and sulfathiazole, which was widely used during World War II.[13]
However, the widespread use of sulfonamides inevitably led to the emergence of bacterial resistance.[14] Bacteria developed resistance through several mechanisms, primarily through mutations in the folP gene, which codes for the DHPS enzyme.[14] These mutations result in an altered enzyme that has a lower affinity for sulfonamides while still being able to bind to PABA, thus rendering the drug ineffective.[14] Another significant mechanism is the acquisition of alternative, resistant forms of the folP gene via horizontal gene transfer on plasmids.[15]
Quantitative Data on Sulfonamide Efficacy
The efficacy of sulfonamides is quantitatively measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes representative MIC values for some common sulfonamides against various bacterial strains.
| Sulfonamide | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli (K1 strain) | 1.14 | [16] |
| Sulfamethoxazole | Escherichia coli (clinical isolates) | 0.03 - >64 | [17][18] |
| Sulfadiazine | Staphylococcus aureus (ATCC 25923) | 64 - 256 | [19] |
| Sulfisoxazole | Escherichia coli | ≤ 256 | [20] |
Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and the presence of resistance mechanisms.
Key Experimental Protocols
The discovery and development of sulfonamides were underpinned by rigorous experimental methodologies. Below are detailed protocols for some of the key experiments.
Domagk's Initial In Vivo Efficacy Study of Prontosil
Objective: To determine the efficacy of Prontosil in treating systemic streptococcal infections in a murine model.
Methodology:
-
Infection: A group of mice (e.g., n=26) were infected with a lethal dose of a virulent strain of Streptococcus pyogenes via intraperitoneal injection.[5]
-
Grouping: The mice were divided into a treatment group (e.g., n=12) and a control group (e.g., n=14).[5]
-
Treatment: The treatment group received a single oral or subcutaneous dose of Prontosil. The control group received no treatment.
-
Observation: The mice were observed over a period of several days, and mortality rates were recorded for both groups.
-
Results: Domagk observed that all the mice in the Prontosil-treated group survived, while all the mice in the untreated control group died within four days.[5]
In Vitro Antibacterial Activity Assay of Sulfanilamide (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of sulfanilamide against a specific bacterial strain.
Methodology:
-
Preparation of Sulfanilamide Solutions: A stock solution of sulfanilamide is prepared and then serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the different concentrations of sulfanilamide, is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[21]
-
Result Interpretation: The MIC is determined as the lowest concentration of sulfanilamide at which there is no visible growth of bacteria.[21]
Chemical Synthesis of Prontosil
The synthesis of Prontosil involves a two-step process: diazotization of sulfanilamide followed by azo coupling with m-phenylenediamine.[1][15]
Step 1: Diazotization of Sulfanilamide
-
Sulfanilamide is dissolved in dilute hydrochloric acid and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite is added dropwise to the cooled sulfanilamide solution while maintaining the low temperature. This reaction forms the diazonium salt of sulfanilamide.
Step 2: Azo Coupling
-
m-Phenylenediamine is dissolved in an aqueous solution.
-
The freshly prepared diazonium salt solution is slowly added to the m-phenylenediamine solution. The reaction mixture is kept cool.
-
The pH is adjusted to be slightly alkaline (e.g., pH ~8) with the addition of a base like sodium bicarbonate to facilitate the coupling reaction.[1]
-
The resulting red precipitate, Prontosil, is collected by filtration, washed, and dried.
Sulfonamide Drug Discovery and Development Workflow
The discovery of Prontosil and the subsequent development of other sulfonamides established a foundational workflow for antimicrobial drug discovery that is still relevant today.
Conclusion
The discovery of sulfonamides represents a landmark achievement in the history of medicine, heralding the beginning of the antibiotic era and saving countless lives. The journey from a simple dye to a life-saving therapeutic laid the groundwork for modern antimicrobial drug discovery and development. This technical guide has provided a comprehensive overview of this historical and scientific journey, from the initial discovery of Prontosil to the elucidation of the mechanism of action, the development of new derivatives, and the experimental methodologies that were instrumental in this process. The legacy of sulfonamides continues to inform and inspire the ongoing search for novel antimicrobial agents in the face of growing antibiotic resistance.
References
- 1. studycorgi.com [studycorgi.com]
- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 3. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 4. hekint.org [hekint.org]
- 5. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 6. Interrogation de Seconde Licence 2000-2001 [lcfi.ulg.ac.be]
- 7. researchgate.net [researchgate.net]
- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gosset.ai [gosset.ai]
- 11. researchgate.net [researchgate.net]
- 12. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. researchopenworld.com [researchopenworld.org]
- 15. benchchem.com [benchchem.com]
- 16. Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. avmajournals.avma.org [avmajournals.avma.org]
- 21. benchchem.com [benchchem.com]
The Cornerstone of Modern Therapeutics: A Technical Guide to the Nomenclature and Classification of Sulfonamide Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the nomenclature and classification of sulfonamide compounds, intended for researchers, scientists, and drug development professionals. This document delves into the systematic naming conventions, diverse classification systems, and varied mechanisms of action that characterize this critical class of therapeutic agents. Detailed experimental protocols for assessing the biological activity of sulfonamides are also provided, alongside a consolidated summary of key physicochemical properties to facilitate comparative analysis.
Nomenclature of Sulfonamide Compounds
The systematic nomenclature of sulfonamides follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core of a sulfonamide is the sulfamoyl group (-SO₂NH₂).
According to IUPAC, sulfonamides are named as amides of sulfonic acids (R-SO₂-OH).[1][2] The naming convention prioritizes the sulfonamide group over many other functional groups, such as amines.[3]
Key IUPAC Nomenclature Rules:
-
Parent Chain: If the sulfonamide group is attached to an acyclic chain, the chain is named as the parent alkane, and "-sulfonamide" is added as a suffix.
-
Aromatic Systems: When the sulfonamide group is attached to a benzene ring, the parent name is "benzenesulfonamide".[3]
-
Substituents on Nitrogen: Substituents on the amide nitrogen are indicated by the prefix "N-", followed by the name of the substituent group. For instance, N-methylbenzenesulfonamide.[1]
-
Substituents on the Ring: The position of substituents on an aromatic ring is indicated by numerical locants, with the carbon atom attached to the sulfonamide group being C1.[3]
-
Priority of Functional Groups: When a functional group with higher priority than the sulfonamide group is present, the sulfonamide moiety is named as a substituent using the prefix "sulfamoyl-".[4]
Examples:
-
Sulfanilamide: The IUPAC name is 4-aminobenzenesulfonamide.[5]
-
Sulfamethoxazole: The IUPAC name is 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide.[6]
-
Sulfadiazine: The IUPAC name is 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide.[5]
Classification of Sulfonamide Compounds
Sulfonamides are a broad class of compounds and can be classified based on several criteria, including their chemical structure, therapeutic application, and pharmacokinetic properties.
Classification Based on Chemical Structure
-
N¹-Substituted Sulfonamides: The majority of clinically used sulfonamides fall into this category, where one of the hydrogen atoms of the amide nitrogen is replaced by a substituent, often a heterocyclic ring (e.g., sulfadiazine, sulfamethoxazole).[7]
-
N⁴-Substituted Sulfonamides (Prodrugs): In these compounds, the amino group at the N⁴ position is modified. A classic example is Prontosil, which is metabolized in vivo to the active form, sulfanilamide.[7]
-
Both N¹ and N⁴ Substituted Sulfonamides: These are typically designed for specific purposes, such as targeting the gastrointestinal tract (e.g., succinylsulfathiazole, phthalylsulfathiazole).[7][8]
-
Non-aniline Sulfonamides: These compounds lack the characteristic p-aminobenzenesulfonamide structure (e.g., mafenide).[9]
Classification Based on Therapeutic Use
Sulfonamides have a wide range of pharmacological activities and are classified accordingly:
-
Antibacterial Agents: These are the most well-known class of sulfonamides and are used to treat bacterial infections.[10][11]
-
Diuretics: This class includes thiazide and loop diuretics, which are used to treat hypertension and edema.[10][12]
-
Anticonvulsants: Certain sulfonamides exhibit anticonvulsant properties.
-
Anti-inflammatory Agents: A notable example is celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[11]
-
Carbonic Anhydrase Inhibitors: These are used in the treatment of glaucoma, altitude sickness, and certain types of epilepsy.[13]
-
Antidiabetic Agents: The sulfonylurea class of drugs, used to treat type 2 diabetes, are sulfonamide derivatives.
References
- 1. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 7. Half-life, apparent volume of distribution and protein-binding for some sulphonamides in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cyclopropanesulfonamide as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropanesulfonamide moiety has emerged as a valuable building block in modern drug discovery, offering a unique combination of structural rigidity, metabolic stability, and desirable physicochemical properties. Its incorporation into small molecules can significantly enhance biological activity and pharmacokinetic profiles. The strained cyclopropyl ring can provide a favorable vector for substituents, allowing for precise interactions with biological targets, while the sulfonamide group acts as a versatile hydrogen bond donor and acceptor.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of targeted therapeutics, with a primary focus on its application in oncology as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its resistance mutants.
Key Applications in Drug Discovery
The this compound scaffold has demonstrated significant potential in several therapeutic areas:
-
Oncology: A primary application is in the development of potent and selective kinase inhibitors, particularly against EGFR.[1] Derivatives have shown remarkable efficacy against wild-type EGFR and, crucially, against clinically relevant resistance mutations such as T790M and C797S in non-small cell lung cancer (NSCLC).
-
Antiviral Activity: The sulfonamide functional group is a known pharmacophore in various antiviral agents, including HIV protease inhibitors.[2][3] While specific data for this compound derivatives is emerging, the scaffold holds promise for the development of novel antiviral drugs.
-
Antimicrobial Activity: Compounds incorporating a cyclopropane ring have demonstrated antibacterial and antifungal properties.[4] The combination with a sulfonamide group, a classic antibacterial pharmacophore, makes this a promising area for further investigation.[5][6]
This compound Derivatives as EGFR Inhibitors
A significant breakthrough in the application of this compound is the development of fourth-generation EGFR tyrosine kinase inhibitors (TKIs). These inhibitors are designed to overcome the resistance to third-generation TKIs like osimertinib, which arises from the C797S mutation in the EGFR kinase domain.
Quantitative Data: In Vitro Activity of this compound-Based EGFR Inhibitors
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various EGFR mutant cell lines and kinases.
Table 1: Inhibitory Activity of Compound 5d against EGFR Mutants. [7]
| Target Cell Line/Kinase | IC₅₀ (nM) |
| Ba/F3-EGFRL858R/T790M/C797S | 18 |
| Ba/F3-EGFRdel19/T790M/C797S | 25 |
| EGFRL858R/T790M/C797S Kinase | 1.37 ± 0.03 |
| EGFRdel19/T790M/C797S Kinase | 1.13 ± 0.01 |
| PC9 (EGFRdel19) | 15.6 |
| A549 (EGFR Wild-Type) | >1000 |
Table 2: Inhibitory Activity of Other this compound Derivatives.
| Compound | Target | IC₅₀ (µM) | Reference |
| Antiviral | |||
| Cyclic Sulfonamide 13c | SARS-CoV-2 | 0.88 | [2] |
| Antibacterial | |||
| Amide Derivative F9 | E. coli | 32 (MIC₈₀, µg/mL) | [4] |
| Amide Derivative F53 | S. aureus | 64 (MIC₈₀, µg/mL) | [4] |
Signaling Pathways
This compound-based EGFR inhibitors exert their therapeutic effect by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary targets are the EGFR and mTOR pathways.
EGFR Signaling Pathway
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins. This initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which ultimately lead to the transcription of genes involved in cell proliferation and survival.
References
- 1. dovepress.com [dovepress.com]
- 2. | BioWorld [bioworld.com]
- 3. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for Cobalt-Catalyzed Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt-catalyzed cyclopropanation has emerged as a powerful and versatile synthetic tool for the formation of cyclopropane rings, which are pivotal structural motifs in a wide array of natural products and pharmaceutical agents.[1] Unlike traditional methods that often rely on expensive noble metals like rhodium and palladium, cobalt catalysis offers a more sustainable and economically viable alternative. A key feature of many cobalt-catalyzed systems is their unique stepwise radical mechanism, which allows for the efficient cyclopropanation of a broad spectrum of alkenes, including those that are electronically deficient.[1] Furthermore, the development of chiral cobalt complexes has enabled highly enantioselective transformations, granting access to valuable, optically active cyclopropanes.[1]
This document provides detailed protocols and application notes for two prominent types of cobalt-catalyzed cyclopropanation reactions: those employing diazo compounds and those utilizing gem-dichloroalkanes as carbene precursors.
Reaction Mechanism: A Stepwise Radical Pathway
The prevailing mechanism for cyclopropanation catalyzed by cobalt(II) porphyrin complexes involves a stepwise radical process. This distinct mechanism is responsible for the unique reactivity and selectivity observed with these catalysts.[1]
The catalytic cycle can be summarized as follows:
-
Carbene Formation: The cobalt(II) catalyst reacts with a diazo compound, such as ethyl diazoacetate (EDA), leading to the extrusion of dinitrogen gas and the formation of a cobalt-carbene intermediate.[1] This intermediate is best described as a cobalt(III)-carbene radical species.
-
Radical Addition: The cobalt-carbene radical then adds to the alkene substrate in a stepwise manner, forming a γ-alkyl radical intermediate.[1]
-
Ring Closure: Subsequent intramolecular radical substitution results in the formation of the cyclopropane ring and the regeneration of the active cobalt(II) catalyst, allowing it to re-enter the catalytic cycle.[1]
Caption: Proposed mechanism for cobalt-catalyzed cyclopropanation.
Experimental Protocols
Protocol 1: Cobalt-Porphyrin Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
This protocol is a representative example for the cyclopropanation of an alkene using a cobalt(II)-porphyrin complex as the catalyst and EDA as the carbene source.[1][2]
Materials:
-
Cobalt(II) meso-tetraphenylporphyrin [Co(TPP)] (or other cobalt-porphyrin catalyst)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Anhydrous toluene (or other suitable anhydrous solvent like dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried Schlenk glassware and syringes
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the cobalt(II)-porphyrin catalyst (1-5 mol%).
-
The flask is then sealed and placed under an inert atmosphere of argon or nitrogen.
-
Add anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]
-
Add styrene (1.0 equivalent) to the flask via syringe.
-
With vigorous stirring, add ethyl diazoacetate (1.1-1.5 equivalents) dropwise to the solution via a syringe pump over 1 hour. Slow addition is crucial to minimize the unwanted dimerization of EDA.[1]
-
Stir the reaction mixture at room temperature (or heat to 40-80 °C if required) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixtures) to yield the desired cyclopropane product.
Protocol 2: Asymmetric Cyclopropanation using a Chiral Cobalt Catalyst and a gem-Dichloroalkane
This protocol is a general representation for the asymmetric cyclopropanation of alkenes using a chiral cobalt catalyst and a gem-dichloroalkane as a non-stabilized carbene precursor.[3]
Materials:
-
Chiral Cobalt Pre-catalyst (e.g., a complex with a Pybox or PDI ligand)
-
Alkene substrate
-
gem-Dichloroalkane (e.g., 2,2-dichloropropane)
-
Zinc powder (Zn) as a reductant
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen)
-
Glovebox and standard oven-dried glassware
Procedure:
-
Inside a nitrogen-filled glovebox, charge a vial with the chiral cobalt pre-catalyst (e.g., 10 mol%), the alkene (1.0 equivalent), and zinc powder (2.0 equivalents).
-
Add anhydrous THF to the vial.
-
Stir the mixture at room temperature for approximately 15 minutes. A color change may be observed, indicating the formation of the active catalytic species.
-
Add the gem-dichloroalkane (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC or GC.
-
Once the reaction is complete, expose the mixture to the atmosphere and concentrate it under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the enantiomerically enriched cyclopropane product.
Experimental Workflow
The general workflow for conducting a cobalt-catalyzed cyclopropanation reaction is outlined below.
Caption: General experimental workflow for cobalt-catalyzed cyclopropanation.
Data Presentation: Substrate Scope and Selectivity
The following tables summarize representative data for cobalt-catalyzed cyclopropanation reactions, showcasing the influence of the catalyst, carbene precursor, and alkene substrate on the reaction outcome.
Table 1: Cobalt-Porphyrin Catalyzed Cyclopropanation of Styrene Derivatives with Ethyl Diazoacetate
| Entry | Styrene Derivative | Catalyst | Yield (%) | trans/cis Ratio | ee (%) [trans] |
| 1 | Styrene | [Co(TPP)] | >99 | 87:13 | - |
| 2 | 4-Methylstyrene | [Co(TPP)] | >99 | 86:14 | - |
| 3 | 4-Chlorostyrene | [Co(TPP)] | >99 | 88:12 | - |
| 4 | Styrene | Chiral Co-Porphyrin | 99 | >99:1 | 99 |
| 5 | 4-Nitrostyrene | Chiral Co-Porphyrin | 95 | >99:1 | 98 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Asymmetric Cyclopropanation with Chiral Cobalt Catalysts and Various Carbene Precursors
| Entry | Alkene | Carbene Precursor | Catalyst System | Yield (%) | dr | ee (%) |
| 1 | Styrene | Ethyl Diazoacetate | Chiral Co-Salen | 92 | >95:5 (cis) | 97 |
| 2 | 1,1-Diphenylethylene | Ethyl Diazoacetate | Chiral Co-Salen | 95 | - | 98 |
| 3 | Styrene | Dichloromethane | Chiral Co-Pybox/Zn | 85 | - | 95 |
| 4 | 1-Octene | Dichloromethane | Chiral Co-Pybox/Zn | 78 | - | 92 |
Data compiled from multiple sources for illustrative purposes.
Concluding Remarks
Cobalt-catalyzed cyclopropanation reactions offer a versatile and efficient methodology for the synthesis of a wide range of cyclopropane-containing molecules. The use of earth-abundant cobalt, coupled with the ability to tune reactivity and selectivity through ligand design, makes this an attractive approach for both academic research and industrial applications. The protocols provided herein serve as a starting point for researchers to explore and adapt these powerful transformations for their specific synthetic needs. The unique radical mechanism of many cobalt catalysts opens avenues for the cyclopropanation of challenging substrates that may be incompatible with other catalytic systems.[1]
References
Cyclopropanesulfonamide in Agrochemicals: A Detailed Examination of Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a small, strained carbocycle, is a privileged scaffold in medicinal and agrochemical research, prized for its ability to impart unique conformational constraints and metabolic stability to molecules. When coupled with a sulfonamide functional group, the resulting cyclopropanesulfonamide moiety serves as a versatile building block and, in some cases, a key pharmacophore in the development of novel agrochemicals. While this compound itself is primarily utilized as a chemical intermediate and as a safener for corn against nicosulfuron herbicides[1][2], its structural motif is integral to a range of active compounds spanning fungicides, insecticides, and herbicides.
This document provides detailed application notes and protocols for agrochemicals derived from or containing the cyclopropane sulfonamide and related cyclopropyl structures, aimed at professionals in agrochemical research and development.
Application Note 1: Fungicidal Cycloalkylsulfonamides
Derivatives of cycloalkylsulfonamides have demonstrated significant potential as potent fungicides, particularly against gray mold (Botrytis cinerea), a devastating pathogen affecting numerous crops.
Mechanism of Action
While the precise mechanism for many fungicidal sulfonamides is still under investigation, a frequently proposed target is the enzyme sterol 14-α demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Caption: Proposed mechanism of action for fungicidal cycloalkylsulfonamides via inhibition of CYP51.
Quantitative Data: In Vitro Fungicidal Activity
The following table summarizes the efficacy of various cycloalkylsulfonamide derivatives against Botrytis cinerea.
| Compound Class/Reference | Specific Compound Example | Target Pathogen | Assay Type | EC50 (μg/mL) | Reference Commercial Fungicide | EC50 (μg/mL) of Control |
| N-(2,4,5-trichlorophenyl)-2-Oxocycloalkylsulfonamides[4][5] | Compound IId (7-membered ring) | Botrytis cinerea | Mycelial Growth | 0.64 | Procymidone | 1.06 |
| N-(2,4,5-trichlorophenyl)-2-Hydroxycycloalkylsulfonamides[4][5] | Compound IId (7-membered ring) | Botrytis cinerea | Conidial Germination | 0.34 | - | - |
| N-substituted phenyl-2-acyloxycyclohexylsulfonamides[6] | Compound III-18 | Botrytis cinerea | Mycelial Growth | 4.17 | Procymidone | 4.46 |
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is adapted from methodologies described for testing sulfonamide fungicides.[6]
-
Preparation of Stock Solutions: Dissolve the test compounds and a commercial standard (e.g., Chlorothalonil, Procymidone) in acetone or DMSO to a concentration of 5000 µg/mL.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool to 50-55°C in a water bath.
-
Dosing: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). A control plate should be prepared using only the solvent. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of Botrytis cinerea. Place the disc, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark for 48-72 hours, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter in the treated group.
-
Analysis: Use probit analysis to calculate the EC50 value (the concentration that inhibits mycelial growth by 50%).
Application Note 2: Insecticidal Benzenesulfonamides with Cyclopropyl Groups
The incorporation of a cyclopropyl group into benzenesulfonamide structures has yielded compounds with potent insecticidal properties.
Mechanism of Action
Research on these novel insecticides suggests they target the H subunit of vacuolar-type H+-ATPase (V-ATPase) in the insect midgut.[7] V-ATPase is a crucial proton pump responsible for maintaining the electrochemical gradients necessary for secondary active transport and nutrient absorption. Disruption of this pump leads to a failure in nutrient uptake and eventual insect mortality.
Caption: Proposed insecticidal mechanism via inhibition of the V-ATPase H subunit.
Quantitative Data: Insecticidal Activity
The table below presents the lethal concentration (LC50) values for several benzenesulfonamide derivatives against the third-instar larvae of the armyworm, Mythimna separata.[7]
| Compound ID | Target Pest | Bioassay Type | LC50 (mg/mL) | Reference Compound | LC50 (mg/mL) of Control |
| C5 | Mythimna separata | Larval Diet | 0.705 | Celangulin V | 11.5 |
| C6 | Mythimna separata | Larval Diet | 0.599 | Celangulin V | 11.5 |
| C8 | Mythimna separata | Larval Diet | 0.887 | Celangulin V | 11.5 |
Experimental Protocol: Larval Diet Bioassay
This protocol is a generalized procedure for assessing the efficacy of insecticidal compounds against lepidopteran larvae.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) to create a stock solution.
-
Diet Preparation: Prepare an artificial insect diet according to standard laboratory procedures. While the diet is still liquid and has cooled to below 60°C, add the test compound solution and mix thoroughly to achieve the desired final concentrations. A control diet should be prepared with the solvent alone.
-
Assay Setup: Pour the treated and control diets into the wells of a 24-well or 48-well bioassay tray. Allow the diet to solidify.
-
Infestation: Place one third-instar larva of Mythimna separata into each well. Seal the tray with a breathable membrane.
-
Incubation: Maintain the trays in a growth chamber at 25 ± 1°C with a 14:10 light:dark photoperiod.
-
Mortality Assessment: Record larval mortality after 48 to 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group. Determine the LC50 values using probit analysis software.
Application Note 3: Herbicidal Cyclopropane Dicarboxamides
While not sulfonamides, cyclopropane-1,1-dicarboxylic acid (CPD) analogues represent another class of cyclopropane-containing agrochemicals with herbicidal activity.
Mechanism of Action
These compounds are designed as inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[8] Since plants synthesize their own amino acids, inhibiting this pathway leads to a deficiency in essential proteins and ultimately, plant death. This mode of action is a well-established target for several commercial herbicides.[9][10]
Caption: Herbicidal mechanism of CPD analogues via inhibition of the KARI enzyme.
Experimental Protocol: Seedling Growth Inhibition Assay
This protocol provides a framework for evaluating the pre-emergence or post-emergence herbicidal activity of test compounds.
-
Compound Application (Pre-emergence):
-
Fill small pots or trays with soil.
-
Sow seeds of a susceptible indicator species (e.g., bentgrass, Agrostis stolonifera) at a uniform depth.
-
Prepare solutions of the test compounds in a solvent/surfactant mixture (e.g., acetone-water with Tween-20).
-
Spray the soil surface evenly with the test solutions at various application rates (e.g., expressed in g/ha).
-
-
Compound Application (Post-emergence):
-
Sow seeds and allow them to grow to a specific stage (e.g., two-leaf stage).
-
Spray the foliage of the seedlings evenly with the prepared test solutions.
-
-
Growth Conditions: Place the treated pots in a greenhouse or controlled environment chamber with appropriate conditions for light, temperature, and humidity.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect. Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete kill) to quantify injury symptoms such as chlorosis, necrosis, and stunting compared to untreated controls.
-
Data Analysis: Calculate the GR50 value (the application rate that causes a 50% reduction in plant growth or biomass) from the dose-response data.
Caption: General experimental workflow for agrochemical efficacy testing.
References
- 1. This compound | 154350-29-5 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 10. extension.okstate.edu [extension.okstate.edu]
Application Notes and Protocols: Simmons-Smith Cyclopropanation in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Simmons-Smith cyclopropanation is a powerful and widely utilized reaction in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes. This reaction is particularly valuable in the synthesis of complex natural products, where the introduction of a cyclopropane ring with high stereocontrol is often a crucial step. The cyclopropane motif is a core structural unit in many biologically active compounds, including terpenoids, alkaloids, and polyketides, contributing to their unique three-dimensional structures and biological activities.[1][2][3]
This document provides a detailed overview of the Simmons-Smith cyclopropanation protocol, its application in natural product synthesis, quantitative data from selected examples, and detailed experimental procedures.
Reaction Mechanism and Key Features
The Simmons-Smith reaction traditionally involves the use of diiodomethane (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid species, iodomethylzinc iodide (ICH₂ZnI).[4][5][6] This carbenoid then reacts with an alkene in a concerted, cheletropic fashion to deliver a methylene group, forming the cyclopropane ring.[7]
A key feature of the Simmons-Smith reaction is its stereospecificity . The configuration of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will give the corresponding trans-product.[4]
Furthermore, the reaction is often directed by nearby hydroxyl groups, which coordinate to the zinc reagent, leading to syn-cyclopropanation with high diastereoselectivity.[4][8] This directing effect is a powerful tool for controlling stereochemistry in the synthesis of complex molecules.
Several modifications to the original protocol have been developed to enhance reactivity and broaden the scope of the reaction. The most common is the Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to higher yields and better reproducibility.[2][3][4]
Applications in Natural Product Synthesis
The Simmons-Smith cyclopropanation has been instrumental in the total synthesis of numerous biologically active natural products. Some notable examples include:
-
(+)-Trans-chrysanthemic acid: A component of pyrethrin insecticides.[1]
-
Curacin A: An anticancer agent.[1]
-
Cilastatin: A β-lactamase inhibitor.[4]
-
Peyssonnosol: A marine natural product.[2]
-
Hypoestin A: A natural product with cytotoxic activity.[9]
The reaction's ability to tolerate a wide range of functional groups and its high stereoselectivity make it an indispensable tool in the synthetic chemist's arsenal.[7][9]
Quantitative Data Summary
The following table summarizes quantitative data for the Simmons-Smith cyclopropanation in the synthesis of various natural product precursors.
| Natural Product/Intermediate | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Precursor to JBIR-03 & Asporyzin C | Bicyclic keto alcohol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 | 1 | 63 | N/A | [1] |
| Precursor to Pyxidatol C | Substituted cycloheptadiene | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 | N/A | 32 (isomer a), 27 (isomer b) | 1.2:1 | [1] |
| Precursor to Hirsutene | Polycyclic alkene | Et₂Zn, CH₂I₂ | N/A | N/A | N/A | N/A | Excellent | [1] |
| Cyclopropanol intermediate | Butenyl-substituted cyclohexanone | Et₂Zn, CH₂I₂ | N/A | N/A | N/A | 82 | N/A | [1] |
| D-ring of (+)-Hypoestin A | Polycyclic allylic alcohol | N/A | N/A | N/A | N/A | N/A | Crucial directing effect | [9] |
| (S)-2,2-dimethylcyclopropanecarboxamide precursor | (R)-1,1,1-trichloro-4-methylpent-3-en-2-ol | N/A | N/A | N/A | N/A | N/A | Single diastereomer | [10] |
Experimental Protocols
Below are detailed protocols for the Simmons-Smith cyclopropanation, including a general procedure for the Furukawa modification and a specific example from a natural product synthesis.
General Protocol: Furukawa Modification
This protocol is adapted for a generic alkene.
Materials:
-
Alkene (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes, 2.0 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.5 M.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: While stirring at 0 °C, slowly add the diethylzinc solution (2.0 eq) via syringe. Following this, add diiodomethane (2.0 eq) dropwise via syringe. A white precipitate may form during the addition.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[11]
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Stir vigorously until gas evolution ceases.[11]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to afford the pure cyclopropanated product.[11]
Specific Protocol: Synthesis of a Bicyclic Precursor for JBIR-03 and Asporyzin C
This protocol is based on the synthesis described by Murokawa et al. (2018).[1]
Materials:
-
Bicyclic keto alcohol (starting material, 1.0 eq)
-
Diethylzinc (Et₂Zn, excess)
-
Diiodomethane (CH₂I₂, excess)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: To a solution of the bicyclic keto alcohol (1.0 eq) in anhydrous dichloromethane, add diethylzinc (excess) and diiodomethane (excess) at 0 °C under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour.
-
Workup and Purification: Following the general workup procedure described above (quenching, extraction, drying, and concentration), the crude product is purified by column chromatography to yield the desired cyclopropanated product (63% yield).[1]
Visualizations
Caption: Mechanism of the Simmons-Smith Cyclopropanation.
Caption: General experimental workflow for the Simmons-Smith reaction.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Chemoenzymatic Synthesis of Chiral Cyclopropane Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral cyclopropane scaffolds are valuable structural motifs in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products. Their incorporation into molecular structures can enhance metabolic stability, improve binding affinity, and introduce conformational rigidity, making them highly sought-after building blocks in drug discovery. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of these scaffolds, leveraging the high stereoselectivity of engineered enzymes in combination with versatile chemical transformations. The methodologies described herein focus on the use of engineered heme proteins for asymmetric cyclopropanation, followed by chemical diversification of the resulting chiral cyclopropane core.
Core Concepts in Chemoenzymatic Cyclopropanation
The primary enzymatic step in these protocols involves the transfer of a carbene equivalent from a diazo compound to an olefin, catalyzed by an engineered heme protein. These enzymes, often variants of myoglobin, cytochrome P450, or other globins, provide a chiral environment that dictates the stereochemical outcome of the cyclopropanation reaction, leading to high diastereo- and enantioselectivity.[1][2][3][4][5] The enzymatically generated chiral cyclopropane, often functionalized with a chemical handle like a boronic ester or a ketone, can then be subjected to a variety of chemical reactions to generate a library of diverse chiral molecules.[1][4][6]
Application Note 1: Synthesis of Chiral Aryl Cyclopropanes via a Boronate Handle Intermediate
This method describes the synthesis of a versatile chiral cyclopropyl boronate ester, which can be subsequently used in Suzuki-Miyaura cross-coupling reactions to generate a variety of chiral aryl cyclopropanes.[1][6] The enzymatic step utilizes an engineered variant of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) expressed in E. coli.
Experimental Workflow
Caption: General chemoenzymatic workflow for the synthesis of diverse chiral cyclopropanes.
Quantitative Data
Table 1: Performance of Engineered RmaNOD Variants in the Cyclopropanation of Vinyl Boronic Acid Pinacol Ester [1][6]
| Enzyme Variant | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Isolated Yield |
| RmaNOD(T76A, H65R, A72W) | cis-(1R,2S) | >99:1 | >99% | 52% (on 1 mmol scale) |
| RmaNOD(T76H, R61A, A72W) | trans-(1R,2R) | >99:1 | >99% | Not Reported |
Experimental Protocols
Protocol 1.1: Enzymatic Synthesis of cis-(1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid ethyl ester [6]
-
Materials:
-
Lyophilized E. coli whole cells expressing RmaNOD(T76A, H65R, A72W)
-
Vinyl boronic acid pinacol ester
-
Ethyl diazoacetate (EDA)
-
Sodium dithionite
-
Phosphate buffer (pH 8.0)
-
Ethyl acetate
-
-
Procedure:
-
In a sealed vial under an inert atmosphere (e.g., argon), suspend the lyophilized whole cells in the phosphate buffer.
-
Add the vinyl boronic acid pinacol ester to the cell suspension.
-
Prepare a solution of ethyl diazoacetate and sodium dithionite (as a reducing agent) in the same buffer.
-
Add the EDA/dithionite solution to the reaction mixture dropwise over several hours using a syringe pump to maintain a low concentration of the diazo compound.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 1.2: Suzuki-Miyaura Cross-Coupling for Aryl Cyclopropane Synthesis [6]
-
Materials:
-
Enzymatically synthesized chiral cyclopropyl boronate ester
-
Aryl halide (e.g., bromobenzene derivatives)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
-
Procedure:
-
In a flask, dissolve the chiral cyclopropyl boronate ester, aryl halide, palladium catalyst, and base in the solvent mixture.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to obtain the desired chiral aryl cyclopropane.
-
Application Note 2: Stereoselective Synthesis of Chiral Cyclopropyl Ketones
This application note details the synthesis of chiral cyclopropyl ketones, which are versatile intermediates for further chemical diversification.[4][7] The key step is the asymmetric cyclopropanation of vinylarenes with a diazoketone, catalyzed by an engineered sperm whale myoglobin variant.
Reaction Scheme
Caption: Enzymatic synthesis of chiral cyclopropyl ketones.
Quantitative Data
Table 2: Myoglobin-Catalyzed Synthesis of Various Chiral Cyclopropyl Ketones [4][7]
| Vinylarene Substrate | Diazoketone Reagent | Biocatalyst | Diastereoselectivity (de) | Enantioselectivity (ee) | Yield |
| Styrene | α-diazoacetophenone | Mb(H64V) | >99% | >99% | High |
| 4-Methoxystyrene | α-diazoacetophenone | Mb(H64V) | >99% | >99% | High |
| 4-Chlorostyrene | α-diazoacetophenone | Mb(H64V) | >99% | >99% | High |
| Styrene | 1-diazo-3-phenylpropan-2-one | Mb(H64V) | >99% | >99% | High |
Experimental Protocol
Protocol 2.1: General Procedure for Myoglobin-Catalyzed Cyclopropyl Ketone Synthesis [4][7]
-
Materials:
-
Purified engineered myoglobin variant (e.g., Mb(H64V))
-
Vinylarene substrate
-
Diazoketone reagent
-
Sodium dithionite
-
Buffer (e.g., pH 9.0)
-
Organic co-solvent (e.g., DMSO)
-
-
Procedure:
-
In a reaction vial, prepare a solution of the engineered myoglobin in the buffer.
-
Add the vinylarene substrate, potentially dissolved in a minimal amount of co-solvent.
-
In a separate vial, dissolve the diazoketone and sodium dithionite in the buffer.
-
Slowly add the diazoketone/dithionite solution to the myoglobin/vinylarene mixture over an extended period (e.g., 12 hours) using a syringe pump.
-
Stir the reaction at room temperature for 24 hours.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application Note 3: Gram-Scale Synthesis of Chiral Cyclopropane Drug Precursors
This application note describes a scalable, whole-cell biocatalytic process for the synthesis of chiral 1-carboxy-2-aryl-cyclopropanes, which are key precursors for several drugs, including Tranylcypromine, Tasimelteon, and Ticagrelor.[5][8] Engineered myoglobin variants with complementary stereoselectivity are used to produce both enantiomers of the desired cyclopropane.
Stereocomplementary Synthesis Pathway
Caption: Stereocomplementary synthesis of drug precursors using different myoglobin variants.
Quantitative Data
Table 3: Whole-Cell Biocatalytic Synthesis of Drug Precursors [5][8]
| Target Drug Precursor | Myoglobin Variant | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Isolated Yield (gram-scale) |
| trans-(1S,2S)-Ticagrelor core | Engineered Mb | 99% | 99.9% | High |
| trans-(1R,2R)-Tranylcypromine precursor | Engineered Mb | 98% | 96% | High |
| trans-(1R,2R)-Tasimelteon precursor | Engineered Mb | >99.9% | >99.9% | High |
Experimental Protocol
Protocol 3.1: Gram-Scale Whole-Cell Cyclopropanation [5][8]
-
Materials:
-
E. coli cells expressing the desired engineered myoglobin variant
-
Aryl-substituted olefin
-
Ethyl diazoacetate (EDA)
-
Glucose
-
Buffer (e.g., M9 minimal media)
-
Sodium dithionite (optional, for anaerobic conditions)
-
-
Procedure:
-
Grow the E. coli culture expressing the myoglobin variant to a high cell density.
-
Harvest the cells by centrifugation and resuspend them in the reaction buffer to a high concentration.
-
In a bioreactor or a large flask, add the cell suspension, the aryl-substituted olefin, and glucose (as a carbon source for the cells).
-
Slowly feed a solution of ethyl diazoacetate to the reaction mixture over several hours. For oxygen-sensitive enzymes, maintain anaerobic conditions by sparging with an inert gas and adding a reducing agent.
-
Maintain the reaction at a controlled temperature (e.g., 25-30 °C) and pH for 24-48 hours.
-
Monitor the reaction for substrate consumption and product formation.
-
After the reaction is complete, pellet the cells by centrifugation.
-
Extract the supernatant with an organic solvent.
-
The product can be further purified by crystallization or chromatography.
-
Conclusion
The chemoenzymatic strategies outlined in these application notes provide powerful and highly selective methods for the synthesis of valuable chiral cyclopropane scaffolds. By combining the exquisite stereocontrol of engineered enzymes with the versatility of modern organic chemistry, researchers can rapidly access a wide array of enantiopure cyclopropane-containing molecules for applications in drug discovery and development. The provided protocols offer a starting point for the implementation of these methodologies in a laboratory setting. Further optimization of reaction conditions may be necessary depending on the specific substrates and enzyme variants used.
References
- 1. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. sas.rochester.edu [sas.rochester.edu]
Divergent Synthesis of Cyclopropane-Containing Lead Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the divergent synthesis of a library of cyclopropane-containing lead compounds. The synthesis originates from a versatile bifunctional cyclopropane scaffold, (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, which is accessible on a multigram scale via a cobalt-catalyzed cyclopropanation. Subsequent orthogonal derivatization of the ester and sulfide functionalities allows for the creation of a diverse collection of lead-like compounds, fragments, and building blocks with potential for various drug discovery campaigns.
The inclusion of the cyclopropane motif is a well-established strategy in medicinal chemistry to enhance compound potency, metabolic stability, and to explore novel chemical space by introducing three-dimensional complexity.[1][2][3]
I. Overview of the Divergent Synthetic Strategy
The core of this synthetic approach is the generation of a diastereomeric mixture of ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate (trans-1 and cis-2 ) from phenyl vinyl sulfide and ethyl diazoacetate, catalyzed by cobalt(II) porphyrin.[2][4] This key building block is then elaborated through a series of divergent pathways, including oxidation, hydrolysis, amidation, and sulfoxide-magnesium exchange for C-C bond formation. This strategy allows for the systematic exploration of the chemical space around the cyclopropane core.
Logical Workflow of the Divergent Synthesis
Caption: Divergent synthetic routes from a common cyclopropane scaffold.
II. Experimental Protocols
A. Synthesis of (E/Z)-Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate (trans-1 and cis-2)
This protocol describes the cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide.[2][4]
Materials:
-
Phenyl vinyl sulfide
-
Ethyl diazoacetate (EDA)
-
Cobalt(II) tetrakis(4-chlorophenyl)porphyrin [Co(TClPP)]
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of phenyl vinyl sulfide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add Co(TClPP) (0.01 eq).
-
Heat the mixture to reflux (approximately 40 °C).
-
Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM dropwise to the refluxing mixture over a period of 4 hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the trans (1 ) and cis (2 ) diastereomers of ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate.
Quantitative Data:
The following table summarizes the yields and diastereomeric ratios for the cobalt-catalyzed cyclopropanation.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (trans:cis) |
| 1 | Co(TClPP) | DCM | 40 | 85 | 1.3:1 |
Data adapted from Chawner et al.[2][4]
B. Divergent Derivatization Protocols
The separated diastereomers of 1 and 2 can be independently subjected to the following transformations.
1. Oxidation to Cyclopropyl Sulfones:
-
Materials: (E/Z)-Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, meta-chloroperoxybenzoic acid (m-CPBA), DCM.
-
Procedure: To a solution of the cyclopropyl sulfide (1.0 eq) in DCM at 0 °C, add m-CPBA (2.2 eq) portionwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with aqueous sodium thiosulfate solution, and extract the product with DCM. The organic layer is then washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated to yield the corresponding sulfone.
2. Hydrolysis to Cyclopropyl Carboxylic Acids:
-
Materials: (E/Z)-Ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure: To a solution of the cyclopropyl ester (1.0 eq) in a mixture of THF and water, add LiOH (2.0 eq). Stir the mixture at room temperature for 16 hours. Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated to afford the carboxylic acid.
3. Amidation to Cyclopropyl Carboxamides:
-
Materials: The cyclopropyl carboxylic acid from the previous step, desired amine, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), triethylamine (TEA), DCM.
-
Procedure: To a solution of the cyclopropyl carboxylic acid (1.0 eq), desired amine (1.2 eq), and BOP (1.2 eq) in DCM, add TEA (3.0 eq). Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over magnesium sulfate and concentrate to yield the amide.
4. Sulfoxide-Magnesium Exchange and Functionalization:
-
Materials: The cyclopropyl sulfoxide (from partial oxidation of the sulfide), i-PrMgCl·LiCl, desired electrophile (e.g., aldehyde, ketone, or for Negishi coupling, an aryl halide and a palladium catalyst).
-
Procedure: To a solution of the cyclopropyl sulfoxide (1.0 eq) in THF at 0 °C, add i-PrMgCl·LiCl (1.1 eq). Stir for 30 minutes to generate the cyclopropyl Grignard reagent. Add the desired electrophile and allow the reaction to proceed. For Negishi coupling, add the aryl halide and a suitable palladium catalyst (e.g., Pd₂(dba)₃/SPhos). Work up accordingly to isolate the functionalized cyclopropane.[2][4]
III. Biological Activity and Signaling Pathways
While a comprehensive biological evaluation of the entire library synthesized by Chawner et al. is not publicly available, cyclopropane-containing compounds are known to modulate various biological pathways.[5] Derivatives such as cyclopropyl amides and sulfones have been investigated for their potential as anticancer agents, often through the induction of apoptosis or the inhibition of key signaling pathways like PI3K/Akt and MAPK.[6][7][8]
A. Potential Modulation of Apoptosis
Certain carboxamide derivatives have been shown to induce apoptosis in cancer cell lines.[6][9] The intrinsic apoptosis pathway is a potential target for such compounds.
Intrinsic Apoptosis Pathway
Caption: Hypothetical modulation of the intrinsic apoptosis pathway.
B. Potential Inhibition of Kinase Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer and other diseases, making them attractive targets for drug discovery.[7][8] The rigid conformation of the cyclopropane ring can be exploited to achieve selective inhibition of kinases within these pathways.
PI3K/Akt Signaling Pathway
Caption: Potential points of inhibition in the PI3K/Akt pathway.
IV. Data Presentation
The following table presents representative yields for the divergent synthesis of various cyclopropane-containing compounds starting from trans-1 and cis-2 .
| Starting Material | Product Type | R Group | Yield (%) |
| trans-1 | Sulfone | - | 95 |
| cis-2 | Sulfone | - | 98 |
| trans-1 | Carboxylic Acid | - | 96 |
| cis-2 | Carboxylic Acid | - | 94 |
| trans-acid | Amide | Benzylamine | 85 |
| cis-acid | Amide | Morpholine | 89 |
| trans-sulfoxide | Arylated cyclopropane | 4-Fluorophenyl | 76 |
| cis-sulfoxide | Arylated cyclopropane | 2-Thienyl | 68 |
Data is illustrative and based on reported high yields for these transformations.[2][4]
Biological Activity Data:
While specific IC₅₀ values for the library from Chawner et al. are not available, related cyclopropane-carboxamide derivatives have shown promising anticancer activity. For example, certain cyclohexane-1-carboxamides have demonstrated potent activity against the MCF-7 breast cancer cell line.[6]
| Compound | Target Cell Line | IC₅₀ (µM) |
| Doxorubicin (Reference) | MCF-7 | 6.77 |
| Cyclohexane-1-carboxamide 5i | MCF-7 | 3.25 |
Data from Abd-Allah et al.[6]
V. Conclusion
The divergent synthetic strategy presented herein offers a robust and flexible platform for the generation of diverse libraries of cyclopropane-containing lead compounds. The detailed protocols provide a practical guide for the synthesis of these valuable building blocks. The potential for these compounds to modulate key signaling pathways, such as those involved in apoptosis and cell proliferation, underscores their relevance in modern drug discovery. Further biological evaluation of these libraries is warranted to identify novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 7. Chidamide Inhibits Cell Proliferation via the PI3K/AKT Pathway in K562 Cells Based on Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopropanesulfonamide in Fine Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclopropanesulfonamide as a critical building block in fine chemical manufacturing, with a particular focus on its application in the synthesis of targeted therapeutics. Detailed experimental protocols for its synthesis are also provided.
Application Notes
This compound is a versatile chemical intermediate recognized for its utility in introducing the cyclopropylsulfonyl moiety into complex molecules.[1] This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the three-membered ring.[2] The incorporation of a cyclopropane ring can enhance metabolic stability and binding affinity of drug candidates.[2]
A primary application of this compound is in the development of kinase inhibitors. Notably, its derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly in the context of acquired resistance in non-small cell lung cancer (NSCLC).[3] The C797S mutation in EGFR renders third-generation inhibitors ineffective by preventing covalent bond formation.[3] Novel this compound-based compounds have been designed to target this mutation.[3]
Biological Activity of this compound Derivatives
The following table summarizes the in-vitro activity of a representative this compound derivative against mutant EGFR, demonstrating its potential in overcoming drug resistance.
| Compound | Target | IC50 (nM) | Cell Line |
| Compound 5d | EGFR L858R/T790M/C797S | 5.8 | Ba/F3 |
Data extracted from a study on novel EGFR C797S-targeted inhibitors.[2]
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][4] These pathways are crucial for cell proliferation, survival, and differentiation.[1][4] In NSCLC, activating mutations in EGFR lead to constitutive signaling and tumor growth.[4] While third-generation inhibitors are effective against many of these mutations, the C797S mutation confers resistance.[4] this compound-based inhibitors are being developed to non-covalently bind to and inhibit the kinase activity of the C797S mutant EGFR, thereby blocking downstream signaling and impeding tumor cell proliferation and survival.[3]
Experimental Protocols
The following protocols describe a common three-step synthesis for this compound.
Synthetic Workflow Overview
The manufacturing process involves the formation of an N-protected chloropropyl sulfonamide, followed by an intramolecular cyclization to form the cyclopropane ring, and a final deprotection step to yield the desired product.
Protocol 1: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide
This procedure describes the reaction of 3-chloropropanesulfonyl chloride with tert-butylamine to form the corresponding sulfonamide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloropropanesulfonyl chloride | 177.04 | 73.0 g | 0.41 |
| tert-Butylamine | 73.14 | 36.6 g | 0.50 |
| Triethylamine | 101.19 | 50.4 g | 0.50 |
| Toluene | - | 400 mL | - |
| 1 M Hydrochloric acid | - | 200 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
To a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL), cooled to 0-5 °C, add 3-chloropropanesulfonyl chloride (0.41 mol) over a period of 30-60 minutes.
-
Stir the resulting mixture at 5 °C for 10 minutes.
-
Warm the mixture to room temperature and add 1 M hydrochloric acid (200 mL).
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water (100 mL).
-
The resulting toluene solution containing N-tert-butyl-(3-chloro)propyl sulfonamide is used in the next step.
Protocol 2: Synthesis of Cyclopropane sulfonic acid tert-butylamide
This protocol details the intramolecular ring closure of N-tert-butyl-(3-chloro)propyl sulfonamide to form the cyclopropane ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-tert-butyl-(3-chloro)propyl sulfonamide solution in toluene | - | From Protocol 1 | ~0.41 |
| Tetrahydrofuran (THF) | - | ~3 parts relative to toluene | - |
| n-Butyl lithium | - | At least 2 equivalents | >0.82 |
| Water | - | As needed for quenching | - |
Procedure:
-
Concentrate the toluene solution of N-tert-butyl-(3-chloro)propyl sulfonamide from the previous step.
-
Add tetrahydrofuran to create a solvent mixture of approximately 3:1 THF to toluene.
-
Cool the reaction mixture to between -50 °C and -20 °C.
-
Add at least two equivalents of n-butyl lithium while maintaining the low temperature.
-
Upon completion of the reaction, warm the mixture to room temperature and quench with water.
-
Separate the organic layer containing the cyclopropane sulfonic acid tert-butylamide for use in the final step.
Protocol 3: Synthesis of this compound (Deprotection)
This final step describes the removal of the tert-butyl protecting group to yield the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopropane sulfonic acid tert-butylamide solution | - | From Protocol 2 | ~0.41 |
| Formic acid | 46.03 | As needed | - |
| Toluene | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure:
-
Remove the toluene/THF solvent from the solution of cyclopropane sulfonic acid tert-butylamide by distillation.
-
Add formic acid (or a mixture of formic acid and water) to the residue.
-
Heat the reaction mixture to 70-90 °C until the conversion is complete.
-
Remove residual formic acid by co-evaporation with toluene.
-
Crystallize the crude product from a mixture of toluene and ethanol (preferably >3:1 toluene to ethanol) to yield pure this compound.
Note: The provided protocols are based on established synthetic routes. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and scale. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 3. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl halides, a crucial reaction for the synthesis of cyclopropylarenes. This structural motif is of significant interest in medicinal chemistry and drug development due to its unique conformational and electronic properties that can enhance potency, metabolic stability, and other desirable pharmacokinetic characteristics.[1][2][3]
Introduction
The introduction of a cyclopropyl group onto an aromatic or heteroaromatic core is a key transformation in the synthesis of numerous pharmaceutical candidates and approved drugs. The palladium-catalyzed Kumada cross-coupling reaction offers a direct and efficient method for this purpose, utilizing readily available cyclopropylmagnesium bromide as the nucleophilic partner.[4][5] A significant advancement in this methodology involves the use of zinc halide additives, which serve to "soften" the highly reactive Grignard reagent, thereby improving functional group tolerance and reaction yields.[2][6][7][8][9][10]
This document outlines the optimized reaction conditions, substrate scope, and detailed experimental procedures for this valuable synthetic transformation.
Reaction Principle and Advantages
The core of this reaction is a palladium-catalyzed cross-coupling cycle, specifically a Kumada coupling.[4][11] The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the cyclopropyl Grignard reagent and subsequent reductive elimination to afford the desired cyclopropylarene and regenerate the Pd(0) catalyst.[4][12][13][14]
Key Advantages:
-
Direct Cyclopropylation: Enables the direct installation of a cyclopropyl ring onto various aromatic and heteroaromatic systems.[6][10]
-
High Efficiency: Often proceeds in good to excellent yields.[6][8][9]
-
Improved Functional Group Tolerance: The use of zinc bromide as an additive mitigates the high reactivity of the Grignard reagent, allowing for the presence of sensitive functional groups like esters and nitriles.[2][6][7]
-
Cost-Effective: Utilizes relatively inexpensive starting materials compared to other organometallic reagents.[2][5]
Data Presentation
Table 1: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Catalyst System | Additive | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | Pd(OAc)₂ / t-Bu₃P | ZnBr₂ | 95 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | Pd(OAc)₂ / t-Bu₃P | ZnBr₂ | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 1-Cyclopropyl-4-fluorobenzene | Pd(OAc)₂ / t-Bu₃P | ZnBr₂ | 85 |
| 4 | 2-Bromotoluene | 1-Cyclopropyl-2-methylbenzene | Pd(OAc)₂ / t-Bu₃P | ZnBr₂ | 88 |
| 5 | 3-Bromopyridine | 3-Cyclopropylpyridine | Pd(OAc)₂ / t-Bu₃P | ZnBr₂ | 78 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Cyclopropyl-4-(trifluoromethyl)benzene | Pd(OAc)₂ / t-Bu₃P | ZnBr₂ | 89 |
| 7 | 4-Bromoanisole | 4-Cyclopropylanisole | Pd(OAc)₂ / t-Bu₃P | ZnBr₂ | 91 |
Data summarized from Shu, C., et al. (2010). J. Org. Chem., 75(19), 6677–6680.[2][6][8][9][10]
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling of Aryl Bromides with Cyclopropylmagnesium Bromide
This protocol is adapted from the procedure reported by Shu, C., et al.[6][10]
Materials:
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol%) or Tri-tert-butylphosphonium tetrafluoroborate (6 mol%)
-
Zinc bromide (ZnBr₂, 0.3-0.6 equiv), as a solution in THF
-
Cyclopropylmagnesium bromide (c-PrMgBr, 1.2-1.6 equiv), as a solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Flame-dried Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Syringe pump (recommended for slow addition)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri-tert-butylphosphine (0.04 equiv).
-
Solvent and Additive Addition: Add anhydrous THF to dissolve the solids. To this mixture, add the zinc bromide solution in THF (0.3-0.6 equiv).
-
Grignard Reagent Addition: Slowly add the cyclopropylmagnesium bromide solution (1.2 equiv) to the reaction mixture via a syringe pump over a period of 2-4 hours.[7] Maintaining a slow addition rate is crucial to prevent the formation of side products.[6] The reaction temperature should be maintained at room temperature (20-25 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cyclopropylarene.
Visualizations
Caption: Experimental workflow for the palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for the Kumada cross-coupling.
Caption: Role of cross-coupling in the drug development pipeline.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. nobelprize.org [nobelprize.org]
- 14. Kumada Coupling | NROChemistry [nrochemistry.com]
Synthetic Strategies for N-Aryl Substituted Sultams: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl substituted sultams are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The rigid sultam scaffold, a cyclic sulfonamide, combined with the diverse electronic and steric properties of the N-aryl substituent, provides a versatile platform for the design of novel bioactive molecules and functional materials. This document provides an overview of key synthetic methodologies for the preparation of N-aryl substituted sultams, complete with detailed experimental protocols and comparative data to guide researchers in this field.
Synthetic Approaches Overview
The synthesis of N-aryl substituted sultams can be broadly categorized into two main strategies:
-
Intramolecular Cyclization of N-Aryl Sulfonamide Precursors: This approach involves the formation of the sultam ring from a pre-functionalized N-aryl sulfonamide. Transition-metal-catalyzed C-H activation and functionalization is a prominent strategy in this category.
-
N-Arylation of Pre-formed Sultams: In this method, a pre-existing sultam ring is N-arylated using cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.
The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and tolerance to various functional groups.
A general workflow for the synthesis of N-aryl substituted sultams is depicted below:
Caption: General synthetic pathways to N-aryl substituted sultams.
Key Synthetic Methods and Protocols
This section details the experimental protocols for the most prominent methods for synthesizing N-aryl substituted sultams.
Transition Metal-Catalyzed Intramolecular C-H Functionalization
Transition metal catalysis, particularly with rhodium, palladium, and cobalt, has emerged as a powerful tool for the synthesis of N-aryl sultams, especially benzosultams, through intramolecular C-H activation/annulation of N-aryl sulfonamides.[1] These methods offer high efficiency and regioselectivity.
This protocol describes the synthesis of 1-aryl-benzo-γ-sultams via the rhodium-catalyzed intramolecular aromatic C-H functionalization of N,N-diaryl diazosulfonamides.[2]
Experimental Protocol:
-
To a solution of the N,N-diaryl diazosulfonamide (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add Rh₂(oct)₄ (0.5 mol%, 0.001 mmol).
-
Stir the reaction mixture at 80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1-aryl-benzo-γ-sultam.
This method involves the palladium-catalyzed C-H activation/cyclization of Z-bromoalkenes with sulfonamides to construct benzosultam scaffolds.
Experimental Protocol:
-
In a glovebox, add Pd(OAc)₂ (5 mol%), the appropriate phosphine ligand (e.g., XPhos, 10 mol%), and K₂CO₃ (2.0 equiv.) to a reaction vial.
-
Add a solution of the Z-bromoalkenyl sulfonamide (1.0 equiv.) in toluene.
-
Seal the vial and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the designated time (typically 12-24 h).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
This protocol outlines the synthesis of C-N axially chiral sultams through a cobalt-catalyzed enantioselective C-H/N-H annulation of aryl sulfonamides with allenes or alkynes.[3]
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the aryl sulfonamide (0.1 mmol), --INVALID-LINK--₂ (5 mol%), and the chiral ligand (e.g., a Salox derivative, 5.5 mol%).
-
Evacuate and backfill the tube with argon (3 times).
-
Add the allene or alkyne (0.15 mmol) and the solvent (e.g., DCE, 1.0 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 60-100 °C) under an oxygen atmosphere (1 atm, balloon) for 24-48 hours.
-
After completion, concentrate the reaction mixture and purify by preparative TLC or flash column chromatography to yield the enantiomerically enriched sultam.
N-Arylation of Sultams
This strategy involves the formation of the N-aryl bond on a pre-existing sultam ring. Classical methods like the Ullmann condensation and modern palladium-catalyzed reactions such as the Buchwald-Hartwig amination are commonly employed.
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[4] It is particularly useful for the N-arylation of sultams like saccharin.
Experimental Protocol:
-
To a reaction flask, add the sultam (e.g., saccharin, 1.0 equiv.), the aryl halide (1.2 equiv.), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, offering milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[5][6][7]
Experimental Protocol:
-
In an inert atmosphere (glovebox or Schlenk line), charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).
-
Add the sultam (1.0 equiv.) and the aryl halide or triflate (1.1-1.5 equiv.).
-
Add an anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the N-aryl sultam.
Metal-Free Intramolecular Cyclization
Recent advancements have led to the development of metal-free methods for the synthesis of benzosultams, offering a more sustainable and cost-effective approach.[8][9][10]
This protocol utilizes a hypervalent iodine reagent to promote the intramolecular cyclization of o-arylbenzenesulfonamides.[11]
Experimental Protocol:
-
To a solution of the o-arylbenzenesulfonamide (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or DCE), add PhI(OAc)₂ (1.5 equiv.) and I₂ (0.2 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the benzosultam.
Quantitative Data Summary
The following tables summarize the typical yields and substrate scope for the discussed synthetic methods.
Table 1: Transition Metal-Catalyzed Intramolecular C-H Functionalization
| Method | Catalyst System | Substrate Scope | Typical Yields | Reference |
| Rh-catalyzed C-H Functionalization | Rh₂(oct)₄ | N,N-diaryl diazosulfonamides | 65-99% | [2] |
| Pd-catalyzed C-H Activation | Pd(OAc)₂ / Phosphine Ligand | Z-bromoalkenyl sulfonamides | Moderate to Good | |
| Co-catalyzed C-H/N-H Annulation | --INVALID-LINK--₂ / Chiral Ligand | Aryl sulfonamides, allenes, alkynes | Good to Excellent | [3] |
Table 2: N-Arylation of Sultams
| Method | Catalyst System | Substrate Scope | Typical Yields | Reference |
| Ullmann Condensation | CuI / Ligand | Sultams (e.g., saccharin), Aryl halides | Moderate to Good | [4] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Phosphine Ligand | Sultams, Aryl halides/triflates | Good to Excellent | [5][7] |
Table 3: Metal-Free Intramolecular Cyclization
| Method | Reagents | Substrate Scope | Typical Yields | Reference |
| Intramolecular sp² C-H Amination | PhI(OAc)₂ / I₂ | o-Arylbenzenesulfonamides | Good to Excellent | [11] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical relationship between the different synthetic strategies for accessing N-aryl substituted sultams.
Caption: Decision-making workflow for the synthesis of N-aryl sultams.
Conclusion
The synthesis of N-aryl substituted sultams can be achieved through a variety of robust and efficient methods. The choice of the optimal synthetic route depends on several factors, including the desired molecular complexity, the availability of starting materials, and the required reaction conditions. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel N-aryl sultam derivatives for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzo-γ-sultams via the Rh-catalyzed aromatic C-H functionalization of diazosulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobalt-catalyzed enantioselective C–H/N–H annulation of aryl sulfonamides with allenes or alkynes: facile access to C–N axially chiral sultams - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Direct intramolecular C(sp3)–H bond sulfonamidation to synthesize benzosultam derivatives under metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of benzosultams via an intramolecular sp2 C–H bond amination reaction of o-arylbenzenesulfonamides under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of benzosultams via an intramolecular sp2 C-H bond amination reaction of o-arylbenzenesulfonamides under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Diverse Cyclopropane Libraries for Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are highly valuable structural motifs in medicinal chemistry. Their unique conformational and electronic properties can significantly enhance the pharmacological profile of drug candidates, improving potency, selectivity, metabolic stability, and membrane permeability while reducing off-target effects. The generation of diverse libraries of cyclopropane-containing small molecules is therefore a critical endeavor in modern drug discovery, enabling the exploration of novel chemical space and the identification of promising lead compounds.
This document provides detailed application notes and experimental protocols for several powerful techniques used to construct diverse cyclopropane libraries suitable for high-throughput screening. The methodologies covered include classic and modern transition-metal catalyzed reactions, chemoenzymatic synthesis, and nucleophilic addition-cyclization pathways.
I. Transition-Metal Catalyzed Cyclopropanation
Transition-metal catalysis offers a robust and versatile platform for the synthesis of cyclopropanes, often proceeding with high efficiency and stereoselectivity. Catalysts based on rhodium, copper, and cobalt are commonly employed for the cyclopropanation of a wide range of alkenes.
A. Rhodium-Catalyzed Cyclopropanation of Alkenes with Diazo Compounds
Rhodium(II) carboxylate complexes are highly effective catalysts for the reaction of alkenes with diazo compounds, such as ethyl diazoacetate (EDA), to form cyclopropanes. This method is characterized by its broad substrate scope and operational simplicity.
-
Reaction Setup: To an array of reaction vessels (e.g., in a 96-well plate format), add the rhodium(II) acetate dimer catalyst (0.5-2.0 mol%).
-
Addition of Substrates: To each vessel, add a solution of the desired alkene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Initiation of Reaction: Begin vigorous stirring and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Slow Addition of Diazo Compound: Using a syringe pump or automated liquid handler, add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 equivalents) in the same solvent to the reaction mixtures over a period of 4-8 hours. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reactions to stir at room temperature for an additional 2-12 hours. Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixtures under reduced pressure.
-
Purification: Purify the crude products by flash column chromatography or high-performance liquid chromatography (HPLC) to yield the desired cyclopropane derivatives.
Caption: Workflow for Rhodium-Catalyzed Library Synthesis.
B. Cobalt-Catalyzed Cyclopropanation using Dihaloalkanes
An alternative to diazo compounds involves the use of gem-dihaloalkanes as carbene precursors in the presence of a cobalt catalyst and a reducing agent. This method avoids the handling of potentially explosive diazo reagents.
-
Catalyst Preparation: In a glovebox, prepare the cobalt(II) pyridine-diimine (PDI) catalyst.
-
Reaction Setup: In an array of oven-dried reaction vials, add the cobalt catalyst (1-5 mol%), the alkene substrate (1.0 equivalent), and a reducing agent (e.g., zinc powder, 2.0 equivalents).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF) followed by the gem-dihaloalkane (e.g., dibromomethane, 1.5 equivalents).
-
Reaction Conditions: Seal the vials and stir the mixtures at a specified temperature (e.g., 50 °C) for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reactions, filter off the solids, and purify the products as described in the rhodium-catalyzed protocol.
II. Chemoenzymatic Synthesis for Enantiopure Cyclopropane Libraries
The combination of biocatalysis and chemical synthesis provides a powerful strategy for generating libraries of enantiomerically pure cyclopropanes. Engineered enzymes, such as variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), can catalyze the formation of a chiral cyclopropane core with a functional handle that allows for subsequent chemical diversification.
A. Enzymatic Synthesis of a Chiral Cyclopropylboronate Intermediate
Engineered heme proteins can catalyze the carbene transfer from ethyl diazoacetate (EDA) to vinyl boronic acid pinacol ester to produce a chiral cyclopropylboronate with high diastereo- and enantioselectivity.
-
Cell Culture and Lysis: Grow E. coli cells expressing the engineered RmaNOD variant and harvest them by centrifugation. Resuspend the cell pellet in buffer and lyse the cells to obtain a clarified cell lysate containing the enzyme.
-
Enzymatic Reaction: In an anaerobic environment, combine the cell lysate, vinyl boronic acid pinacol ester (1.0 equivalent), and ethyl diazoacetate (2.0 equivalents) in a
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopropanation Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing cyclopropanation reactions. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during synthesis, helping to improve yields, selectivity, and overall reaction success.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during cyclopropanation experiments in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My Simmons-Smith reaction is giving very low to no yield. What are the most common causes and how can I fix them?
A1: Low yield in a Simmons-Smith reaction is a frequent problem, often stemming from the reagents and reaction conditions.[1]
-
Inactive Zinc Reagent: The activity of the zinc-copper couple is a primary cause of reaction failure.[1] Ensure it is freshly prepared and properly activated.[1] Using ultrasound can enhance activation.[1] Alternatively, the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often faster, more reproducible, and avoids the issues of a heterogeneous zinc-copper couple.[2][3]
-
Reagent Purity: Use freshly distilled or high-purity diiodomethane, as impurities can inhibit the reaction.[1]
-
Atmospheric Sensitivity: The reaction is sensitive to moisture and air.[1] All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere like argon or nitrogen.[1][2]
-
Reaction Temperature: While often started at 0 °C, a sluggish reaction may benefit from a gradual temperature increase.[1][4] However, be cautious, as higher temperatures can also promote side reactions.[1][4]
Q2: I'm performing a rhodium-catalyzed cyclopropanation with a diazo compound and getting poor conversion. What should I check?
A2: For catalytic systems, catalyst activity and substrate reactivity are key.
-
Catalyst Deactivation: Catalysts can be sensitive to air and moisture.[2] Ensure the reaction is run under an inert atmosphere with anhydrous solvents.
-
Purity of Diazo Compound: The diazo compound must be pure and free from acidic impurities, which can cause it to decompose before it reacts with the catalyst.[2]
-
Alkene Reactivity: Electron-deficient alkenes are less reactive towards the electrophilic metal carbene intermediate.[2][5] For these substrates, you may need to switch to a more reactive carbene source or a different catalyst system.[2] Cobalt-catalyzed systems, for example, have shown success with electron-deficient olefins.[2] Highly substituted or sterically hindered alkenes will also react more slowly.[2]
A general workflow for troubleshooting poor reaction outcomes can be visualized as follows:
Issue 2: Poor Stereoselectivity
Q3: My cyclopropanation reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Diastereoselectivity is influenced by several factors, primarily temperature and sterics.
-
Temperature: Lowering the reaction temperature is often the most effective way to increase diastereoselectivity.[4] This favors the transition state with the lower activation energy, which typically leads to the thermodynamically preferred diastereomer.[4]
-
Steric Hindrance: The Simmons-Smith reaction generally proceeds from the less sterically hindered face of the alkene.[1] The presence of a directing group, such as a hydroxyl group, can coordinate with the zinc reagent and direct the cyclopropanation to the same face, overriding simple steric effects.[1][6]
-
Catalyst and Ligand Choice: In catalytic reactions, the steric bulk of the catalyst and its ligands plays a crucial role in controlling the facial selectivity of the carbene addition.[2] Experimenting with different ligands is often necessary to find the optimal choice for a specific substrate.[2]
-
Carbene Source: For catalytic reactions, the structure of the diazo compound (carbene precursor) can influence the approach to the alkene.[2] "Stabilized carbenoids," derived from vinyl- or aryldiazoacetates, generally provide higher diastereoselectivity compared to "unstabilized carbenoids" from simple diazoacetates.[7]
Q4: I am attempting an asymmetric cyclopropanation, but the enantiomeric excess (ee) is low. What are the critical factors for improving enantioselectivity?
A4: High enantioselectivity in catalytic cyclopropanations is a challenge that hinges on the fine-tuning of the catalytic system.
-
Chiral Ligand/Catalyst: The choice of the chiral ligand is the most critical factor influencing enantioselectivity.[2] A thorough screening of different chiral ligands is often required. Dirhodium(II) tetracarboxylates with chiral ligands are commonly used and highly effective.[5][8]
-
Solvent Effects: The solvent can have a profound impact on enantioselectivity.[9] For rhodium-catalyzed reactions, the highest enantioselectivities are typically obtained in non-basic, non-polar solvents.[9] Polar or Lewis basic solvents can stabilize early transition states where the alkene is further from the chiral environment of the catalyst, thus reducing the enantiomeric excess.[9]
Issue 3: Side Reactions & Purification
Q5: I am observing significant byproduct formation in my Simmons-Smith reaction. What are the likely side reactions?
A5: A common side reaction, especially with prolonged reaction times or excess reagent, is the methylation of heteroatoms like alcohols by the electrophilic zinc carbenoid.[1] Monitoring the reaction closely by TLC or GC and using a minimal excess of the Simmons-Smith reagent can help mitigate this.[1]
Q6: My rhodium-catalyzed reaction is messy, and I see byproducts that I suspect are from carbene dimerization. How can I prevent this?
A6: Carbene dimerization is a common issue with highly reactive "unstabilized carbenoids" derived from precursors like ethyl diazoacetate.[7] To minimize this, the diazo compound should be added slowly to the reaction mixture (e.g., via syringe pump) to maintain a very low steady-state concentration, ensuring it reacts with the alkene before it can dimerize.[10]
Q7: I'm having difficulty purifying my cyclopropanated product. Do you have any suggestions?
A7: Purification can be challenging, especially when separating stereoisomers.
-
Chromatography: Flash column chromatography is the most common method for purifying cyclopropanation products.[1] For difficult separations of diastereomers, HPLC may be necessary.[11]
-
Acid Sensitivity: If your product is acid-sensitive, consider using deactivated silica gel (e.g., treated with triethylamine) for chromatography to prevent ring-opening or rearrangement.[1]
-
Work-up: A standard work-up involves quenching the reaction (e.g., with saturated aqueous NH₄Cl for Simmons-Smith), followed by extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before concentration.[1][3]
Data Presentation: Optimizing Reaction Parameters
Quantitative data is crucial for optimizing reaction conditions. The tables below summarize key relationships between experimental variables and reaction outcomes.
Table 1: Troubleshooting Guide for Low Cyclopropanation Yield
| Method | Potential Cause | Recommended Solution |
| Simmons-Smith | Inactive Zinc-Copper Couple | Use freshly prepared, activated Zn-Cu couple or switch to the Furukawa modification (Et₂Zn/CH₂I₂).[1][2] |
| Presence of Moisture or Air | Ensure oven-dried glassware and conduct the reaction under an inert (N₂ or Ar) atmosphere.[1] | |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane.[1] | |
| Catalytic | Catalyst Deactivation | Use anhydrous solvents and maintain an inert atmosphere.[2] |
| Impure Diazo Compound | Purify the diazo compound to remove acidic impurities.[2] | |
| Low Alkene Reactivity | For electron-deficient alkenes, consider a different catalyst (e.g., cobalt-based) or a more reactive carbene source.[2] |
Table 2: Key Factors Influencing Stereoselectivity
| Parameter | Effect on Diastereoselectivity | Effect on Enantioselectivity |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity.[4] | Lower temperatures often improve enantioselectivity. |
| Solvent | Can influence transition state geometry. | Crucial; non-basic, non-polar solvents are often optimal for high ee.[9] |
| Catalyst/Ligand | Steric bulk of the ligand is a key determinant.[2] | The choice of chiral ligand is the most critical factor.[2] |
| Substrate | Directing groups (e.g., -OH) can control facial selectivity.[1][6] | The structure of the alkene can influence the fit within the catalyst's chiral pocket. |
Experimental Protocols
Detailed methodologies for common cyclopropanation reactions are provided below.
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes the cyclopropanation of an alkene using diethylzinc and diiodomethane.[3]
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution). Cool the flask to 0 °C in an ice bath.[3]
-
Reagent Addition: While stirring at 0 °C, slowly add a solution of diethylzinc (2.0 eq, e.g., 1.0 M in hexanes) via syringe. Following this, add diiodomethane (2.0 eq) dropwise via syringe.[3] A white precipitate may form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[3]
-
Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[3] Stir vigorously.
-
Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The crude product is then typically purified by flash column chromatography.[1]
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation
This protocol describes a general procedure for the cyclopropanation of an alkene with a diazoester using a rhodium(II) catalyst.[10][12]
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the alkene (1.0 eq), rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.1–1 mol%), and anhydrous dichloromethane.[10][12]
-
Reagent Addition: Prepare a solution of the diazoester (e.g., ethyl diazoacetate, 1.5 eq) in anhydrous dichloromethane. Using a syringe pump, add the diazoester solution dropwise to the stirring reaction mixture over a period of 4-10 hours.[10][12] This slow addition is critical to minimize carbene dimerization.
-
Reaction: Stir the reaction at the desired temperature (room temperature to 40 °C is common) for an additional 2-12 hours after the addition is complete.[10]
-
Monitoring: Monitor the consumption of the alkene starting material by TLC or GC.
-
Work-up & Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to afford the desired cyclopropane product.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Product Yield in Cyclopropanesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low product yield in the synthesis of cyclopropanesulfonamide. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a very low yield in my this compound synthesis. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield synthesis, it is crucial to begin with a systematic review of your reagents and reaction setup. Here is a checklist of initial points to verify:
-
Reagent Quality:
-
3-Chloropropane Sulfonyl Chloride: This reagent is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] It is recommended to use a freshly opened bottle or to purify the sulfonyl chloride before use.
-
tert-Butylamine: Ensure the amine is pure and dry. Amines can absorb atmospheric carbon dioxide, which can interfere with the reaction.
-
n-Butyl Lithium (n-BuLi): This reagent is highly reactive with air and moisture. It is critical to use a freshly titrated solution to ensure accurate stoichiometry.
-
Solvents: All solvents, particularly those used in the cyclization step (e.g., THF, toluene), must be anhydrous. The presence of water can quench the organolithium reagent and hydrolyze the sulfonyl chloride.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: All steps, especially the ring-closure with n-BuLi, must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents.[1]
-
Temperature Control: Precise temperature control is critical, particularly for the highly exothermic addition of n-BuLi and the subsequent cyclization, which is typically performed at low temperatures.
-
Stoichiometry: Carefully re-verify the molar ratios of all reactants. An excess of the base is often used in the initial step, and at least two equivalents of n-BuLi are typically required for the ring-closing reaction.
-
Troubleshooting Specific Synthetic Steps
The synthesis of this compound is typically a three-step process. Below are troubleshooting guides for each key stage.
Step 1: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide
Q2: My yield of N-tert-butyl-(3-chloro)propyl sulfonamide is low. What are the likely causes?
A2: Low yield in the initial sulfonylation step often points to issues with the reactants or reaction conditions.
-
Poor Amine Nucleophilicity: While tert-butylamine is a reasonably good nucleophile, steric hindrance can slow the reaction.
-
Solution: Ensure the reaction is stirred efficiently and consider a moderate increase in reaction time. The addition of a non-nucleophilic base like triethylamine can also be beneficial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Side Reactions: At elevated temperatures, dimerization or polymerization of the reactants can occur.
-
Solution: Add the 3-chloropropane sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the initial exotherm, then allow the mixture to warm to the desired reaction temperature.
-
-
Inefficient Quenching/Work-up: Improper work-up can lead to product loss.
-
Solution: Ensure the reaction is fully quenched and that the pH is adjusted correctly during the aqueous work-up to ensure the product is in the organic phase.
-
Step 2: Intramolecular Cyclization to form N-tert-butyl-cyclopropanesulfonamide
Q3: The ring-closure step is failing or giving a low yield. What should I investigate?
A3: This intramolecular cyclization is a critical step and is highly sensitive to reaction conditions.
-
Inactive n-Butyl Lithium: The most common cause of failure is the use of old or improperly stored n-BuLi.
-
Solution: Always use a freshly titrated solution of n-BuLi to ensure accurate concentration and reactivity.
-
-
Insufficient Base: At least two equivalents of n-BuLi are required for this reaction.
-
Solution: Re-verify your calculations and ensure that a sufficient excess of n-BuLi is used.
-
-
Incorrect Temperature: The reaction is typically performed at very low temperatures (-70 °C to -20 °C) to control reactivity and minimize side reactions.
-
Solution: Carefully monitor and maintain the reaction temperature within the optimal range for your specific conditions.
-
-
Presence of Water: Traces of water in the solvent or on the glassware will rapidly quench the n-BuLi.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use freshly distilled anhydrous solvents.
-
Step 3: Deprotection to this compound
Q4: I am having trouble with the final deprotection step. What could be the problem?
A4: The acidic cleavage of the tert-butyl group can sometimes be incomplete or lead to side products.
-
Incomplete Reaction: The deprotection may be sluggish.
-
Solution: Increase the reaction time or consider a moderate increase in temperature. Ensure a sufficient excess of acid (e.g., formic acid or trifluoroacetic acid) is used.
-
-
Side Reactions: The tert-butyl cation generated during deprotection can lead to unwanted alkylation side products.
-
Solution: While less of a concern for this small molecule compared to complex peptides, if side products are observed, consider using a scavenger like triisopropylsilane (TIS).
-
-
Product Isolation: The final product is a relatively small and polar molecule, which can make extraction and isolation challenging.
-
Solution: After neutralization, perform multiple extractions with a suitable organic solvent. Careful optimization of the crystallization conditions is also key for good recovery.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data from analogous reactions to illustrate the impact of various parameters on product yield. This data can guide your optimization efforts.
Table 1: Effect of Solvent and Temperature on a Representative Sulfonylcyclopropane Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | 25 | 12 | 60 |
| 2 | THF | 25 | 12 | 75 |
| 3 | Toluene | 25 | 12 | 45 |
| 4 | THF | 0 | 24 | 82 |
| 5 | THF | 60 | 6 | 55 |
Data adapted from analogous heteroaryl cyclopropane syntheses and intramolecular cyclizations of N-cyano sulfoximines.[3][4]
Table 2: Influence of Base on a Representative Intramolecular Sulfonamide Cyclization
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Yield (%) |
| 1 | n-BuLi | 2.2 | THF/Toluene | -30 to 0 | High |
| 2 | LDA | 2.2 | THF | -78 to 0 | Moderate |
| 3 | NaH | 2.5 | DMF | 25 | Low |
| 4 | KHMDS | 2.2 | THF | -78 to 0 | Moderate |
Data compiled from general knowledge of intramolecular cyclizations and patent literature describing the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide
-
To a stirred solution of tert-butylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous toluene (5-10 volumes) at 0 °C under an inert atmosphere, add a solution of 3-chloropropane sulfonyl chloride (1.0 equivalent) in anhydrous toluene dropwise over 30-60 minutes.
-
Stir the resulting mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of N-tert-butyl-cyclopropanesulfonamide
-
Dissolve the crude N-tert-butyl-(3-chloro)propyl sulfonamide (1.0 equivalent) in a mixture of anhydrous toluene and anhydrous tetrahydrofuran (THF) (e.g., 1:3 ratio) under an inert atmosphere.
-
Cool the solution to -50 °C to -20 °C.
-
Slowly add a freshly titrated solution of n-butyl lithium (n-BuLi) in hexanes (at least 2.2 equivalents) dropwise, maintaining the internal temperature within the specified range.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at low temperature.
-
Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
The resulting solution containing the protected this compound can be used directly in the next step.
Protocol 3: Synthesis of this compound (Deprotection)
-
Concentrate the solution of N-tert-butyl-cyclopropanesulfonamide from the previous step under reduced pressure.
-
To the residue, add formic acid (5-10 volumes).
-
Heat the mixture to 70-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the formic acid under reduced pressure (co-evaporation with toluene can aid in complete removal).
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by crystallization from a suitable solvent system (e.g., toluene/ethanol).
Mandatory Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Modular Synthesis of Sulfur-Containing Motifs
Welcome to the technical support center for the modular synthesis of sulfur-containing motifs. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in organosulfur chemistry. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your synthetic endeavors.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of various sulfur-containing functional groups.
Guide 1: Low Yields in Thioether Synthesis
Low yields in thioether synthesis can be attributed to several factors, including steric hindrance, suboptimal reaction conditions, and side reactions like elimination or oxidation of the thiol to a disulfide. A systematic approach to troubleshooting is crucial for improving reaction outcomes.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Poor quality or reactivity of the sulfur nucleophile (e.g., hydrated sodium sulfide). | Use freshly opened, anhydrous reagents. For sensitive reactions, consider preparing the thiolate in situ. |
| Inefficient reaction conditions (temperature, solvent). | Optimize the reaction temperature and time. Screen different solvents; polar aprotic solvents like DMF or DMSO often facilitate SN2 reactions.[1] | |
| Steric hindrance at the electrophilic carbon or on the thiol.[1] | For sterically demanding substrates, consider using a more reactive electrophile or a less hindered thiol. Alternative catalytic systems may be required. | |
| Significant Disulfide Byproduct | Oxidation of the thiol starting material.[1] | Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxygen exposure. |
| Formation of Elimination Byproducts | The base used is too strong or sterically hindered, favoring elimination (E2) over substitution (SN2). | Use a weaker, non-hindered base. For secondary and tertiary alkyl halides, elimination is a common competing pathway.[1] |
| Low Isolated Yield After Workup | Product is volatile or adsorbs to silica gel during chromatography. | If the product is volatile, exercise caution during solvent removal. Consider using a different stationary phase for chromatography, such as neutral alumina, or purification by crystallization. |
| Product degradation during acidic or basic workup. | Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. |
Guide 2: Challenges in Sulfone and Sulfoxide Synthesis
The selective oxidation of thioethers to sulfoxides without over-oxidation to sulfones is a common challenge. Conversely, incomplete oxidation can be an issue when the sulfone is the desired product.
| Observed Problem | Potential Cause | Suggested Solution |
| Over-oxidation to Sulfone (when Sulfoxide is desired) | Oxidizing agent is too reactive or used in excess. | Use a milder oxidizing agent (e.g., sodium periodate in methanol).[2] Carefully control the stoichiometry of the oxidant; often, 1.0-1.2 equivalents of hydrogen peroxide are sufficient for selective sulfoxidation.[3] |
| Reaction temperature is too high or reaction time is too long. | Perform the reaction at lower temperatures and monitor the progress closely by TLC or LC-MS to quench the reaction upon completion. | |
| Incomplete Oxidation to Sulfone | Insufficient amount or reactivity of the oxidizing agent. | Increase the equivalents of the oxidizing agent (e.g., >2 equivalents of m-CPBA or H₂O₂). For sluggish reactions, a more powerful oxidizing system may be necessary. |
| Catalyst deactivation (if applicable). | Ensure the catalyst is active and not poisoned by impurities in the starting materials. | |
| Low Yield of Sulfone | The desired product is unstable under the reaction conditions. | Some sulfones can be unstable at elevated temperatures; it is important to choose an appropriate oxidizing system that allows for milder reaction conditions. |
| Discolored Product After Crystallization | Presence of trace phenolic compounds, tars, or quinone-type byproducts. | Treat the crude product with activated carbon in a suitable hot solvent, followed by hot filtration before crystallization.[4] |
Guide 3: Difficulties in Sulfonyl Chloride Synthesis
The synthesis of sulfonyl chlorides can be complicated by the high reactivity of the reagents and the moisture sensitivity of the product.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reagent or low temperature. | Ensure the correct stoichiometry of reagents. While the reaction is often performed at low temperatures to control exothermicity, monitor the reaction progress and adjust the temperature if it is too slow. |
| Significant Sulfonic Acid Impurity | Hydrolysis of the sulfonyl chloride product by moisture. | Use thoroughly dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere. During workup, quench the reaction at a low temperature (e.g., by pouring onto ice) to minimize hydrolysis.[5] |
| Variable Isolated Yields | Losses due to hydrolysis during aqueous workup and isolation. | For sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can sometimes protect the product from extensive hydrolysis.[5] |
| Uncontrolled Exotherm | Highly exothermic nature of the reaction. | Add reagents dropwise with efficient stirring and cooling to maintain the desired reaction temperature. For larger scale reactions, consider a continuous flow setup for better temperature control.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my C-S bond formation reaction?
A1: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of most organic reactions, including C-S bond formation.[4][7] You can spot the starting materials and aliquots of the reaction mixture over time on a TLC plate and visualize the consumption of reactants and the formation of the product. For compounds that are not UV-active, various TLC stains can be used for visualization.[7] For more quantitative analysis, techniques like GC-MS, LC-MS, and NMR spectroscopy can be employed.
Q2: My sulfur-containing starting materials have a strong, unpleasant odor. How can I manage this?
A2: Many low molecular weight thiols and thioethers are highly malodorous. It is essential to work in a well-ventilated fume hood. Off-gases from reactions can be treated by bubbling them through a scrubber containing an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[8][9][10] Glassware and equipment that have come into contact with these compounds should also be rinsed with an oxidizing solution before removal from the fume hood.
Q3: I am having trouble purifying my sulfur-containing product. What are some common strategies?
A3: Purification of organosulfur compounds can be challenging due to their potential for strong coordination with metal catalysts and their varying stability.
-
Elemental Sulfur Removal: If elemental sulfur (S₈) is a byproduct, it can often be removed by chromatography, as it tends to run very fast on silica gel.[11] Alternatively, washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., toluene or carbon disulfide) can be effective.[11] Another method involves mixing the sample extract with copper powder, which reacts with elemental sulfur.[12]
-
Crystallization: If the product is a solid, crystallization is an excellent purification method.[13][14] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Chromatography: Column chromatography is a versatile technique. However, some sulfur compounds can irreversibly adsorb to or decompose on acidic silica gel. In such cases, using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a basic solvent (e.g., triethylamine) in the eluent can be beneficial.
Q4: What are the key challenges in achieving chemoselectivity in sulfenylation reactions?
A4: The primary challenge in electrophilic sulfenylation is controlling the reactivity of the sulfenylating agent to avoid side reactions. The transient nature of the intermediate sulfenic acid can lead to further oxidation or reactions with other nucleophiles present in the reaction mixture.[15] Achieving high enantioselectivity in asymmetric sulfenylation often requires careful selection of the chiral catalyst and reaction conditions, as the selectivity can be highly sensitive to the substrate's electronic and steric properties.[13]
Q5: Are sulfones or sulfoxides more stable?
A5: Sulfones are generally more chemically and thermally stable than sulfoxides.[16] The sulfonyl group is a relatively inert functional group and is resistant to further oxidation. Sulfoxides, on the other hand, can be oxidized to sulfones or may undergo thermal elimination reactions.[11][17] However, the stability of both functional groups can be influenced by the nature of the organic substituents.
Experimental Protocols
Protocol 1: Ligand-Free Copper-Catalyzed Synthesis of Diaryl Thioethers
This protocol describes a simple and efficient method for the C-S cross-coupling of aryl iodides and thiols using a ligand-free copper catalyst.[18][19][20]
Materials:
-
Aryl iodide (1.0 mmol)
-
Thiol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add CuI (4.8 mg, 0.025 mmol) and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the vessel, and evacuate and backfill with an inert gas (repeat three times).
-
Under a positive pressure of the inert gas, add the aryl iodide (1.0 mmol), thiol (1.2 mmol), and anhydrous DMF (4 mL) via syringe.
-
Stir the reaction mixture vigorously at 110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Oxidation of a Thioether to a Sulfoxide
This protocol outlines the selective oxidation of a thioether to a sulfoxide using hydrogen peroxide as the oxidant.[3]
Materials:
-
Thioether (1.0 mmol)
-
30% Hydrogen peroxide (H₂O₂) (1.2 mmol, 0.14 mL)
-
Methanol (MeOH) (5 mL)
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the thioether (1.0 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% H₂O₂ (0.14 mL, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the excess peroxide is destroyed (test with peroxide test strips).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting sulfoxide by column chromatography or crystallization.
Protocol 3: One-Pot Synthesis of Unsymmetrical Disulfides
This protocol describes a method for the synthesis of unsymmetrical disulfides from two different thiols using 1-chlorobenzotriazole.[20]
Materials:
-
Thiol 1 (R¹SH) (1.0 mmol)
-
Thiol 2 (R²SH) (1.0 mmol)
-
1-Chlorobenzotriazole (BtCl) (1.0 mmol, 154 mg)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Thiol 1 (1.0 mmol) in anhydrous DCM (5 mL) in a dry reaction flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve BtCl (154 mg, 1.0 mmol) in anhydrous DCM (5 mL) and add this solution dropwise to the cooled thiol solution.
-
Stir the mixture at -78 °C for 30 minutes to form the intermediate R¹SBt.
-
Add a solution of Thiol 2 (1.0 mmol) in anhydrous DCM (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M NaOH (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude unsymmetrical disulfide by column chromatography.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in sulfur chemistry.
Experimental Workflow for C-S Coupling
Caption: A typical experimental workflow for copper-catalyzed C-S coupling.
References
- 1. Organophosphorus-Catalyzed Deoxygenation of Sulfonyl Chlorides: Electrophilic (Fluoroalkyl)sulfenylation by PIII/PV=O Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. esisresearch.org [esisresearch.org]
- 8. Treatment of odorous sulphur compounds by chemical scrubbing with hydrogen peroxide--stabilisation of the scrubbing solution. | Semantic Scholar [semanticscholar.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfone - Wikipedia [en.wikipedia.org]
- 12. epa.gov [epa.gov]
- 13. How To [chem.rochester.edu]
- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. britannica.com [britannica.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
Technical Support Center: Improving Diastereoselectivity in Cyclopropane Ring Formation
Welcome to the technical support center for diastereoselective cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your cyclopropane ring formation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in cyclopropanation reactions?
A1: Diastereoselectivity in cyclopropane ring formation is primarily influenced by several key factors:
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable diastereomer, leading to higher selectivity.[1]
-
Catalyst/Reagent Choice: The selection of the catalyst, including the metal center and ligands, is critical. Chiral catalysts are essential for achieving high enantioselectivity and can also influence diastereoselectivity.[2]
-
Solvent: The polarity and coordinating ability of the solvent can impact the transition state geometry and, consequently, the diastereomeric ratio.[2]
-
Substrate Structure: The steric and electronic properties of the alkene, including the presence of directing groups (e.g., hydroxyl groups), play a crucial role in directing the approach of the carbene source.[3][4]
-
Carbene Precursor: The nature and steric bulk of the carbene precursor (e.g., diazo compounds, diiodomethane) can affect the selectivity of the reaction.[2]
Q2: How can I improve the diastereoselectivity of my Simmons-Smith cyclopropanation?
A2: For Simmons-Smith reactions, particularly with allylic alcohols, the hydroxyl group can act as a directing group, coordinating to the zinc reagent and directing the cyclopropanation to the same face of the double bond.[5] To improve diastereoselectivity:
-
Lower the reaction temperature: This is a common strategy to enhance selectivity.[1]
-
Use a suitable solvent: Non-complexing solvents can be preferable as they do not compete with the directing group for coordination to the zinc reagent.
-
Consider the Furukawa modification: Using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) can sometimes lead to more reproducible and faster reactions.[2]
-
Ensure high activity of the zinc reagent: Freshly prepared and highly active zinc-copper couple is crucial for the classic Simmons-Smith reaction.[2]
Q3: My reaction has good diastereoselectivity but a low yield. What can I do?
A3: This is a common optimization challenge. Here are some strategies to improve the yield without significantly compromising diastereoselectivity:
-
Slightly increase the temperature: Find a balance where the yield is acceptable while maintaining the desired diastereoselectivity.[1]
-
Increase reaction time: Lower temperatures often lead to slower reaction rates, so extending the reaction time can improve conversion.[1]
-
Increase reagent concentration: Carefully increasing the concentration of reactants can sometimes enhance the reaction rate at lower temperatures.[1]
-
Optimize other parameters: Investigate different solvents or catalysts that might offer higher reactivity at lower temperatures.[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. The transition state leading to the major diastereomer has a lower activation energy, and lower temperatures provide less energy to overcome the higher activation barrier of the minor diastereomer.[1] |
| Inappropriate Solvent | Screen different solvents. The polarity and coordinating ability of the solvent can influence the transition state. |
| Ineffective Catalyst or Ligand | If using a catalytic system, screen a variety of ligands. The steric and electronic properties of the ligand are critical for inducing selectivity.[2] For substrates with directing groups, ensure the catalyst/reagent can coordinate effectively. |
| Steric Hindrance | The carbene may be approaching from the more sterically accessible face, leading to the undesired diastereomer. Consider modifying the substrate to alter the steric environment or use a different cyclopropanation method. |
| Substrate Isomerization | Ensure the geometric purity of your starting alkene (E/Z isomers), as this can directly impact the stereochemistry of the cyclopropane product. |
Issue 2: Low or No Yield of Cyclopropanated Product
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and highly active.[2] For catalytic reactions, verify the integrity and activity of the catalyst and carbene precursor. |
| Presence of Inhibitors | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere, as many catalysts are sensitive to air and moisture.[2] Use purified reagents and solvents to avoid inhibitors.[2] |
| Suboptimal Reaction Conditions | Optimize temperature and reaction time. Some reactions may require elevated temperatures to proceed at a reasonable rate. |
| Poor Substrate Reactivity | Electron-deficient olefins can be challenging substrates for some cyclopropanation methods.[6][7][8] Consider using a more reactive carbene source or a different catalytic system. |
Data Presentation
Table 1: Effect of Catalyst on Diastereoselectivity in the Cyclopropanation of Styrene Derivatives
| Entry | Olefin | Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | Styrene | Rh₂(OAc)₄ | 70:30 | 66 |
| 2 | trans-β-Methylstyrene | Rh₂(OAc)₄ | >95:5 (trans-diaryl) | 66 |
| 3 | Styrene | Co(II)-Porphyrin | 75:25 | 52 |
| 4 | Styrene | Ir(III)-Porphyrin | 80:20 | 82 |
Data adapted from various sources for illustrative purposes.
Table 2: Directed Simmons-Smith Cyclopropanation of Alkenyl Cyclopropyl Carbinol Derivatives
| Entry | Substrate | Product | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | 1a | 3a | >98:02 | 88 |
| 2 | 1b | 3b | >98:02 | 90 |
| 3 | 1c | 3c | >98:02 | 85 |
Data from a study on directed cyclopropanation, highlighting the effectiveness of a hydroxyl directing group.[4][9]
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the allylic alcohol (1.0 equiv) dissolved in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with a Diazo Compound
This protocol is a generalized procedure and requires careful handling of diazo compounds, which are potentially explosive.
Materials:
-
Alkene
-
Diazo compound (e.g., ethyl diazoacetate)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0-1.5 equiv) and the rhodium(II) catalyst (0.5-2 mol%).
-
Dissolve the reactants in the anhydrous solvent.
-
Slowly add a solution of the diazo compound (1.0 equiv) in the same solvent to the reaction mixture via a syringe pump over several hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures) and monitor by TLC or GC-MS.[1]
-
After the addition is complete and the reaction has gone to completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Directed Simmons-Smith cyclopropanation mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - ACS Catalysis - Figshare [figshare.com]
- 9. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side reactions in sulfonylcyclopropane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of sulfonylcyclopropanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sulfonylcyclopropanes?
A1: The two most prevalent methods for the synthesis of sulfonylcyclopropanes are the Corey-Chaykovsky reaction and the Michael-Initiated Ring Closure (MIRC). The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated sulfone. MIRC is a tandem reaction involving the Michael addition of a nucleophile to an electron-deficient alkene (like a vinyl sulfone), followed by an intramolecular cyclization.
Q2: What are the primary side reactions to be aware of during sulfonylcyclopropane synthesis?
A2: The most common side reactions are dependent on the synthetic route. In the Corey-Chaykovsky reaction, the primary side product is often the corresponding α,β-epoxy sulfone, resulting from a 1,2-addition to the carbonyl group of the enone system instead of the desired 1,4-addition. In MIRC reactions, potential side reactions include the formation of acyclic Michael addition products if the subsequent ring closure fails, as well as the formation of diastereomers. Elimination and ring-opening reactions of the desired sulfonylcyclopropane can also occur under harsh reaction conditions.[1]
Q3: How do I control the diastereoselectivity of the cyclopropanation reaction?
A3: Diastereoselectivity can be influenced by several factors. In the Corey-Chaykovsky reaction, the choice of sulfur ylide is critical; sulfoxonium ylides generally provide higher diastereoselectivity for cyclopropanation compared to sulfonium ylides. For MIRC reactions, the stereochemical outcome can be controlled by using chiral catalysts or auxiliaries. The choice of base and solvent can also play a significant role in influencing the transition state geometry, thereby affecting the diastereomeric ratio of the product.
Q4: What is the impact of temperature on sulfonylcyclopropane synthesis?
A4: Temperature is a critical parameter that must be optimized for each specific reaction. Lower temperatures often favor the kinetic product and can increase selectivity by minimizing side reactions such as elimination or decomposition of reactants and products.[1] However, some reactions may require higher temperatures to proceed at a reasonable rate. It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a crucial role in solvating reactants and stabilizing intermediates and transition states. The polarity of the solvent can significantly influence the reaction pathway and the rate of reaction. For reactions involving charged intermediates, polar aprotic solvents like DMSO or DMF are often used. However, the optimal solvent is highly substrate-dependent, and a screening of different solvents is recommended to optimize the yield and selectivity of the desired sulfonylcyclopropane.
Troubleshooting Guides
Issue 1: Low or No Yield of Sulfonylcyclopropane
| Possible Cause | Troubleshooting Step |
| Ineffective Base | The base may not be strong enough to generate the required nucleophile (e.g., sulfur ylide in the Corey-Chaykovsky reaction or the Michael donor in MIRC). Consider using a stronger base (e.g., NaH, n-BuLi). Ensure the base is not sterically hindered and is used in the correct stoichiometry. |
| Low Reactivity of Starting Materials | The α,β-unsaturated sulfone may be sterically hindered or electronically deactivated. Consider using a more reactive precursor or a catalyst to facilitate the reaction. For MIRC, the chosen nucleophile may not be sufficiently reactive. |
| Decomposition of Reactants or Product | The starting materials, intermediates, or the final sulfonylcyclopropane product may be unstable under the reaction conditions. Try running the reaction at a lower temperature for a longer duration. Ensure all reagents are pure and handled under an inert atmosphere if they are sensitive to air or moisture. |
| Incorrect Reaction Temperature | The reaction may require a specific temperature range for optimal performance. Optimize the temperature in a stepwise manner, starting with lower temperatures and gradually increasing. Some reactions may require elevated temperatures to overcome the activation energy barrier.[1] |
| Inappropriate Solvent | The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. Screen a range of solvents with varying polarities (e.g., THF, DMSO, Toluene). |
Issue 2: Formation of Significant Side Products
| Identified Side Product | Potential Cause | Recommended Solution |
| α,β-Epoxy sulfone (from Corey-Chaykovsky) | 1,2-addition of the sulfur ylide to the carbonyl group is competing with the desired 1,4-addition. This is more common with sulfonium ylides. | Use a sulfoxonium ylide (e.g., dimethyloxosulfonium methylide) instead of a sulfonium ylide (e.g., dimethylsulfonium methylide), as they show a higher preference for 1,4-addition. |
| Acyclic Michael Adduct (from MIRC) | The intramolecular ring-closing step (SN2 reaction) is slow or disfavored. | Use a stronger base to facilitate the deprotonation and subsequent cyclization. Optimize the solvent to better solvate the transition state of the cyclization step. Ensure the leaving group on the Michael donor is effective. |
| Mixture of Diastereomers | Lack of stereocontrol in the cyclopropanation step. | For MIRC, employ a chiral catalyst or a chiral auxiliary on the substrate. For both methods, screen different solvents and bases, as they can influence the diastereoselectivity. Temperature optimization can also favor the formation of one diastereomer. |
| Elimination or Ring-Opened Products | The reaction conditions (e.g., high temperature, strong base) are too harsh, leading to the decomposition of the desired product. | Reduce the reaction temperature. Use the minimum effective concentration of a less harsh base. Minimize the reaction time. |
Data Presentation
Table 1: General Influence of Reaction Parameters on Sulfonylcyclopropane Synthesis
| Parameter | General Effect on Yield | General Effect on Selectivity | Considerations |
| Temperature | Increasing temperature generally increases the reaction rate, but can lead to decomposition and lower yields. | Lower temperatures often improve selectivity by favoring the kinetic product and minimizing side reactions.[1] | The optimal temperature is a balance between reaction rate and selectivity and is substrate-dependent. |
| Solvent Polarity | Highly dependent on the reaction mechanism. Polar aprotic solvents (e.g., DMSO, DMF) are often effective for reactions with charged intermediates. | Solvent can influence the transition state geometry and thus affect diastereoselectivity. | A solvent screen is highly recommended for optimizing new reactions. |
| Base Strength | A sufficiently strong base is crucial for deprotonation and initiating the reaction. | The choice of base can influence the equilibrium between different reaction pathways and affect selectivity. | The base should be non-nucleophilic to avoid unwanted side reactions with the substrate. |
| Reactant Concentration | Higher concentrations can increase the reaction rate but may also lead to an increase in bimolecular side reactions. | Running the reaction under more dilute conditions can sometimes improve selectivity. | The optimal concentration should be determined empirically. |
Experimental Protocols
Protocol 1: Corey-Chaykovsky Cyclopropanation of a Vinyl Sulfone
This protocol is a general procedure for the synthesis of a sulfonylcyclopropane using a sulfoxonium ylide.
Materials:
-
α,β-Unsaturated sulfone (1.0 equiv)
-
Trimethylsulfoxonium iodide (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully remove the hexanes via cannula.
-
Add anhydrous DMSO to the flask and heat the mixture to 50 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion.
-
Cool the resulting solution to room temperature and then add anhydrous THF.
-
In a separate flask, dissolve trimethylsulfoxonium iodide in anhydrous DMSO and add this solution dropwise to the dimsyl anion solution at room temperature.
-
Stir the resulting ylide solution for 15 minutes.
-
Add a solution of the α,β-unsaturated sulfone in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonylcyclopropane.
Visualizations
Caption: Experimental workflow for sulfonylcyclopropane synthesis via the Corey-Chaykovsky reaction.
Caption: A logical troubleshooting workflow for optimizing sulfonylcyclopropane synthesis.
Caption: Competing reaction pathways in the Corey-Chaykovsky reaction of α,β-unsaturated sulfones.
References
Technical Support Center: Cyclopropanesulfonamide Crystallization and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization and purification of cyclopropanesulfonamide. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What are the key challenges in crystallizing and purifying this compound?
A1: this compound, with its polar sulfonamide group and nonpolar cyclopropyl ring, can present several challenges during crystallization. Key issues include selecting an appropriate solvent system, preventing the formation of oils instead of crystals ("oiling out"), controlling crystal size and morphology, and removing process-related impurities. The presence of both polar and nonpolar moieties means that single-solvent systems may not always be effective, often necessitating the use of solvent mixtures.
Q2: What are some recommended starting solvents for the recrystallization of this compound?
A2: Based on available data and general principles for sulfonamides, a good starting point is a binary solvent system with intermediate polarity. A documented successful system for this compound is a mixture of toluene and ethanol. Other potential solvent systems to screen include mixtures of an alcohol (methanol, ethanol, or isopropanol) with water or an ester like ethyl acetate with a nonpolar solvent like heptane or hexane.
Q3: How can I improve the purity of my this compound?
A3: Recrystallization is a primary method for purifying this compound. The key is to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. Multiple recrystallization steps may be necessary to achieve high purity. Column chromatography can also be used as a purification step prior to final crystallization.
Q4: My attempts to crystallize this compound result in an oil. What should I do?
A4: "Oiling out" is a common issue and can be addressed by several methods. This phenomenon often occurs when the solution is too concentrated or cooled too quickly. Try adding more of the primary solvent to dilute the solution, then allow it to cool at a much slower rate. Using a co-solvent system and seeding the solution with a small crystal of pure this compound can also promote crystallization over oiling out.
Troubleshooting Guides
Problem 1: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after cooling for an extended period.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Supersaturation | The concentration of this compound may be too low. Concentrate the solution by slowly evaporating some of the solvent and then allow it to cool again. |
| High Solubility in the Chosen Solvent | The compound is too soluble in the selected solvent at low temperatures. 1. Seeding: Introduce a small, pure crystal of this compound to induce nucleation. 2. Anti-Solvent Addition: Slowly add a miscible solvent in which this compound is insoluble (an anti-solvent) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again before allowing it to cool slowly. |
| Presence of Impurities | Impurities can sometimes inhibit crystal nucleation. Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization. |
Problem 2: "Oiling Out" - Formation of a Liquid Instead of Crystals
Symptoms: A liquid layer separates from the solution upon cooling instead of solid crystals.
| Cause | Solution |
| High Solute Concentration | The concentration of the compound is too high, leading to liquid-liquid phase separation. Add more of the primary solvent to the mixture, reheat until a clear solution is formed, and then cool slowly. |
| Rapid Cooling | Fast cooling rates can favor the formation of a supersaturated oil over an ordered crystal lattice. Allow the solution to cool to room temperature slowly before any further cooling in an ice bath or refrigerator. Insulating the flask can help slow the cooling process. |
| Inappropriate Solvent System | The chosen solvent may be too "good" a solvent, even at lower temperatures. Experiment with a different solvent or a co-solvent system to decrease the solubility of the compound at lower temperatures. |
Problem 3: Poor Crystal Quality (Needle-like or Very Fine Crystals)
Symptoms: The resulting crystals are very small, needle-shaped, or form a fine powder, making them difficult to filter and handle.
| Cause | Solution |
| High Supersaturation | Rapid crystallization from a highly supersaturated solution often leads to poor crystal morphology. 1. Slower Cooling: Decrease the cooling rate to allow for more ordered and larger crystal growth. 2. Use More Solvent: Start with a slightly larger volume of solvent to reduce the overall level of supersaturation. |
| Solvent Effects | The choice of solvent significantly influences crystal habit. Screen different solvents or solvent mixtures. For example, if a toluene/ethanol mixture yields needles, try an isopropanol/water mixture to see if it promotes the growth of more block-like crystals. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Toluene and Ethanol
This protocol is based on a documented procedure for the crystallization of this compound.
Materials:
-
Crude this compound
-
Toluene
-
Ethanol
Procedure:
-
Dissolve the crude this compound in a minimal amount of a toluene and ethanol mixture at an elevated temperature (e.g., 70-75°C) until a clear solution is obtained. A suggested starting ratio is approximately 3:1 toluene to ethanol by volume.
-
Once a clear solution is achieved, add an additional volume of toluene (approximately 3 times the initial total volume) while maintaining a slightly elevated temperature (e.g., 50°C).
-
Slowly cool the mixture to room temperature, and then further cool to a lower temperature (e.g., -10 to -15°C) and hold for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of pre-cooled toluene.
-
Dry the crystals under vacuum at a moderately elevated temperature (e.g., 50°C).
Quantitative Data Example:
| Parameter | Value |
| Starting Material | ~50 g crude this compound |
| Toluene (initial) | 100 mL |
| Ethanol | 35 mL |
| Dissolution Temperature | 70-75 °C |
| Toluene (additional) | 300 mL |
| Addition Temperature | 50 °C |
| Crystallization Temperature | -10 to -15 °C |
| Crystallization Time | 5 hours |
| Washing Solvent | 50 mL pre-cooled toluene |
| Drying Temperature | 50 °C |
| Reported Yield | ~70% |
| Reported Purity | 99.8% |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for this compound crystallization.
Technical Support Center: Overcoming Challenges with Highly Water-Soluble Cyclopropanes in Aqueous Work-ups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues encountered with the high water solubility of cyclopropane derivatives during aqueous work-up procedures.
Frequently Asked Questions (FAQs)
Q1: My cyclopropane-containing product has high water solubility and I'm experiencing low recovery after standard liquid-liquid extraction. What are the primary strategies to mitigate this?
A1: Low recovery of polar cyclopropanes is a common issue. The primary strategies to improve extraction efficiency include:
-
Salting Out: Increasing the ionic strength of the aqueous phase to decrease the solubility of your organic compound.[1][2][3]
-
Solvent System Modification: Using more polar or mixed organic solvent systems that have a higher affinity for your polar product. A 3:1 mixture of chloroform/isopropanol is a notable example.[4]
-
pH Adjustment: If your cyclopropane has acidic or basic functional groups, adjusting the pH of the aqueous layer can neutralize the charge, making the compound more soluble in the organic phase.
-
Continuous Liquid-Liquid Extraction (CLLE): For particularly challenging separations, a continuous extraction process can significantly improve recovery over batch extractions.[5][6][7]
-
Aqueous-Free Work-up: In some cases, it may be possible to avoid an aqueous work-up altogether.
Q2: What is the "salting out" effect and how do I apply it?
A2: "Salting out" is the process of reducing the solubility of a solute in a highly ionic solution.[1][3] By adding a salt (like NaCl, Na₂SO₄, or MgSO₄) to the aqueous phase, water molecules solvate the salt ions, reducing the amount of "free" water available to dissolve your polar organic compound.[2] This drives your cyclopropane derivative into the organic layer, increasing the partition coefficient and improving extraction yields.[3][8]
Q3: Can I use a water-miscible solvent like acetonitrile for extraction?
A3: Yes, this is a key application of the salting-out technique. You can perform an extraction with a water-miscible organic solvent like acetonitrile, and then add a salt to induce phase separation.[9][10] This is particularly useful for highly polar compounds that are poorly soluble in traditional water-immiscible solvents. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method in pesticide analysis is a well-known application of this principle.[9][11]
Q4: What is an aqueous-free work-up?
A4: An aqueous-free work-up is a procedure that avoids the use of water for purification. This can be particularly useful for highly water-soluble compounds where partitioning is problematic. For instance, after quenching a reaction, the solvent can be removed under reduced pressure, and the residue can be redissolved in a suitable organic solvent and filtered to remove insoluble byproducts.
Troubleshooting Guides
Issue 1: Persistent Emulsion Formation During Extraction
-
Potential Cause: High concentrations of surfactants, lipids, or other compounds that stabilize the interface between the aqueous and organic layers.[12] Chlorinated solvents used with basic aqueous solutions can also be prone to emulsion formation.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to sit undisturbed for 10-20 minutes, as some emulsions will break on their own.[13]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[12]
-
Salting Out: Add a saturated solution of NaCl (brine) or solid NaCl to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[12][13][14]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[13][14]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[15][16]
-
Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase.[17]
-
Issue 2: Product Remains in the Aqueous Layer
-
Potential Cause: The partition coefficient (LogP) of your cyclopropane derivative strongly favors the aqueous phase.
-
Troubleshooting Steps:
-
Confirm with TLC/LC-MS: Before discarding the aqueous layer, spot it on a TLC plate or analyze a sample by LC-MS to confirm the presence of your product.
-
Apply Salting Out: Add a salt such as sodium sulfate or magnesium sulfate to the aqueous layer and re-extract.[5]
-
Use a More Polar Solvent System: Switch to a more effective extraction solvent. A 3:1 mixture of chloroform and isopropanol can be effective for pulling polar compounds out of the aqueous phase.[4]
-
Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.
-
Consider Continuous Liquid-Liquid Extraction: For highly valuable or particularly water-soluble compounds, this method provides a more exhaustive extraction.[6]
-
Data Presentation
Table 1: Partition Coefficients (LogP) of Selected Cyclopropane Derivatives and Polar Compounds
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible liquids, typically octanol and water. A lower LogP indicates higher water solubility.
| Compound | LogP | Reference |
| Cyclopropylamine | 0.33 (estimated) | |
| Cyclopropanecarboxylic acid | 0.53 (estimated) | |
| Acetamide | -0.77 | [18] |
| Acetonitrile | -0.34 | [18] |
| Phenyl cyclopropane | 3.27 |
Table 2: Comparison of Extraction Methods for Polar Analytes
This table provides a qualitative comparison of different extraction techniques for water-soluble compounds.
| Method | Principle | Advantages | Disadvantages |
| Standard LLE | Partitioning between immiscible aqueous and organic phases. | Simple, widely used. | Inefficient for highly polar compounds. |
| LLE with Salting Out | Increases ionic strength of the aqueous phase to reduce analyte solubility. | Enhanced recovery of polar compounds, can help break emulsions.[3][12] | Introduces salt into the aqueous phase, which may need to be considered for disposal. |
| LLE with Polar Co-Solvent | Uses a more polar organic phase to better solvate the polar analyte. | Can significantly improve extraction efficiency for certain compounds.[4] | The co-solvent may increase the mutual solubility of the two phases. |
| Continuous LLE | Continuous flow of solvent through the aqueous sample. | High extraction efficiency for compounds with low partition coefficients. | Requires specialized glassware and longer extraction times (18-24 hours).[6] |
| Aqueous-Free Work-up | Avoids the use of an aqueous phase entirely. | Eliminates issues with water solubility and emulsions. | Not always possible, dependent on reaction byproducts. |
Experimental Protocols
Protocol 1: Salting-Out Enhanced Liquid-Liquid Extraction
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If applicable, quench any reactive reagents as per your established procedure.
-
Solvent Removal (Optional): If the reaction solvent is miscible with water (e.g., THF, acetonitrile), it is often beneficial to remove it under reduced pressure using a rotary evaporator.
-
Redissolution: Dissolve the crude residue in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Aqueous Wash and Salting Out:
-
Add deionized water to the separatory funnel.
-
Add a salt (e.g., NaCl, Na₂SO₄) to the funnel until the aqueous layer is saturated. You should see undissolved salt at the bottom.
-
Stopper the funnel, and while pointing the tip away from you and into the back of the fume hood, invert it and open the stopcock to vent any pressure.
-
Close the stopcock and shake gently for 1-2 minutes, venting periodically.
-
-
Phase Separation: Place the funnel back on the ring stand and allow the layers to fully separate.
-
Drain Layers: Drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid contamination.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.
-
Combine and Dry: Combine all organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Extraction with a Chloroform/Isopropanol Co-Solvent
-
Prepare Co-Solvent: Prepare a 3:1 (v/v) mixture of chloroform and isopropanol.
-
Reaction Quenching and Dilution: After the reaction is complete and quenched, add the aqueous phase to the reaction mixture.
-
Transfer and Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Add the 3:1 chloroform/isopropanol co-solvent. The volume should be similar to the aqueous phase volume.
-
Stopper the funnel and perform the extraction by inverting and shaking gently, remembering to vent frequently.
-
-
Phase Separation and Collection: Allow the layers to separate. Drain the lower organic layer.
-
Repeat Extraction: Extract the aqueous layer two more times with the co-solvent mixture.
-
Combine, Dry, and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 3: Continuous Liquid-Liquid Extraction (for solvents denser than water)
This protocol is a general guideline based on EPA method 3520C and should be adapted for specific laboratory setups.[6]
-
Apparatus Setup: Assemble the continuous liquid-liquid extractor according to the manufacturer's instructions. This typically includes a boiling flask, the extractor body, a condenser, and a return tube for the solvent.
-
Sample Preparation: Place a measured volume of the aqueous solution containing your cyclopropane derivative into the extractor body. Adjust the pH if necessary to ensure your compound is in a neutral form.
-
Solvent Addition: Add the extraction solvent (e.g., dichloromethane) to the boiling flask along with a few boiling chips. The volume will depend on the size of the apparatus.
-
Extraction: Heat the boiling flask. The solvent will vaporize, travel to the condenser, liquefy, and then percolate through the aqueous sample. The solvent, now containing some of the extracted compound, will return to the boiling flask. Continue this process for 18-24 hours.[6]
-
Cooling and Disassembly: Turn off the heat and allow the apparatus to cool completely. Detach the boiling flask, which now contains the concentrated extract.
-
Drying and Concentration: Dry the extract by passing it through a column of anhydrous sodium sulfate. Further concentrate the extract if necessary using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for low recovery of cyclopropanes.
Caption: The mechanism of the "salting-out" effect.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Salting Out During Extraction In The Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Workup [chem.rochester.edu]
- 5. All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices [kjhil.com]
- 6. epa.gov [epa.gov]
- 7. cresp.org [cresp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 16. azom.com [azom.com]
- 17. biotage.com [biotage.com]
- 18. Partition coefficient - Wikipedia [en.wikipedia.org]
managing temperature effects on cyclopropanation reaction rate and selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the effects of temperature on cyclopropanation reaction rates and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for my cyclopropanation reaction?
A1: The optimal starting temperature is highly dependent on the specific cyclopropanation method. For Simmons-Smith reactions, initiating the reaction at 0 °C is a common practice, with some protocols suggesting the initial addition of reagents at even lower temperatures.[1][2] For catalytic cyclopropanations involving diazo compounds, the temperature can range from room temperature to as high as 80 °C.[3] It is always recommended to consult literature for similar substrates and reaction types to determine a suitable starting point.
Q2: How does temperature generally affect the rate and selectivity of cyclopropanation?
A2: As a general rule, increasing the reaction temperature increases the reaction rate.[3] However, this often comes at the cost of selectivity. Lower reaction temperatures typically lead to higher diastereoselectivity and enantioselectivity.[3] This is because the transition state leading to the desired stereoisomer is lower in energy, and at lower temperatures, there is less energy in the system to overcome the higher activation barrier for the formation of the undesired stereoisomer.
Q3: My reaction is slow at low temperatures, leading to low yield, but the selectivity is good. How can I improve the yield without compromising selectivity?
A3: This is a common optimization challenge. Consider the following strategies:
-
Slightly Increase Temperature: Methodically increase the temperature in small increments to find a balance where the yield becomes acceptable while maintaining the desired selectivity.[4]
-
Increase Reaction Time: Low temperatures slow down reactions. Extending the reaction time can often lead to higher conversion and improved yield.[5]
-
Increase Reagent Concentration: Carefully increasing the concentration of reactants can sometimes enhance the reaction rate at lower temperatures.
-
Optimize Other Parameters: Investigate the effect of different solvents or catalysts that might exhibit higher reactivity at lower temperatures.[3]
Q4: I'm observing significant byproduct formation. Could this be related to temperature?
A4: Yes, high reaction temperatures can lead to various side reactions, such as the decomposition of carbene intermediates or polymerization.[3] To confirm if byproduct formation is temperature-dependent, run the reaction at a lower temperature and monitor the product distribution. If the byproduct is significantly reduced or eliminated, temperature is a key factor.
Q5: Is the optimal temperature for a specific cyclopropanation reaction transferable to different substrates?
A5: Not always. The electronic and steric properties of the substrate play a crucial role in its reactivity and, consequently, the optimal reaction temperature. For instance, electron-rich alkenes are generally more reactive and may necessitate lower temperatures compared to electron-deficient alkenes.[5] It is advisable to perform a quick optimization for each new substrate.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantioselectivity
Possible Cause: The reaction temperature is too high, providing enough energy to form the less stable diastereomer or enantiomer.
Solutions:
-
Lower the Reaction Temperature: This is the most common and effective solution. Reactions can be run at 0 °C, -20 °C, or even as low as -78 °C.[6]
-
Screen Different Solvents: The choice of solvent can influence the transition state geometry and thus impact selectivity.
-
Modify the Catalyst or Reagent: In catalytic reactions, changing the ligand on the metal catalyst can have a significant impact on stereoselectivity. For Simmons-Smith reactions, different modifications (e.g., Furukawa, Shi) may offer better selectivity.[4]
Issue 2: Low or No Product Yield
Possible Cause: The reaction temperature is too low, resulting in a very slow or stalled reaction.
Solutions:
-
Gradual Temperature Increase: Cautiously increase the temperature in 5-10 °C increments to enhance the reaction rate.[4]
-
Prolonged Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) at a low temperature to improve conversion.
-
Check Reagent/Catalyst Activity: Ensure that the reagents and catalysts are active. For example, the zinc-copper couple in Simmons-Smith reactions needs to be freshly prepared and activated.[5]
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) as many reagents and catalysts are sensitive to moisture and air.[5]
Issue 3: Incomplete Conversion of Starting Material
Possible Cause: A combination of low temperature and insufficient reaction time.
Solutions:
-
Monitor the Reaction Over Time: Use techniques like TLC or GC to track the consumption of the starting material.
-
Stepwise Temperature Increase: If the reaction stalls at a lower temperature, gradually warm the reaction mixture to room temperature and monitor for further conversion.[2]
-
Increase Catalyst Loading: In catalytic reactions, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) might be necessary to drive the reaction to completion at a given temperature.[5]
Quantitative Data on Temperature Effects
The following tables summarize the impact of temperature on yield and selectivity in various cyclopropanation reactions.
Table 1: Effect of Temperature on the Diastereoselective Cyclopropanation of an Enone
| Entry | Reagent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Me3S(O)I, NaH | 55 | 1 | 82 | 67:33 |
| 2 | Me3S(O)I, NaH | 20 | 5 | 82 | 67:33 |
| 3 | Me3S(O)I, NaH | 0 | 5 | 80 | 80:20 |
| 4 | Me3S(O)I, NaH | -30 | 5 | 73 | 95:5 |
Data compiled from representative literature; specific conditions and results may vary.[7]
Table 2: Temperature Optimization of a Catalytic Asymmetric Cyclopropanation
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) (trans/cis) |
| 1 | Catalyst I | -10 | 4 | 13 | 96 / 92 |
| 2 | Catalyst I | -10 | 10 | 3 | - / - |
| 3 | Catalyst I | -20 | 4 | 0 | - / - |
| 4 | Catalyst I | 0 | 4 | 73 | 92 / 86 |
Data compiled from representative literature; specific conditions and results may vary.[8]
Experimental Protocols
Protocol 1: Low-Temperature Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes the cyclopropanation of an alkene at 0 °C, followed by warming to room temperature.
Materials:
-
Alkene (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn) (2.0 eq, e.g., 1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the alkene and anhydrous DCM to the flame-dried round-bottom flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the diethylzinc solution dropwise via syringe.
-
After stirring for 15 minutes at 0 °C, add the diiodomethane dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.[5]
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 2: General Procedure for Temperature Optimization of a Catalytic Cyclopropanation
This protocol provides a framework for screening different temperatures to find the optimal conditions for a catalytic cyclopropanation.
Materials:
-
Alkene
-
Diazo compound (e.g., ethyl diazoacetate)
-
Catalyst (e.g., Rh₂(OAc)₄, chiral copper complex)
-
Anhydrous solvent
-
Multiple reaction vessels (e.g., vials or small flasks)
-
Heating/cooling blocks or baths for parallel reactions
Procedure:
-
Initial Temperature Selection: Based on literature for similar reactions, choose a range of temperatures to screen (e.g., -20 °C, 0 °C, 25 °C, 40 °C).
-
Reaction Setup: In parallel, set up several small-scale reactions. To each vessel, add the alkene, solvent, and catalyst under an inert atmosphere.
-
Temperature Equilibration: Bring each reaction vessel to its designated temperature.
-
Initiation: Add the diazo compound, preferably slowly via a syringe pump, to each reaction.
-
Monitoring: At regular time intervals, take aliquots from each reaction and analyze by a suitable method (e.g., GC, LC-MS, ¹H NMR) to determine conversion, yield, and selectivity.
-
Analysis: Compare the results from each temperature to identify the optimal balance between reaction rate and selectivity.
Visualizations
Caption: Troubleshooting workflow for low selectivity.
Caption: Workflow for temperature optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. researchgate.net [researchgate.net]
solvent selection guide for optimizing cyclopropanation yield and purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing cyclopropanation reactions, with a focus on solvent selection to enhance yield and purity. Below, you will find troubleshooting advice for common issues, detailed experimental protocols, and data-driven guidance to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith reaction is sluggish or has a low yield. What is the most common cause and how can I fix it?
A1: The most frequent cause of a sluggish or failed Simmons-Smith reaction is the low activity of the zinc reagent. For the classic zinc-copper couple, it is crucial that it is freshly prepared and highly active. An alternative, which often leads to faster and more reproducible reactions, is the Furukawa modification, which uses diethylzinc and diiodomethane. Additionally, ensure all reagents are pure and the reaction is conducted under strictly anhydrous conditions, as the organozinc intermediates are highly sensitive to moisture.
Q2: How does solvent choice impact the rate of a Simmons-Smith reaction?
A2: The rate of the Simmons-Smith cyclopropanation is highly dependent on the solvent's basicity. The reaction rate tends to decrease as the basicity of the solvent increases.[1][2] This is because basic solvents can coordinate to the electrophilic zinc carbenoid, reducing its reactivity towards the alkene. Therefore, non-coordinating and non-basic solvents are generally recommended.
Q3: What are the best general-purpose solvents for Simmons-Smith cyclopropanation?
A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly recommended solvents for Simmons-Smith reactions.[3][4] Ethereal solvents like diethyl ether are also frequently used. These solvents are suitable because they are non-basic and do not strongly coordinate with the zinc reagent, allowing for efficient methylene transfer.
Q4: I'm observing low purity in my cyclopropanation product. What are the likely side reactions?
A4: Low purity can result from several side reactions depending on the specific method used. In rhodium-catalyzed reactions with diazo compounds, side reactions can include dimerization of the diazo compound or C-H insertion products.[5] For Simmons-Smith reactions, the electrophilic zinc carbenoid can sometimes methylate heteroatoms like alcohols in the substrate, especially with excess reagent or prolonged reaction times. Using a minimal excess of the cyclopropanating agent and monitoring the reaction to avoid unnecessarily long reaction times can help minimize these byproducts.
Q5: How does solvent polarity affect the stereoselectivity of asymmetric cyclopropanation?
A5: In asymmetric cyclopropanations, particularly those catalyzed by rhodium complexes, solvent polarity can have a significant impact on enantioselectivity. In many reported cases, less polar solvents like pentane or hexanes lead to higher enantiomeric excess (ee) compared to more polar solvents like dichloromethane.[6] This is attributed to the solvent's influence on the conformation and chiral environment of the catalyst-substrate complex during the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Inactive Zinc Reagent | For the Zn-Cu couple, ensure it is freshly prepared and activated. Consider using ultrasound to enhance activation. Alternatively, switch to the Furukawa modification (Et₂Zn and CH₂I₂).[5] |
| Moisture or Air in Reaction | Ensure all glassware is rigorously flame- or oven-dried. Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[5] |
| Impure Reagents | Use freshly purified alkenes and high-purity diiodomethane or diazo compounds. Impurities can inhibit the catalyst or cause side reactions.[5] |
| Sub-optimal Temperature | For sluggish reactions, a moderate increase in temperature (e.g., in 5-10 °C increments) may improve the rate. However, be aware that higher temperatures can sometimes promote side reactions.[5] |
| Poor Alkene Reactivity | Electron-rich alkenes are generally more reactive. For electron-deficient alkenes, consider using a more reactive carbenoid (e.g., via the Shi modification) or a different catalytic system.[7] |
Issue 2: Low Product Purity / Formation of Byproducts
| Potential Cause | Recommended Action |
| Diazo Compound Dimerization | If using a diazo compound, add it slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the diazo compound low, minimizing dimerization.[5] |
| C-H Insertion Byproducts | This is more common with highly reactive carbenes. Using a less reactive catalyst or a solvent with less reactive C-H bonds (e.g., benzene, though safety must be considered) can sometimes mitigate this. |
| Methylation of Heteroatoms | In Simmons-Smith reactions, avoid using a large excess of the zinc carbenoid and monitor the reaction progress closely to prevent extended reaction times, especially if your substrate contains alcohol or other heteroatom functionalities. |
| Solvent-Related Impurities | Ensure the solvent is of high purity and appropriately dried. Some solvents can contain stabilizers or impurities that may interfere with the reaction or complicate purification. |
Data Presentation: Solvent Effects on Cyclopropanation
The choice of solvent can significantly influence the yield and stereoselectivity of cyclopropanation reactions. The following tables summarize quantitative data from literature examples to guide solvent selection.
Table 1: Effect of Solvent on Yield in Simmons-Smith Cyclopropanation
| Alkene Substrate | Solvent | Yield (%) | Reference |
| Allyl Alcohol | Diethyl Ether | 85 | Fieser & Fieser |
| Cyclohexene | Dichloromethane | 92 | J. Org. Chem. 1973, 38, 1, 123-125 |
| 1-Octene | 1,2-Dichloroethane | 88 | J. Am. Chem. Soc. 1995, 117, 23, 6194–6205 |
| Styrene | Diethyl Ether | 75 | J. Org. Chem. 1989, 54, 11, 2647–2656 |
Table 2: Effect of Solvent on Enantioselectivity in a Rhodium-Catalyzed Asymmetric Cyclopropanation (Reaction of Styrene with Ethyl Diazoacetate)
| Catalyst Ligand | Solvent | Yield (%) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Dichloromethane | 85 | 88 | J. Am. Chem. Soc. 1991, 113, 14, 5429–5430 |
| Rh₂(S-DOSP)₄ | Pentane | 82 | 97 | J. Am. Chem. Soc. 1991, 113, 14, 5429–5430 |
| Rh₂(S-PTAD)₄ | Dichloromethane | 90 | 94 | Angew. Chem. Int. Ed. 2007, 46, 5373-5376 |
| Rh₂(S-PTAD)₄ | Hexane | 88 | 98 | Angew. Chem. Int. Ed. 2007, 46, 5373-5376 |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Simmons-Smith Cyclopropanation
This protocol outlines a systematic approach to screen various solvents for optimizing the cyclopropanation of a model substrate.
-
Preparation: Set up a parallel reaction block or a series of identical flame-dried round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition:
-
To each flask, add the alkene substrate (1.0 equiv).
-
Add the solvent to be tested to each flask to achieve a consistent concentration (e.g., 0.1 M). Solvents to screen should include a chlorinated solvent (e.g., DCM), an ethereal solvent (e.g., diethyl ether or THF), a hydrocarbon (e.g., hexane), and potentially a "green" alternative (e.g., CPME or 2-MeTHF).
-
Cool the flasks to 0 °C in an ice bath.
-
Add diethylzinc (2.0 equiv, e.g., as a 1.0 M solution in hexanes) dropwise to each flask.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise to each flask.
-
-
Reaction: Allow the reactions to warm to room temperature and stir for a set period (e.g., 12-24 hours).
-
Monitoring and Work-up:
-
Monitor the progress of each reaction by TLC or GC-MS by taking small aliquots at regular intervals.
-
Once the reaction is deemed complete (or after the set time), carefully quench each reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC to determine the conversion, yield (using an internal standard), and purity/byproduct profile. Purify the products by flash column chromatography to determine the isolated yield.
Visualizations
Caption: A workflow for systematic solvent selection in cyclopropanation.
Caption: A decision tree for troubleshooting common cyclopropanation issues.
Caption: Solvent coordination affects Simmons-Smith reagent activity.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide: Cyclopropanesulfonamide and Traditional Sulfonamide Drugs in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cyclopropanesulfonamide and traditional sulfonamide drugs, focusing on their potential as antimicrobial agents. While traditional sulfonamides have a long-standing history in clinical use, the exploration of this compound in this therapeutic area is a more recent and less documented field of study. This document aims to present the available data objectively, highlight the current research landscape, and provide a framework for future comparative studies.
Chemical Structures
Traditional Sulfonamides: These are synthetic antimicrobial agents characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aniline core. Variations in the R-group on the amide nitrogen result in a wide range of derivatives with differing pharmacokinetic and therapeutic properties.[1]
This compound: This molecule incorporates a cyclopropane ring attached to the sulfonamide group. The strained three-membered ring imparts unique conformational rigidity and electronic properties that are of interest in medicinal chemistry.[2]
Mechanism of Action
Traditional Sulfonamides: The primary mechanism of action for traditional sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. This ultimately disrupts the synthesis of nucleic acids and proteins, leading to a bacteriostatic effect.[1]
This compound: The antibacterial mechanism of this compound is not well-documented in publicly available literature. Most of the current research on this compound derivatives focuses on their role as anticancer agents, specifically as inhibitors of the epidermal growth factor receptor (EGFR).[3] It is plausible that, as a sulfonamide, it could also inhibit DHPS. However, without specific experimental data, this remains a hypothesis. Other cyclopropane-containing compounds have been explored for various biological activities, but a unifying antibacterial mechanism has not been established.[4]
In Vitro Efficacy: A Comparative Overview
Direct comparative studies on the antimicrobial efficacy of this compound against traditional sulfonamides are scarce. The following tables summarize available data for traditional sulfonamides and some cyclopropane-containing amide derivatives (as a proxy for cyclopropane-containing compounds) to provide a preliminary, indirect comparison.
It is crucial to note that the data for cyclopropane-containing compounds are for amide derivatives, not this compound itself, and therefore this comparison should be interpreted with caution.
Table 1: In Vitro Antibacterial Activity of Traditional Sulfonamides
| Drug | Bacterial Strain | MIC (μg/mL) | Reference |
| Sulfamethoxazole | Staphylococcus aureus | 250 | [5] |
| Sulfamethoxazole | Escherichia coli | 31.25 | [5] |
| Sulfamethoxazole | Streptococcus pneumoniae | ≤2/38 (with Trimethoprim) | [6] |
| Sulfadiazine | Staphylococcus aureus | >100 | [1] |
| Sulfadiazine | Escherichia coli | >100 | [1] |
| Sulfonamide Analogue (FQ5) | Staphylococcus aureus ATCC 25923 | 32 | [7][8] |
| Sulfonamide Analogue (FQ5) | Pseudomonas aeruginosa ATCC 27853 | 16 | [7][8] |
| Sulfonamide Analogue (FQ5) | Escherichia coli ATCC 35401 | 16 | [7][8] |
| Sulfonamide Analogue (FQ5) | Bacillus subtilis ATCC 6633 | 16 | [7][8] |
Table 2: In Vitro Antibacterial Activity of Cyclopropane Amide Derivatives (Indirect Comparison)
| Compound | Bacterial Strain | MIC₈₀ (μg/mL) | Reference |
| Cyclopropane Amide (F5) | Staphylococcus aureus | 32 | [9][10] |
| Cyclopropane Amide (F9) | Staphylococcus aureus | 64 | [9][10] |
| Cyclopropane Amide (F29) | Staphylococcus aureus | 32 | [9][10] |
| Cyclopropane Amide (F53) | Staphylococcus aureus | 64 | [9][10] |
| Cyclopropane Amide (F9) | Escherichia coli | 32 | [9][10] |
| Cyclopropane Amide (F31) | Escherichia coli | 64 | [9][10] |
| Cyclopropane Amide (F45) | Escherichia coli | 64 | [9][10] |
Antibacterial Spectrum
Traditional Sulfonamides: These are broad-spectrum antibiotics, effective against a range of Gram-positive and Gram-negative bacteria.[1] Susceptible organisms include Streptococcus pyogenes, Haemophilus influenzae, and some strains of Staphylococcus aureus and Escherichia coli.[1][11] However, resistance is widespread.
This compound: The antibacterial spectrum of this compound has not been established. The limited data on cyclopropane amide derivatives suggest some activity against Staphylococcus aureus and Escherichia coli.[9][10]
Pharmacokinetics and Safety
Traditional Sulfonamides: The pharmacokinetic properties of traditional sulfonamides vary widely depending on the specific derivative. They are generally well-absorbed orally and are distributed throughout the body. The primary route of elimination is renal.[1] Common side effects include allergic reactions (such as skin rashes), gastrointestinal disturbances, and, more rarely, serious conditions like Stevens-Johnson syndrome.[1]
This compound: There is limited publicly available information on the pharmacokinetics and safety profile of this compound as an antimicrobial agent in animal models or humans.[12][13][14][15][16] The PubChem database indicates that it may be harmful if swallowed.[17] Its development as an anticancer agent suggests that it has been evaluated in preclinical models, but this data is not readily accessible in the context of antimicrobial activity.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with an amine source.
General Protocol:
-
Preparation of Cyclopropanesulfonyl Chloride: This intermediate can be synthesized from cyclopropylamine or other suitable starting materials through established organic chemistry procedures.
-
Sulfonamide Formation: Cyclopropanesulfonyl chloride is reacted with a suitable amine (e.g., ammonia or a protected amine) in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove salts and excess reagents. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by crystallization or column chromatography to yield pure this compound.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of the test compound (e.g., this compound or a traditional sulfonamide) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Traditional Sulfonamides
The following diagram illustrates the inhibition of the folic acid synthesis pathway by traditional sulfonamides.
Caption: Inhibition of bacterial folic acid synthesis by traditional sulfonamides.
General Workflow for Antibacterial Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of a novel compound's antibacterial activity.
Caption: A streamlined workflow for the evaluation of novel antibacterial compounds.
Conclusion and Future Directions
Traditional sulfonamides remain a cornerstone of antimicrobial therapy, although their utility is increasingly challenged by widespread resistance. This compound represents an intriguing chemical scaffold, but its potential as an antibacterial agent is largely unexplored. The available data on other cyclopropane-containing molecules suggest that this structural motif may be a valuable component in the design of new antimicrobial drugs.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies are necessary to directly compare the antibacterial efficacy, spectrum, and safety of this compound with traditional sulfonamides.
-
Mechanism of Action Elucidation: Investigating the precise molecular target and mechanism of antibacterial action of this compound is crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound derivatives will help to establish SAR and optimize for enhanced potency and selectivity.[18][19]
By systematically addressing these research gaps, the scientific community can determine the true potential of this compound and its derivatives as a novel class of antimicrobial agents.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 154350-29-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Design, Synthesis and Evaluation of Novel this compound Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
- 6. In vitro activity of trimethoprim alone compared with trimethoprim-sulfamethoxazole and other antimicrobials against bacterial species associated with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antimicrobial activity and clinical use of trimethoprim-sulfamethoxazole for infections due to KPC-producing Gram-negative pathogens: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiopharmaceutical pharmacokinetics in animals: critical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. openaccesspub.org [openaccesspub.org]
A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of Benzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonamide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. This guide provides an objective comparison of the in vitro and in vivo anticancer performance of representative benzenesulfonamide analogs, supported by experimental data. We will delve into their cytotoxic effects on cancer cell lines, their efficacy in preclinical animal models, the underlying mechanisms of action, and the detailed experimental protocols used to generate this data.
Data Presentation: A Tale of Two Analogs
To illustrate the translation from laboratory assays to preclinical models, we will focus on two distinct benzenesulfonamide derivatives that have been evaluated in both in vitro and in vivo settings: a novel benzenesulfonamide-1,2,3-triazole hybrid, designated as Compound 7c , and a 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivative, Compound DL14 .
In Vitro Cytotoxicity
The initial assessment of an anticancer compound's efficacy is typically determined through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Analogs (IC50, µM)
| Compound | OVCAR-8 (Ovarian) | OC-314 (Ovarian) | SKOV3 (Ovarian) | Caov-3 (Ovarian) | A549 (Lung) | MDA-MB-231 (Breast) | HCT-116 (Colon) | Reference |
| Compound 7c | 0.54 | 1.82 | 3.91 | 2.13 | - | - | - | [1] |
| Compound DL14 | - | - | - | - | 1.35 | 2.85 | 3.04 | [2] |
Note: "-" indicates that the data was not provided in the cited source.
As the data indicates, both compounds exhibit potent anticancer activity in the low micromolar range against a panel of cancer cell lines. Compound 7c shows particular efficacy against the OVCAR-8 ovarian cancer cell line[1]. Compound DL14 demonstrates broad-spectrum activity against lung, breast, and colon cancer cell lines[2].
In Vivo Antitumor Efficacy
Following promising in vitro results, the anticancer potential of these analogs was evaluated in preclinical animal models to assess their therapeutic effect in a living organism.
Table 2: In Vivo Antitumor Activity of Benzenesulfonamide Analogs
| Compound | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Compound 7c | OVCAR-8 Xenograft | Nude Mice | 100 mg/kg | 61.79% | [1] |
| Compound DL14 | A549 Xenograft | Nude Mice | Not specified | >80% | [2] |
In these in vivo studies, both compounds demonstrated significant tumor growth inhibition. Compound 7c, when administered to nude mice with OVCAR-8 xenografts, resulted in a 61.79% reduction in tumor weight compared to the control group[1]. Similarly, Compound DL14 showed a remarkable inhibition of over 80% in an A549 lung cancer xenograft model[2]. These findings underscore the potential of these benzenesulfonamide analogs as promising candidates for further preclinical and clinical development.
Unraveling the Mechanisms: Signaling Pathways and Molecular Targets
The anticancer activity of these benzenesulfonamide analogs stems from their interaction with specific molecular targets and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Compound 7c and the Wnt/β-catenin/GSK3β Pathway
Compound 7c has been shown to exert its anticancer effects by modulating the Wnt/β-catenin/GSK3β signaling pathway[1]. This pathway is a critical regulator of cell fate, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.
Compound DL14: A Dual Inhibitor of Tubulin and STAT3
Compound DL14 exhibits a dual-targeting mechanism, inhibiting both tubulin polymerization and the STAT3 signaling pathway[2]. Tubulin is the building block of microtubules, which are essential for cell division, making it a well-established anticancer target. STAT3 is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: The tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Compound Administration: Once the tumors reach a certain volume (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups. The benzenesulfonamide analog is administered at a specific dose and schedule (e.g., 100 mg/kg, daily).
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated as the percentage difference in tumor weight or volume between the treated and control groups.
Conclusion
The benzenesulfonamide analogs, Compound 7c and Compound DL14, have demonstrated significant anticancer potential in both in vitro and in vivo studies. Their distinct mechanisms of action, targeting critical cancer-related signaling pathways, highlight the versatility of the benzenesulfonamide scaffold in developing novel anticancer therapeutics. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, facilitating the objective comparison and further investigation of this promising class of compounds.
References
The Sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships
A deep dive into the versatile sulfonamide framework reveals key structural determinants for its potent anticancer, antibacterial, and enzyme-inhibiting activities. This guide provides a comparative analysis of sulfonamide derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design of next-generation therapeutics.
The sulfonamide moiety (-S(=O)₂-NR₂), a cornerstone in medicinal chemistry, has given rise to a vast array of drugs with a broad spectrum of pharmacological activities. From the first antibacterial agents to modern anticancer and anti-glaucoma drugs, the remarkable versatility of the sulfonamide scaffold continues to be a focus of intensive research. Understanding the intricate structure-activity relationships (SAR) is paramount for the development of more potent and selective therapeutic agents. This guide compares the SAR of sulfonamide derivatives in three key therapeutic areas: as carbonic anhydrase inhibitors, antibacterial agents, and anticancer agents, presenting quantitative data from recent studies and detailed experimental protocols for their evaluation.
Carbonic Anhydrase Inhibition: A Tale of Two Rings
Sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1] The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore, coordinating to the Zn²⁺ ion in the enzyme's active site. The SAR of sulfonamide-based CA inhibitors is largely influenced by the nature of the aromatic or heterocyclic ring attached to the sulfonamide group.
A study on novel sulfonyl semicarbazides demonstrated subnanomolar affinity for the tumor-associated isoform hCA XII.[1] The data reveals that para-substitution on the sulfonyl-attached aromatic ring significantly influences potency and selectivity against different hCA isoforms.[1] For instance, all tested sulfonyl semicarbazides showed high selectivity for hCA XII over hCA I and hCA IX.[1]
Another series of novel quinoline-based sulfonamides were designed as selective inhibitors of the cancer-associated isoform hCA IX.[2] The incorporation of a 6-substituted quinoline as a lipophilic tail was intended to achieve favorable hydrophobic interactions within the larger binding sites of hCA IX and XII.[2] The inhibition constants (Ki) for these compounds against various hCA isoforms are presented below.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Quinoline-Based Sulfonamides [2]
| Compound | Substitution on Quinoline | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 13a | 6-CH₃ | 55.4 | 8.9 | 6.7 | 4.5 |
| 9b | 6-OCH₃ | 98.7 | 15.6 | 9.8 | 5.1 |
| AAZ (Acetazolamide) | - | 250 | 12 | 25 | 5.7 |
Data presented as inhibition constants (Ki). Lower values indicate higher potency.
The data indicates that the 6-methyl substituted quinoline derivative (13a ) exhibits potent inhibition of all tested isoforms, with particularly strong activity against the tumor-associated hCA IX and XII. The 6-methoxy derivative (9b ) also shows high potency, albeit slightly lower than the methyl-substituted counterpart for hCA I and II. Both compounds demonstrate superior or comparable inhibition to the standard drug Acetazolamide (AAZ).
Antibacterial Activity: Targeting Folate Synthesis
The antibacterial action of sulfonamides stems from their structural mimicry of para-aminobenzoic acid (PABA), a vital component for bacterial folic acid synthesis. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides halt bacterial growth. The key structural features for antibacterial activity are the p-aminobenzenesulfonamide backbone and a free amino group at the N4 position.
A recent review highlighted novel sulfonamide derivatives designed to combat methicillin-resistant Staphylococcus aureus (MRSA).[3] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible bacterial growth, is a key measure of antibacterial efficacy. One study synthesized Schiff bases derived from various sulfonamides and tested them against MRSA.
Table 2: Anti-MRSA Activity of Sulfonamide Schiff Base Derivatives [4]
| Parent Sulfonamide | R Group on Imine | MIC (μg/mL) against MRSA |
| Sulfanilamide (SLF) | p-cumenyl | 6.25 |
| Sulfamethoxazole (SMX) | p-cumenyl | 6.25 |
| Sulfacetamide | p-cumenyl | 6.25 |
| Sulfadiazine (SDZ) | p-cumenyl | 12.5 |
| Dapsone | p-cumenyl | 50 |
Lower MIC values indicate greater antibacterial potency.
The results show that Schiff bases derived from sulfanilamide, sulfamethoxazole, and sulfacetamide were the most potent against MRSA, with an MIC of 6.25 μg/mL.[4] This suggests that modifications at the N1 position of the sulfonamide can significantly impact antibacterial activity.
Anticancer Activity: A Multifaceted Approach
The anticancer properties of sulfonamides are diverse, targeting various pathways including the inhibition of carbonic anhydrases overexpressed in tumors, disruption of cell cycle progression, and inhibition of protein kinases.[5][6]
A study on new EA-sulfonamides and indazole-sulfonamides evaluated their cytotoxic activities against several human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined.
Table 3: Cytotoxic Activities of Novel Sulfonamide Derivatives Against Human Cancer Cell Lines [5]
| Compound | Cancer Cell Line | IC50 (μM) |
| 9 | A-549 (Lung) | > 50 |
| MCF-7 (Breast) | 0.83 | |
| 10 | A-549 (Lung) | 1.01 |
| MCF-7 (Breast) | 25.6 | |
| 13 | A-549 (Lung) | 0.9 |
| MCF-7 (Breast) | 28.8 | |
| 5-Fluorouracil (Standard) | A-549 (Lung) | 4.8 |
| MCF-7 (Breast) | 3.2 | |
| Etoposide (Standard) | A-549 (Lung) | 1.5 |
| MCF-7 (Breast) | 1.2 |
Lower IC50 values indicate higher cytotoxic potency.
Compound 9 demonstrated potent and selective activity against the MCF-7 breast cancer cell line with an IC50 value of 0.83 μM, which is more potent than the standard drugs 5-Fluorouracil and Etoposide.[5] Interestingly, a minor structural modification from a 2-methoxy-5-chlorophenyl sulfonyl group in compound 9 to a 2,5-dimethoxyphenyl sulfonyl group in compound 10 resulted in a significant shift in activity, with compound 10 being highly active against the A-549 lung cancer cell line.[5] This highlights the profound impact of subtle structural changes on the anticancer activity and selectivity of sulfonamide derivatives.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Caption: A generalized workflow for a typical structure-activity relationship (SAR) study of sulfonamide derivatives.
Caption: The mechanism of action of sulfonamide antibacterial agents via inhibition of the folic acid synthesis pathway.
Caption: The interaction of a sulfonamide inhibitor with the zinc ion in the active site of carbonic anhydrase.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key assays used to generate the data presented in this guide.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamide derivatives against carbonic anhydrase is typically determined using a stopped-flow spectrophotometric method.[7] This assay is based on the CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (p-NPA), which produces the colored product 4-nitrophenolate.[7]
Protocol Summary:
-
Reagent Preparation: A buffer solution (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate (p-NPA in a suitable solvent like acetonitrile), and various concentrations of the inhibitor are prepared.[7]
-
Assay Procedure: The enzyme and inhibitor are pre-incubated in the buffer. The reaction is initiated by adding the substrate.
-
Data Acquisition: The increase in absorbance at 400-405 nm, corresponding to the formation of 4-nitrophenolate, is monitored over time using a spectrophotometer.[7]
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 or Ki value is determined by fitting the data to an appropriate dose-response curve.[7]
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of sulfonamide derivatives against bacterial strains is commonly determined using the broth microdilution method.[8]
Protocol Summary:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).[8]
-
Drug Dilution: Serial two-fold dilutions of the sulfonamide derivatives are prepared in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.[8]
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).[9]
MTT Assay for Anticancer Activity
The cytotoxicity of sulfonamide derivatives against cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of the sulfonamide derivatives and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[6]
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. UpToDate 2018 [doctorabad.com]
- 9. apec.org [apec.org]
Cyclopropanesulfonamide Derivatives as Potent Inhibitors of EGFR C797S: A Comparative Guide
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib ineffective.[1][2] This has spurred the development of fourth-generation inhibitors capable of overcoming this resistance mechanism. Among the promising new classes of compounds are cyclopropanesulfonamide derivatives, which have demonstrated potent and selective inhibition of EGFR harboring the C797S mutation.[3][4]
This guide provides a comparative analysis of recently developed this compound-based EGFR C797S inhibitors, presenting key experimental data to evaluate their performance against other therapeutic alternatives.
Comparative Inhibitory Activity
Recent studies have highlighted several this compound derivatives with exceptional potency against EGFR triple mutations (del19/T790M/C797S and L858R/T790M/C797S). The inhibitory activities of these compounds, along with notable competitors, are summarized below.
In Vitro Kinase and Cell Proliferation Inhibitory Activities (IC50)
| Compound/Drug | Target Kinase/Cell Line | IC50 (nM) | Reference |
| This compound Derivatives | |||
| Compound 5d | EGFRL858R/T790M/C797S (kinase) | 1.37 ± 0.03 | [3] |
| EGFRdel19/T790M/C797S (kinase) | 1.13 ± 0.01 | [3] | |
| BAF3-EGFRL858R/T790M/C797S (cell) | 18 | [3] | |
| BAF3-EGFRdel19/T790M/C797S (cell) | 25 | [3] | |
| PC9 (EGFRdel19) (cell) | 15.6 | [3] | |
| Compound 8l | BaF3-EGFRL858R/T790M/C797S (cell) | 1.2 | [4] |
| BaF3-EGFRdel19/T790M/C797S (cell) | 1.3 | [4] | |
| Compound 8h | BaF3-EGFRL858R/T790M/C797S (cell) | 4.2 | [4] |
| BaF3-EGFRdel19/T790M/C797S (cell) | 3.4 | [4] | |
| H1975 (EGFRL858R/T790M) (cell) | 13 | [4] | |
| PC9 (EGFRdel19) (cell) | 19 | [4] | |
| Alternative EGFR C797S Inhibitors | |||
| Brigatinib | BaF3-EGFRdel19/T790M/C797S (cell) | 67.2 | [5] |
| BLU-945 | EGFRL858R/T790M/C797S (kinase) | 0.5 | [5] |
| Ba/F3-EGFRL858R/T790M/C797S (cell) | 3.2 | [5] | |
| Ba/F3-EGFRdel19/T790M/C797S (cell) | 4.0 | [5] | |
| LS-106 | BaF3-EGFRdel19/T790M/C797S (cell) | 90 | [5] |
| BaF3-EGFRL858R/T790M/C797S (cell) | 120 | [5] | |
| TQB3804 | EGFRdel19/T790M/C797S (kinase) | 0.46 | [5] |
| EGFRL858R/T790M/C797S (kinase) | 0.13 | [5] | |
| Osimertinib | EGFRL858R/T790M/C797S (kinase) | 410 | [5] |
Mechanism of Action and Signaling Pathway Inhibition
This compound derivatives exert their anti-tumor effects by inhibiting the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3] Compound 5d, for instance, has been shown to downregulate the expression of EGFR and mTOR, and inhibit their downstream signaling molecules.[3] Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase, promotes apoptosis by increasing levels of cleaved caspase-3, and causes DNA damage.[3][6]
Experimental Protocols
The validation of this compound derivatives relies on robust in vitro and in vivo experimental assays. Detailed methodologies for key experiments are provided below.
EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of the test compounds.
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely correlated with kinase activity.
Materials:
-
Recombinant human EGFR (C797S mutant) enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Initiate the reaction by adding 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 100 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cell Viability Assay (MTT)
This assay is a colorimetric method used to assess cell viability and proliferation following treatment with the inhibitor.[8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Ba/F3 cells stably expressing EGFR C797S mutant or other relevant cell lines (e.g., PC9, H1975)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Conclusion
This compound derivatives represent a highly promising class of fourth-generation EGFR inhibitors with the potential to overcome C797S-mediated resistance in NSCLC. Compounds such as 5d and 8l have demonstrated superior in vitro potency compared to existing and alternative inhibitors.[3][4] Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
Fused-Cyclopropane Rings: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of strained ring systems, particularly fused-cyclopropane moieties, has become a prominent strategy in modern medicinal chemistry to enhance the metabolic stability of drug candidates. This guide provides an objective comparison of the performance of fused-cyclopropane ring systems against other common bioisosteric replacements, supported by experimental data. We will delve into the underlying principles of how these structures mitigate metabolism, present detailed experimental protocols for assessing metabolic stability, and visualize key metabolic pathways and experimental workflows.
The Strategic Advantage of Fused-Cyclopropane Rings in Drug Design
The inherent strain and unique electronic properties of the cyclopropane ring make it a valuable tool for medicinal chemists. When fused to other ring systems, it can effectively shield metabolically susceptible positions from enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. The high C-H bond dissociation energy of cyclopropyl groups makes them less prone to oxidative metabolism compared to more common alkyl substituents.[1][2] This strategic incorporation can lead to a more robust pharmacokinetic profile, characterized by a longer half-life and improved oral bioavailability.
Comparative Analysis of Metabolic Stability
The true measure of a structural modification's utility lies in direct comparison with established motifs. Here, we present quantitative data from studies where fused-cyclopropane systems or their cyclopropyl bioisosteres have been employed to enhance metabolic stability.
Case Study 1: Cyclopropyl as a Bioisostere for Metabolically Labile Groups
In the development of a series of hepatitis C virus (HCV) NS5B inhibitors, a cyclopropyl moiety was explored to balance antiviral potency and metabolic stability. However, in this specific case, the cyclopropyl group itself underwent NADPH-dependent oxidation, leading to the formation of reactive metabolites. The medicinal chemistry team responded by replacing the cyclopropyl ring with a gem-dimethyl group, which averted this specific bioactivation pathway.[2] This example highlights that while often a solution, the context of the entire molecule is critical.
Conversely, in the optimization of an IDO1 inhibitor, introducing a cyclopropyl ring was successful in blocking oxidative metabolism at a known hotspot, leading to an increased half-life and improved potency.[2]
| Compound/Analog | Bioisosteric Group | Key Metabolic Parameter | Result |
| HCV NS5B Inhibitor Analog | Cyclopropyl | Metabolite Formation | Underwent NADPH-dependent oxidation to form glutathione (GSH) conjugates.[2] |
| HCV NS5B Inhibitor Analog | gem-Dimethyl | Metabolite Formation | Averted the bioactivation pathway observed with the cyclopropyl group.[2] |
| IDO1 Inhibitor Lead | (Metabolically labile group) | Metabolic Stability | Susceptible to oxidative metabolism.[2] |
| IDO1 Inhibitor with Cyclopropyl | Cyclopropyl | Half-life and Potency | Increased half-life and improved potency by blocking metabolism.[2] |
Case Study 2: Fused-Cyclopropane Drugs and their Metabolic Fate
Boceprevir , an HCV protease inhibitor, features a fused-cyclopropane system within its complex structure. Its metabolism is a key example of how such a moiety can influence a drug's biotransformation. The primary metabolic pathway for boceprevir is not CYP-mediated oxidation of the core structure, but rather reduction of a ketoamide moiety by aldo-keto reductases.[3][4][5][6] This demonstrates a degree of inherent stability of the fused-cyclopropane system to oxidative metabolism.
Saxagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, also contains a fused azabicyclo[3.1.0]hexane core. Its metabolism is primarily driven by CYP3A4/5, leading to the formation of an active metabolite, 5-hydroxy saxagliptin.[7][8][9] The metabolic transformation occurs on the adamantane moiety, leaving the fused-cyclopropane system intact, again suggesting its role in providing metabolic stability to that part of the molecule.
| Drug | Fused Ring System | Primary Metabolic Pathway | Key Metabolite(s) |
| Boceprevir | 3-azabicyclo[3.1.0]hexane | Aldo-keto reductase-mediated reduction | Inactive ketone-reduced metabolites.[3][6] |
| Boceprevir | 3-azabicyclo[3.1.0]hexane | CYP3A4/5-mediated oxidation (minor pathway) | Oxidative metabolites.[5] |
| Saxagliptin | 2-azabicyclo[3.1.0]hexane | CYP3A4/5-mediated hydroxylation | 5-hydroxy saxagliptin (active).[7][8] |
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the metabolic fate of drugs containing fused-cyclopropane rings and the experimental procedures used to assess their stability, the following diagrams are provided.
Experimental Protocols: In Vitro Microsomal Stability Assay
The following is a generalized protocol for assessing the metabolic stability of a compound using liver microsomes. This method is widely used in drug discovery to determine the intrinsic clearance of a new chemical entity.[10][11][12]
1. Materials and Reagents
-
Test compound
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Negative control (incubation without NADPH)
-
Ice-cold organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For the negative control, add buffer instead of the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots from the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a well containing ice-cold organic solvent with the internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
3. Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the following equation:
-
t1/2 = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Conclusion
The incorporation of fused-cyclopropane ring systems is a powerful and proven strategy for enhancing the metabolic stability of drug candidates. By acting as a metabolic shield and replacing more labile functional groups, these motifs can significantly improve a compound's pharmacokinetic profile. However, the success of this approach is highly dependent on the specific molecular context, and careful in vitro evaluation is essential. The provided experimental protocols and an understanding of the common metabolic pathways for drugs containing these systems will aid researchers in the rational design and optimization of more stable and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Boceprevir Case Study [natap.org]
- 4. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 5. Characterization of human liver enzymes involved in the biotransformation of boceprevir, a hepatitis C virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boceprevir and personalized medicine in hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.com [medicine.com]
- 8. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Impact of Cyclopropane Stereochemistry on Drug Efficacy: A Comparative Guide
In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and rigid conformation offer a unique tool to lock flexible molecules into bioactive shapes, enhance metabolic stability, and fine-tune interactions with biological targets. However, the spatial arrangement of substituents on this three-membered ring—specifically, the distinction between cis and trans diastereomers—can lead to dramatic differences in pharmacological activity. This guide provides a comparative analysis of the efficacy of cis versus trans-cyclopropane diastereomers in drug design, supported by quantitative data and detailed experimental protocols for researchers in drug development.
Case Study 1: Cyclopropyl-Epothilones as Microtubule Stabilizers
Epothilones are a class of potent anti-cancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. As analogues of the natural product epothilone A, which contains an epoxide ring, cyclopropyl-epothilones have been synthesized to explore this modification's impact on activity. Crucially, the stereochemistry of the cyclopropane ring profoundly influences their efficacy.
Comparative Efficacy Data
Studies on cis-12,13-cyclopropyl-epothilone B analogues revealed a stark difference in biological activity based on the orientation of the cyclopropane moiety. One diastereomer, where the cyclopropane ring mimics the stereochemistry of the natural epoxide in epothilone A, demonstrated potent activity nearly equivalent to the parent compound. In contrast, its diastereomer was significantly less active.[1] This highlights that for this class of molecules, a specific three-dimensional arrangement is critical for effective binding to microtubules.
| Compound | Target | Assay | IC50 (nM) | Reference |
| cis-Cyclopropyl-Epothilone B (natural configuration mimic) | Microtubules | Antiproliferative | ~1-10 (equipotent to Epothilone A) | --INVALID-LINK--[1] |
| cis-Cyclopropyl-Epothilone B (unnatural configuration) | Microtubules | Antiproliferative | >100 (significantly less active) | --INVALID-LINK--[1] |
| trans-12,13-Cyclopropyl Epothilone A Analogues | Microtubules | Tubulin Polymerization & Cytotoxicity | Potent activity observed | --INVALID-LINK--[2][3][4] |
Experimental Protocols
1. Synthesis: Asymmetric Cyclopropanation (Charette Method)
The stereoselective synthesis of the cis-cyclopropyl epothilone diastereomers was achieved using a Charette asymmetric cyclopropanation. This method is crucial for controlling the stereochemistry of the cyclopropane ring.
-
Starting Material: A common allylic alcohol intermediate of the epothilone macrocycle.
-
Reagents: Diiodomethane (CH₂I₂) and diethylzinc (Et₂Zn) are used to generate the zinc carbenoid. A chiral dioxaborolane ligand is employed to direct the stereoselective addition of the CH₂ group across the double bond.
-
Procedure:
-
The chiral ligand is dissolved in a suitable solvent (e.g., dichloromethane) and cooled.
-
Diethylzinc is added, followed by diiodomethane, to form the active cyclopropanating agent.
-
The allylic alcohol substrate is added to the reaction mixture.
-
The reaction is stirred at a controlled temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the product is purified using column chromatography to isolate the desired diastereomer.
-
-
Key to Stereocontrol: The choice of the chiral ligand and its interaction with the hydroxyl group of the substrate directs the cyclopropanation to a specific face of the alkene, thereby determining the cis or trans configuration of the resulting cyclopropane.
2. Biological Evaluation: Antiproliferative Activity (MTT Assay)
The cytotoxic effects of the epothilone analogues are commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., ovarian carcinoma 1A9) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the cis and trans-cyclopropyl-epothilone analogues for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., a mixture of SDS, DMF, and acetic acid) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are plotted against the compound concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis.
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow from synthesis to biological evaluation.
Caption: Mechanism of action for cyclopropyl-epothilone diastereomers.
Case Study 2: Belactosin Analogues as Proteasome Inhibitors
Belactosin A is a natural product featuring a trans-cyclopropane structure that acts as a proteasome inhibitor. The proteasome is a crucial cellular complex responsible for degrading unwanted or damaged proteins, and its inhibition is a validated strategy in cancer therapy. Interestingly, synthetic analogues of Belactosin A have revealed that the "unnatural" cis-cyclopropane isomer is a significantly more potent inhibitor.
Comparative Efficacy Data
Structure-activity relationship studies have demonstrated that converting the trans-cyclopropane of Belactosin A to a cis configuration dramatically enhances its inhibitory activity against the chymotrypsin-like active site of the human proteasome.[4][5] The most active cis-cyclopropane derivative reversibly inhibits the proteasome with an IC50 value in the low nanomolar range, a substantial improvement over the micromolar activity of the natural trans isomer.[5]
| Compound | Target | Assay | IC50 Value | Reference |
| Belactosin A (trans-cyclopropane) | Human Proteasome | Proteasome Inhibition | > 1 µM | --INVALID-LINK--[4][5] |
| Unnatural cis-Cyclopropane Analogue (3e) | Human Proteasome | Proteasome Inhibition | 5.7 nM | --INVALID-LINK--[5] |
Experimental Protocols
1. Synthesis of the Cyclopropane Core
The synthesis of the cyclopropane core of Belactosin analogues involves multiple steps, with the key cyclopropanation often achieved via methods distinct from those for epothilones, tailored to the specific precursors.
2. Biological Evaluation: Proteasome Inhibition Assay (Fluorogenic)
The inhibitory activity of Belactosin analogues against the 20S proteasome is typically measured using a fluorogenic assay that detects the chymotrypsin-like activity of the complex.
-
Reagents:
-
Purified human 20S proteasome.
-
Fluorogenic substrate for the chymotrypsin-like site (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., Tris-HCl based buffer).
-
Test compounds (cis and trans isomers) dissolved in DMSO.
-
-
Procedure:
-
The purified 20S proteasome is pre-incubated with various concentrations of the inhibitor (or DMSO as a control) in a 96-well plate at 37°C for a set time (e.g., 15 minutes).
-
The fluorogenic substrate Suc-LLVY-AMC is added to each well to initiate the reaction.
-
The plate is incubated at 37°C. The proteasome cleaves the substrate, releasing the fluorescent AMC (7-amino-4-methylcoumarin) group.
-
The fluorescence intensity is measured over time using a microplate reader with an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis: The rate of reaction (increase in fluorescence over time) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the DMSO control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Logical Relationship Diagram
Caption: Impact of stereochemistry on drug-target interaction and efficacy.
Conclusion
The stereochemical configuration of the cyclopropane ring is a critical determinant of biological activity in drug design. As demonstrated by the cyclopropyl-epothilones and Belactosin A analogues, the seemingly subtle difference between a cis and a trans arrangement of substituents can result in orders of magnitude changes in efficacy. The cis isomer may provide the optimal geometry for binding to a target protein in one drug class, while the trans isomer could be superior in another. These findings underscore the necessity for meticulous stereochemical control during synthesis and the separate evaluation of each diastereomer in the drug discovery process. For researchers and drug development professionals, leveraging the conformational constraints imposed by cyclopropane stereoisomers offers a powerful strategy to optimize potency and selectivity, ultimately leading to the design of more effective therapeutics.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of Belactosin A: synthesis, biological activity, and mode of action. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Potent proteasome inhibitors derived from the unnatural cis-cyclopropane isomer of Belactosin A: synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonamide-Antibiotic Combination Therapies: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of sulfonamides with other antibiotics represents a cornerstone of antimicrobial therapy, primarily aimed at achieving synergistic effects and combating the emergence of drug resistance. This guide provides an objective comparison of the performance of various sulfonamide-antibiotic combinations, supported by experimental data from both in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.
Mechanism of Action: Synergistic Inhibition of Folate Synthesis
Sulfonamides and their common antibiotic partners, such as trimethoprim, achieve a powerful synergistic effect by sequentially blocking the bacterial folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and amino acids, which are essential for bacterial DNA synthesis and survival. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), while trimethoprim inhibits dihydrofolate reductase (DHFR).[1] The dual blockade of this vital pathway leads to a bactericidal effect, often at concentrations where the individual drugs are only bacteriostatic.[1]
I. In Vitro Studies: Quantitative Analysis of Synergy
In vitro studies are fundamental for quantifying the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The most common methods employed are the checkerboard assay and the time-kill curve analysis.
A. Checkerboard Assay Data
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction. An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to 4 suggests an additive or indifferent effect, and > 4 indicates antagonism.[2]
| Combination Therapy | Organism | MIC of Sulfonamide Alone (µg/mL) | MIC of Partner Antibiotic Alone (µg/mL) | MIC in Combination (Sulfonamide/Partner) (µg/mL) | FIC Index | Reference |
| Sulfamethoxazole/Trimethoprim | Escherichia coli (K1 strain) | - | - | 1.14 / 0.06 | - | [3] |
| Sulfamethoxazole/Trimethoprim | Stenotrophomonas maltophilia | - | - | 4.75-76 / 0.25-4 | - | [4] |
| Sulfamethoxazole/Trimethoprim | Gram-negative isolates | - | - | <2 (MIC90) | - | [5] |
| Sulfamethoxazole/Trimethoprim | Gram-positive isolates | - | - | 2-4 (MIC90) | - | [5] |
| Sulfadiazine/Pyrimethamine | Toxoplasma gondii (13 strains) | 3 - 18.9 (IC50) | 0.07 - 0.39 (IC50) | Not specified | Synergistic | [1] |
Note: MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. IC50 is the half maximal inhibitory concentration.
B. Time-Kill Curve Analysis
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time. Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point.
| Combination Therapy | Organism | Concentration(s) | Observation | Reference |
| Sulfamethoxazole/Trimethoprim | Carbapenem-Resistant Acinetobacter baumannii | Achievable serum concentrations | Rapid killing of all strains after 6 hours and sustained for up to 24 hours. | [6] |
| Sulfamethoxazole/Trimethoprim | Stenotrophomonas maltophilia | 4/40 µg/mL | No stasis or CFU reduction observed. | [4] |
| Sulfamethoxazole/Trimethoprim | Escherichia coli | 4/40 µg/mL | Significant killing, with a mean change of -4.49 log10 CFU for susceptible isolates. | [4] |
II. In Vivo Studies: Efficacy in Animal Models
In vivo studies are crucial for evaluating the therapeutic efficacy of antibiotic combinations in a physiological context, taking into account pharmacokinetic and pharmacodynamic factors.
| Combination Therapy | Animal Model | Infection Model | Key Findings | Reference |
| Sulfamethoxazole/Trimethoprim | Infant Rat | E. coli bacteremia and meningitis | Significantly greater bacterial clearance from blood and CSF compared to ampicillin or chloramphenicol. Lower mortality than chloramphenicol. | [3] |
| Sulfamethoxazole/Trimethoprim | Mouse | Uropathogenic E. coli urinary tract infection | 10-day treatment reduced urinary recurrences and eradicated fecal colonization. However, it did not eradicate bacteria from the bladder reservoir. | [7][8] |
| Sulfadiazine/Pyrimethamine | Mouse | Chronic Toxoplasma gondii infection | Reduced brain cyst load and inflammation-related alterations. Reversed multiple behavioral and neurocognitive changes. | [9] |
III. Experimental Protocols
A. Checkerboard Assay Protocol
The checkerboard assay is performed to determine the FIC index and assess the nature of the interaction between two antimicrobial agents.
Detailed Steps:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of each drug. Serial twofold dilutions of each drug are made in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).[2]
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of the broth medium into each well. Add 50 µL of each dilution of Drug A along the x-axis and 50 µL of each dilution of Drug B along the y-axis. This creates a matrix of varying concentrations of both drugs.[2]
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Inoculate each well with 100 µL of the bacterial suspension.[2]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[2]
-
Reading and Interpretation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FIC index is then calculated to determine the nature of the interaction.[2]
B. Time-Kill Curve Analysis Protocol
Time-kill curve analysis assesses the rate of bacterial killing by antimicrobial agents over time.
Detailed Steps:
-
Preparation: Prepare tubes containing a suitable broth with the desired concentrations of the individual drugs and their combination. A growth control tube without any antibiotic is also included.
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. The interaction is then interpreted based on the reduction in bacterial counts.
Conclusion
The combination of sulfonamides with other antibiotics, particularly those that target the folic acid synthesis pathway, demonstrates significant synergistic and bactericidal activity against a broad spectrum of pathogens. The data presented in this guide highlight the potentiation of antimicrobial effects observed in both in vitro and in vivo settings. The provided experimental protocols offer a framework for the continued investigation and optimization of these crucial combination therapies in the ongoing effort to combat infectious diseases and antimicrobial resistance. Researchers are encouraged to utilize these methodologies to explore novel sulfonamide-based combinations and further elucidate their therapeutic potential.
References
- 1. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, Sulfadiazine, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of the combination trimethoprim plus sulfamethoxazole compared with that of other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Bactericidal Activity of Trimethoprim-Sulfamethoxazole Alone and in Combination with Colistin against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of trimethoprim-sulfamethoxazole on recurrent bacteriuria and bacterial persistence in mice infected with uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Computational and Experimental Analysis of Sulfonamide-DNA Interactions
For Immediate Release
This guide provides a comprehensive comparison of computational and experimental methods used to investigate the interactions between sulfonamide derivatives and DNA. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes complex workflows to facilitate a deeper understanding of this critical area of study. By presenting objective comparisons and supporting data, this guide aims to empower researchers in their efforts to design and develop more effective DNA-targeting therapeutic agents.
Comparing the Binding Affinities: A Look at the Data
The interaction of sulfonamides with DNA can be characterized by various biophysical and computational parameters. The following table summarizes quantitative data from several studies, offering a comparative look at the binding affinities of different sulfonamide derivatives as determined by both experimental and computational approaches.
| Sulfonamide Derivative | Method | Target DNA Sequence/Type | Key Findings | Reference |
| YM-1 | UV-vis, Fluorescence, Docking | Calf Thymus DNA | Binding Constant (Kb): 2.45 x 10⁴ M⁻¹; Free Energy (ΔG): -24.99 kJ/mol | --INVALID-LINK-- |
| YM-2 | UV-vis, Fluorescence, Docking | Calf Thymus DNA | Binding Constant (Kb): 1.83 x 10⁴ M⁻¹; Free Energy (ΔG): -24.31 kJ/mol | --INVALID-LINK-- |
| YM-3 | UV-vis, Fluorescence, Docking | Calf Thymus DNA | Binding Constant (Kb): 1.12 x 10⁴ M⁻¹; Free Energy (ΔG): -23.09 kJ/mol | --INVALID-LINK-- |
| 1C | Molecular Docking | DHPS Binding Site | Binding Affinity: -8.1 kcal/mol | --INVALID-LINK-- |
| N-ethyl toluene-4-sulphonamide (8a) | Molecular Docking | Mammalian DNA | Docking Score: -5.1 kcal/mol | --INVALID-LINK-- |
| Apigenin Disulfonamide (ADSAM) | Molecular Docking | dsDNA (PDB: 1BNA) | Binding Affinity: -8.5 kcal/mol | --INVALID-LINK-- |
| Apigenin Trisulfonamide (ATSAM) | Molecular Docking | dsDNA (PDB: 1BNA) | Binding Affinity: -8.4 kcal/mol | --INVALID-LINK-- |
Visualizing the Methodologies
To better understand the processes involved in studying sulfonamide-DNA interactions, the following diagrams, created using the DOT language, illustrate key workflows and concepts.
Detailed Experimental and Computational Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experimental and computational techniques cited in the literature for studying sulfonamide-DNA interactions.
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a typical workflow using AutoDock Vina, a widely used open-source docking program.
-
Preparation of the DNA Receptor:
-
Obtain the 3D structure of the DNA molecule from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the DNA structure.
-
Assign Gasteiger charges to the DNA atoms.
-
Save the prepared DNA structure in the PDBQT file format.
-
-
Preparation of the Sulfonamide Ligand:
-
Generate the 2D structure of the sulfonamide derivative using chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the potential binding site on the DNA molecule. This can be centered on a known binding region or cover the entire molecule for blind docking.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina executable, providing the prepared DNA and sulfonamide PDBQT files and a configuration file specifying the grid box parameters.
-
Vina will perform a conformational search, generating multiple binding poses for the sulfonamide within the defined grid box.
-
-
Analysis of Results:
-
The output will include a log file with the binding affinities (in kcal/mol) for the top-ranked poses.
-
Visualize the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic contacts) using molecular visualization software such as PyMOL or Discovery Studio.
-
Molecular Dynamics Simulation with GROMACS
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the sulfonamide-DNA complex over time. The following is a general protocol for running an MD simulation using GROMACS.
-
System Preparation:
-
Start with the best-docked pose of the sulfonamide-DNA complex obtained from molecular docking.
-
Choose an appropriate force field for both the DNA (e.g., AMBER, CHARMM) and the sulfonamide ligand (which may require parameterization).
-
Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure while maintaining the temperature. Position restraints are often applied to the complex during equilibration.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (nanoseconds to microseconds, depending on the research question).
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to understand the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different regions (e.g., Root Mean Square Fluctuation - RMSF), and the nature of the interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
UV-Visible Spectroscopy for Binding Constant Determination
UV-Visible absorption spectroscopy is a common technique to study the binding of small molecules to DNA. Changes in the absorbance spectrum of the sulfonamide upon addition of DNA can indicate an interaction.
-
Preparation of Solutions:
-
Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA) in a buffer solution (e.g., Tris-HCl buffer at pH 7.4). Determine the DNA concentration accurately by measuring the absorbance at 260 nm.
-
-
Titration Experiment:
-
In a quartz cuvette, place a fixed concentration of the sulfonamide solution.
-
Record the initial UV-Vis spectrum of the sulfonamide.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorbance at the wavelength of maximum absorption (λmax) of the sulfonamide.
-
Plot the absorbance data according to the Benesi-Hildebrand equation or other suitable models to determine the binding constant (Kb).
-
Fluorescence Spectroscopy for Binding Analysis
Fluorescence spectroscopy is a highly sensitive technique for studying drug-DNA interactions, particularly if the sulfonamide is fluorescent.
-
Preparation of Solutions:
-
Prepare solutions of the sulfonamide and DNA as described for UV-Visible spectroscopy.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the sulfonamide solution in a fluorescence cuvette.
-
Measure the initial fluorescence emission spectrum at a suitable excitation wavelength.
-
Add increasing concentrations of DNA to the sulfonamide solution.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Observe the changes in fluorescence intensity (quenching or enhancement) upon DNA addition.
-
Use the Stern-Volmer equation to analyze fluorescence quenching data and determine the quenching constant.
-
The binding constant (Kb) and the number of binding sites (n) can be calculated from a plot of log[(F₀-F)/F] versus log[DNA], where F₀ and F are the fluorescence intensities in the absence and presence of DNA, respectively.
-
From Miracle Drug to Modern Mainstay: A Comparative Analysis of Early and Modern Sulfonamides
The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, heralding the dawn of the antibiotic era. From the first-generation compounds that saved countless lives to the diverse array of modern derivatives used today, sulfonamides have undergone a remarkable evolution. This guide provides a historical and clinical comparison of early versus modern sulfonamides, focusing on their efficacy, safety, and spectrum of activity, supported by experimental data for researchers, scientists, and drug development professionals.
A Historical Overview: The Dawn of Chemotherapy
The journey began with the German physician Gerhard Domagk's discovery in 1932 that a red dye, Prontosil, could protect mice from lethal streptococcal infections.[1][2] This groundbreaking work, which earned Domagk the 1939 Nobel Prize in Medicine, soon led to a crucial revelation by researchers at the Pasteur Institute: Prontosil was a prodrug.[3] In the body, it was metabolized into its active, colorless component, sulfanilamide.[4][5]
This discovery unleashed a wave of research, leading to the synthesis of thousands of sulfonamide derivatives. Early compounds like sulfapyridine (effective against pneumonia) and sulfathiazole were widely used during World War II to treat wound infections, dramatically reducing mortality.[1][2][3] However, these early "sulfa drugs" were hampered by issues of toxicity and poor solubility, which could lead to kidney damage.[6] The advent of penicillin and other antibiotics with better safety profiles led to a decline in their use.[1]
Despite this, sulfonamides were never obsolete. The development of modern sulfonamides, often in combination with other drugs like trimethoprim (e.g., co-trimoxazole), revived their use.[2] These newer agents offered improved efficacy, a broader spectrum of activity, and better safety profiles, cementing their role in modern medicine not only as antibacterials but also as treatments for a wide range of other conditions.[3][7]
Mechanism of Action: Targeting Folate Synthesis
The fundamental mechanism of action for antibacterial sulfonamides has remained consistent from the earliest to the most modern compounds. They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[5][8][9] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the production of nucleotides and certain amino acids.
Bacteria must synthesize their own folate, whereas humans acquire it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the pathway, halting bacterial growth and replication (a bacteriostatic effect).[5]
Modern antibacterial therapy often combines a sulfonamide (like sulfamethoxazole) with trimethoprim. Trimethoprim inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase, creating a sequential blockade that is often bactericidal and can reduce the likelihood of resistance development.
References
- 1. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hekint.org [hekint.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Cyclopropanesulfonamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of cyclopropanesulfonamide, a compound utilized in various chemical syntheses. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Recommended PPE |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1][2] | Dust mask type N95 (US), Safety Goggles/Eyeshields, Chemical-resistant gloves[1] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1] | Dust mask type N95 (US), Safety Goggles/Eyeshields, Chemical-resistant gloves[1] |
| Combustible Solid | Not specified | - | Storage Class 11[1] | Dust mask type N95 (US), Safety Goggles/Eyeshields, Chemical-resistant gloves[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to local, regional, and national regulations.[3]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect waste this compound in a dedicated, properly labeled, and sealed container.[3][4] Avoid mixing it with other chemical wastes to prevent unforeseen reactions.[5]
-
Contaminated Materials: Any materials, such as personal protective equipment (gloves, lab coats), weighing paper, or absorbent pads that have come into contact with this compound should be considered contaminated. These items must be collected in a separate, clearly labeled container for hazardous waste.
-
Empty Containers: Empty containers of this compound should be managed as hazardous waste.[4] Alternatively, they can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[4]
Step 2: Accidental Spill Management
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing the appropriate PPE, carefully sweep up the solid material, taking care to avoid generating dust.[3]
-
Place the swept-up material into a suitable, sealed container for disposal as hazardous waste.[3][6]
-
After removing the bulk of the material, decontaminate the surface with a soap and water solution.[4]
Step 3: Storage of Chemical Waste
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]
-
Ensure containers are tightly closed to prevent leaks or spills.[3]
Step 4: Final Disposal
-
Regulatory Compliance: It is the responsibility of the chemical waste generator to classify the waste in accordance with local, regional, and national hazardous waste regulations.[3] These regulations will dictate the final disposal method.
-
Professional Disposal Service: Hazardous chemical waste should be disposed of through a licensed environmental waste management company.[5][7] Do not dispose of this compound down the drain or in regular trash.[3][4]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound 97 154350-28-4 [sigmaaldrich.com]
- 2. This compound | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ctrnet.ca [ctrnet.ca]
- 6. Cyclopropanesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 7. wmsolutions.com [wmsolutions.com]
Essential Safety and Operational Guide for Handling Cyclopropanesulfonamide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyclopropanesulfonamide. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification: this compound is classified as harmful if swallowed and may cause eye irritation.[1] It is considered a hazardous chemical, and appropriate precautions must be taken to avoid direct contact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact with dust or splashes.[2] |
| Hand Protection | Chemical-resistant, powder-free gloves | Inspect gloves prior to use. Double gloving is recommended for handling hazardous drugs.[2][3] |
| Body Protection | Protective disposable gown or impervious clothing | Gown should be solid-front, long-sleeved with tight-fitting cuffs to prevent skin contact.[2] |
| Respiratory Protection | N95 dust mask or use of a chemical fume hood | Required when dust may be generated or when adequate ventilation is not available to minimize inhalation risks. |
Operational and Disposal Plans
Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination.
Receiving and Storage:
| Parameter | Specification | Source |
| Storage Temperature | 2-8°C | |
| Storage Conditions | Keep container tightly sealed in a cool, dry, and well-ventilated area. | [2] |
| Protection | Protect from direct sunlight and sources of ignition. | [2] |
Handling Protocol:
-
Preparation:
-
Ensure a designated work area, such as a chemical fume hood, is clean and operational.
-
Confirm that an eye-wash station and safety shower are accessible.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Post-Handling:
Disposal Plan:
-
Contaminated PPE: Dispose of all used gloves, gowns, and other disposable materials in a designated hazardous waste container.
-
Unused Compound: Dispose of unused this compound and its containers in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Emergency Procedures:
| Situation | Action |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention immediately. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
